molecular formula C2H5ClF3N B047077 2,2,2-Trifluoroethylamine hydrochloride CAS No. 373-88-6

2,2,2-Trifluoroethylamine hydrochloride

Cat. No.: B047077
CAS No.: 373-88-6
M. Wt: 135.51 g/mol
InChI Key: ZTUJDPKOHPKRMO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethylamine hydrochloride is a valuable fluorinated building block extensively used in medicinal chemistry and drug discovery. Its primary research value lies in the incorporation of the trifluoroethylamine motif into target molecules, a strategy employed to modulate key physicochemical properties. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can significantly influence a compound's metabolic stability, pKa, membrane permeability, and overall bioavailability. As a synthon, it is commonly employed in nucleophilic substitution and amide coupling reactions to introduce the 2,2,2-trifluoroethylamine group.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethanamine;hydrochloride
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InChI

InChI=1S/C2H4F3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H
Source PubChem
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InChI Key

ZTUJDPKOHPKRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H5ClF3N
Source PubChem
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DSSTOX Substance ID

DTXSID9059911
Record name 2,2,2-Trifluoroethylamine hydrochloride
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Molecular Weight

135.51 g/mol
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CAS No.

373-88-6
Record name 2,2,2-Trifluoroethylamine hydrochloride
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Record name Ethanamine, 2,2,2-trifluoro-, hydrochloride (1:1)
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Record name Ethanamine, 2,2,2-trifluoro-, hydrochloride (1:1)
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Record name 2,2,2-Trifluoroethylamine hydrochloride
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Record name 2,2,2-trifluoroethylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethylamine (B1214592) hydrochloride is a crucial fluorinated building block in modern medicinal chemistry and drug development. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an invaluable synthon for the creation of novel therapeutic agents with enhanced metabolic stability, bioavailability, and target affinity. This guide provides a comprehensive overview of 2,2,2-trifluoroethylamine hydrochloride, including its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of cannabinoid receptor ligands. Furthermore, it outlines experimental procedures for evaluating the biological activity of these synthesized ligands and discusses important safety and handling considerations.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] The presence of the highly electronegative trifluoromethyl group significantly influences its chemical properties, enhancing its stability and lipophilicity.[3][4] As a hydrochloride salt, it is readily soluble in water and polar organic solvents.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₅ClF₃N[3]
Molecular Weight 135.52 g/mol [3]
CAS Number 373-88-6[3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 220-222 °C (sublimes)[6]
Boiling Point Not applicable (decomposes)
Solubility Soluble in water, ethanol (B145695), and chloroform; slightly soluble in benzene; practically insoluble in ether.[6]
Density 1.24 g/cm³[2]
pKa Not available

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is characterized by a quartet centered around δ 3.86 ppm, corresponding to the methylene (B1212753) (-CH₂) group, which is coupled to the three fluorine atoms of the trifluoromethyl group.[7]

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[3]

2.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key peaks include N-H stretching vibrations from the ammonium (B1175870) group, C-H stretching, and strong C-F stretching vibrations.[8]

2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base (2,2,2-trifluoroethylamine) after the loss of HCl. The mass spectrum shows a molecular ion peak (M+) at m/z 99, corresponding to the [CF₃CH₂NH₂]⁺ ion.[9]

Synthesis of this compound

The hydrochloride salt is typically prepared by treating 2,2,2-trifluoroethylamine with hydrochloric acid.

3.1. Experimental Protocol: Synthesis from 2,2,2-Trifluoroethylamine

Materials:

  • 2,2,2-Trifluoroethylamine

  • Ethanol

  • Saturated Hydrochloric Acid Solution

  • Three-necked flask

  • Dropping funnel

  • Stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Procedure: [6]

  • To a three-necked flask equipped with a stirrer and a dropping funnel, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.

  • Cool the mixture to below 25°C.

  • Slowly add 35 g of a saturated hydrochloric acid solution dropwise to the stirred mixture, maintaining the temperature below 25°C.

  • After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for one hour.

  • Remove the ethanol and water by distillation under reduced pressure (approximately 0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.

  • The resulting white powdery crystalline solid is this compound.

Table 2: Typical Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material 2,2,2-Trifluoroethylamine[6]
Reagent Saturated Hydrochloric Acid[6]
Solvent Ethanol[6]
Reaction Temperature < 25°C (addition), 50°C (reaction)[6]
Reaction Time 1 hour[6]
Product Yield Approximately 96.3%[6]

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product TFEA 2,2,2-Trifluoroethylamine Mixing Mixing in Flask TFEA->Mixing HCl Saturated HCl HCl->Mixing EtOH Ethanol EtOH->Mixing Reaction Reaction at 50°C Mixing->Reaction Heat Distillation Vacuum Distillation Reaction->Distillation Purification Product 2,2,2-Trifluoroethylamine HCl Distillation->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development: Synthesis of Cannabinoid Receptor Ligands

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] A notable application is in the preparation of arachidonylethanolamide analogs, which exhibit affinity for cannabinoid receptors CB1 and CB2.[6] The trifluoroethyl moiety can enhance the metabolic stability and binding affinity of the resulting ligands.

4.1. General Synthetic Scheme

The synthesis of these ligands often involves the amidation of a suitable carboxylic acid or acyl chloride with 2,2,2-trifluoroethylamine (generated in situ from the hydrochloride salt by the addition of a base).

Diagram 2: General Synthesis of Cannabinoid Ligands

Cannabinoid_Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product TFEA_HCl 2,2,2-Trifluoroethylamine HCl Deprotonation In situ Deprotonation TFEA_HCl->Deprotonation Base Base (e.g., Triethylamine) Base->Deprotonation AcidChloride Carboxylic Acid Derivative (R-COCl) Amidation Amidation Reaction AcidChloride->Amidation Deprotonation->Amidation CF₃CH₂NH₂ Ligand Cannabinoid Receptor Ligand (R-CONHCH₂CF₃) Amidation->Ligand

Caption: General scheme for synthesizing cannabinoid ligands using 2,2,2-trifluoroethylamine.

Biological Activity and Experimental Protocols

The synthesized cannabinoid receptor ligands are evaluated for their binding affinity to CB1 and CB2 receptors. This is crucial for determining their potency and selectivity.

5.1. Cannabinoid Receptor Signaling

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate intracellular signaling cascades, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10]

Diagram 3: Cannabinoid Receptor Signaling Pathway

CB_Receptor_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o, Gβγ CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ligand Cannabinoid Ligand Ligand->CB_Receptor Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Regulates

Caption: Simplified signaling pathway of CB1/CB2 receptors upon agonist binding.

5.2. Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[10][11]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Unlabeled test compounds (synthesized ligands)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Glass fiber filters

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to reach equilibrium.[12]

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

Data Analysis: The data are used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[13] It is also hygroscopic.[2]

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.
H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Handling:

  • Avoid contact with skin and eyes.[12]

  • Use in a well-ventilated area.

  • Keep the container tightly closed in a dry and well-ventilated place.[12]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]

  • In case of eye contact: Flush eyes with water as a precaution.[12]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]

Conclusion

This compound is a versatile and valuable reagent for drug discovery and development. Its application in the synthesis of cannabinoid receptor ligands highlights its importance in creating novel therapeutics with improved pharmacological profiles. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application and the biological evaluation of its derivatives. Adherence to proper experimental protocols and safety guidelines is paramount to ensure successful and safe research outcomes.

References

A Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6) is a pivotal fluorinated building block in modern organic synthesis.[1] It is a white to light yellow crystalline powder valued for its ability to introduce the trifluoroethyl moiety into molecular scaffolds.[2][3][4] The strong electron-withdrawing nature and metabolic stability conferred by the trifluoromethyl (-CF3) group make this compound a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][5] This guide provides an in-depth overview of its chemical properties, spectroscopic data, key experimental protocols, and applications relevant to research and development.

Physical and Chemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a stable solid under standard conditions, though it is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][3][6] Its properties are largely defined by the presence of the highly electronegative trifluoromethyl group, which significantly influences the basicity of the amino group. The pKa of the parent free amine (2,2,2-trifluoroethylamine) is approximately 5.7, which is considerably lower than that of ethylamine (B1201723) (pKa ≈ 10.7), illustrating the powerful inductive effect of the fluorine atoms.[7][8]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 373-88-6
Molecular Formula C₂H₅F₃N·HCl
Molecular Weight 135.52 g/mol
Appearance White to light yellow crystalline powder[2][4]
Melting Point 220-226 °C (sublimes)[2][4][6]
Density ~1.24 g/cm³[3]
pKa (of free amine) 5.7[7][8]
Solubility Highly soluble in water; soluble in ethanol (B145695) and chloroform; slightly soluble in benzene; practically insoluble in ether.[2][3][6]
Hygroscopicity Hygroscopic[1][2][6]

Spectroscopic Data Summary

Characterization of this compound is routinely performed using standard spectroscopic techniques. While spectra should be run on a per-sample basis for confirmation, the expected features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR The spectrum is characterized by two main signals: • A quartet (coupling to the -CF₃ group) corresponding to the methylene (B1212753) protons (-CH₂-). • A broad singlet for the ammonium (B1175870) protons (-NH₃⁺), which may exchange with solvent protons (e.g., D₂O).
¹³C NMR The spectrum will show two carbon signals: • A signal for the methylene carbon (-CH₂-), which may show coupling to fluorine. • A signal for the trifluoromethyl carbon (-CF₃), which will appear as a quartet due to one-bond coupling with the three fluorine atoms.[2]
¹⁹F NMR A single signal, typically a triplet (coupling to the -CH₂- group), is expected for the three equivalent fluorine atoms of the -CF₃ group.
FT-IR Key vibrational bands include: • Strong, broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt. • Strong C-F stretching bands, typically observed in the 1100-1300 cm⁻¹ region. • N-H bending vibrations around 1500-1600 cm⁻¹.[2][3][4]

Chemical Reactivity and Applications

The primary utility of this compound is as a precursor to the free amine, which serves as a nucleophile for introducing the trifluoroethyl group. This moiety is highly sought after in drug discovery to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[1][5]

A significant application is in the synthesis of biologically active amide analogs. For instance, it is used as a reagent to synthesize analogs of arachidonylethanolamide (anandamide), which show affinity for cannabinoid receptors (CB1 and CB2) and are investigated for their therapeutic potential.[2][6] The incorporation of the trifluoroethyl group in place of the natural ethanol headgroup modifies the molecule's pharmacological profile.

logical_relationship ArachidonicAcid Arachidonic Acid p1 ArachidonicAcid->p1 TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride TFEA_Free 2,2,2-Trifluoroethylamine (Free Base) TFEA_HCl->TFEA_Free Base p2 TFEA_Free->p2 Analog N-(2,2,2-trifluoroethyl) arachidonamide (Anandamide Analog) Receptors Targets CB1/CB2 Cannabinoid Receptors Analog->Receptors Biological Activity p1->Analog Amide Coupling p2->Analog

Caption: Role as a building block in synthesizing cannabinoid receptor modulators.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this reagent. The following sections provide methodologies for its synthesis and a key application.

Synthesis of this compound

This protocol describes the preparation of the hydrochloride salt from the corresponding free amine.[2][7]

Methodology:

  • Reaction Setup: To a three-necked flask equipped with a stirrer and a dropping funnel, add 2,2,2-trifluoroethylamine (33 g) and ethanol (100 g).

  • Acidification: Cool the flask in an ice bath. Slowly add a saturated solution of hydrochloric acid (35 g) dropwise, ensuring the internal temperature remains below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature with stirring for 1 hour.

  • Workup: Concentrate the reaction solution via distillation under reduced pressure (e.g., 0.98 MPa) at 45-50 °C to remove the ethanol and water.

  • Isolation: The resulting white, powdery crystalline solid is this compound. The product can be dried further in a vacuum oven.

experimental_workflow start Start: 2,2,2-Trifluoroethylamine in Ethanol add_hcl 1. Add Saturated HCl (Maintain < 25°C) start->add_hcl react 2. Heat to 50°C (1 hour) add_hcl->react distill 3. Reduced Pressure Distillation (45-50°C) react->distill Remove Solvents product End Product: Crystalline Solid distill->product

Caption: Workflow for the synthesis of this compound.

Protocol: Aqueous Derivatization of Carboxylic Acids

This protocol details a method for the rapid, room-temperature derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamides for analysis (e.g., by GC-MS). This procedure is particularly useful for analyzing environmental or biological samples.[5]

Reagents:

  • Aqueous sample containing the carboxylic acid of interest.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

  • This compound (TFEA·HCl).

  • Organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).

Methodology:

  • Reagent Preparation: Prepare stock solutions of EDC (e.g., 0.8 M in water) and TFEA·HCl (e.g., 0.8 M in water).

  • Reaction: To the aqueous sample containing the carboxylic acid, add the EDC solution followed by the TFEA·HCl solution. For some substrates, a small amount of a base like pyridine (B92270) may be added to facilitate the reaction.

  • Incubation: Mix the solution thoroughly (e.g., vortex for 1 minute) and allow it to react at room temperature for 10-15 minutes. The amidization is typically complete within this timeframe.

  • Extraction: Add the organic extraction solvent (MTBE) to the reaction mixture. Vortex vigorously to extract the newly formed, more lipophilic 2,2,2-trifluoroethylamide derivative.

  • Analysis: Separate the organic layer. This layer, containing the derivatized analyte, is now ready for analysis by gas chromatography, while the charged starting materials and coupling reagents remain in the aqueous phase.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry, inert atmosphere.[1][6] When heated to decomposition, it may emit toxic fumes of hydrogen fluoride, nitrogen oxides, and hydrogen chloride.[2][6]

References

An In-depth Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride (CAS Number: 373-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a key building block in modern medicinal chemistry and material science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in drug development.

Core Properties and Data

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][2]

Physicochemical Properties
PropertyValueSource
CAS Number 373-88-6
Molecular Formula C₂H₄F₃N·HCl[1]
Molecular Weight 135.52 g/mol
Appearance White to light yellow crystalline powder[1][3]
Melting Point 220-222 °C (subl.)[3]
Density 1.24 g/cm³[3]
Solubility Soluble in water, ethanol (B145695), and chloroform. Slightly soluble in benzene. Hardly soluble in ether.[3]
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound in D₂O shows a characteristic signal for the methylene (B1212753) protons adjacent to the trifluoromethyl group.

Chemical Shift (ppm)MultiplicityAssignment
~3.86Quartet-CH₂-

Source: ChemicalBook[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~40-50-CH₂-
~125 (quartet)-CF₃

(Predicted values based on typical chemical shift ranges)

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group in this compound exhibits a single resonance.

Chemical Shift (ppm)Assignment
~ -75-CF₃

(Predicted value relative to CFCl₃)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
2900-3200N-H stretch (ammonium salt)
1500-1600N-H bend (ammonium salt)
1100-1300C-F stretch

(Typical ranges for the respective functional groups)

Mass Spectrometry

Mass spectrometry data for the free base (2,2,2-trifluoroethylamine) shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
99.08.7[M]⁺ (molecular ion of free base)
78.07.5[M-HF-H]⁺
69.06.8[CF₃]⁺
30.0100.0[CH₂NH₂]⁺

Source: ChemicalBook[1][4]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common methods are detailed below.

Method 1: Acid-Base Reaction

This method involves the straightforward reaction of 2,2,2-trifluoroethylamine with hydrochloric acid.

Experimental Protocol:

  • To a three-necked flask, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[4]

  • Slowly add 35 g of a saturated hydrochloric acid solution dropwise while maintaining the temperature below 25 °C.[4]

  • After the addition is complete, raise the temperature to 50 °C and stir for one hour.[4]

  • Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5 °C for 5 hours.[4]

  • The resulting white powdery crystalline solid is this compound (yield: 96.30%).[4]

G cluster_reaction Reaction cluster_workup Work-up reagent1 2,2,2-Trifluoroethylamine mix Mixing and Reaction (<25°C, then 50°C for 1h) reagent1->mix reagent2 Saturated HCl Solution reagent2->mix solvent Ethanol solvent->mix distill Reduced Pressure Distillation (45 ± 5°C, 0.98 MPa, 5h) mix->distill product 2,2,2-Trifluoroethylamine HCl distill->product

Synthesis of 2,2,2-Trifluoroethylamine HCl via Acid-Base Reaction.
Method 2: Reduction of Trifluoroacetamide (B147638)

This method involves the reduction of trifluoroacetamide using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of trifluoroacetamide in the same anhydrous solvent to the LiAlH₄ suspension. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

  • Filter the resulting solid aluminum salts and wash them thoroughly with ether.

  • Combine the ethereal filtrates and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Bubble dry hydrogen chloride gas through the dried ether solution to precipitate this compound.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

G cluster_reaction Reduction cluster_workup Work-up and Isolation start Trifluoroacetamide reduce Addition and Reflux start->reduce reagent LiAlH₄ in Anhydrous Ether reagent->reduce quench Quenching (H₂O, NaOH(aq)) reduce->quench filter Filtration quench->filter extract Dry HCl Gas Treatment filter->extract product 2,2,2-Trifluoroethylamine HCl extract->product

Synthesis via Reduction of Trifluoroacetamide.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and bioavailability of drug candidates. This compound serves as a crucial building block for introducing this moiety.

Key Therapeutic Areas:

  • Anti-inflammatory Agents: While not a direct precursor in the most common synthesis of Celecoxib, the trifluoromethyl group is a defining feature of this selective COX-2 inhibitor.[5][6] The synthesis of Celecoxib typically involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[5][7]

  • Oncology: The trifluoromethylaniline moiety is a core component of the nonsteroidal antiandrogen Bicalutamide, used in the treatment of prostate cancer.[8]

  • Neurological Disorders: It is used as an intermediate in the synthesis of various pharmaceuticals targeting neurological conditions.

  • Agrochemicals: This compound is also utilized in the creation of fluorinated pesticides, including insecticides, miticides, and herbicides, to improve their stability and efficacy.

G cluster_pharma Pharmaceuticals cluster_therapeutics Therapeutic Areas cluster_agro Agrochemicals cluster_products Product Types start 2,2,2-Trifluoroethylamine Hydrochloride pharma_intermediate Key Intermediate start->pharma_intermediate Introduces -CH₂CF₃ moiety agro_intermediate Fluorinated Building Block start->agro_intermediate Enhances - Stability - Efficacy oncology Oncology (e.g., Bicalutamide) pharma_intermediate->oncology neuro Neurological Disorders pharma_intermediate->neuro inflammation Anti-inflammatory Agents pharma_intermediate->inflammation insecticides Insecticides agro_intermediate->insecticides herbicides Herbicides agro_intermediate->herbicides fungicides Fungicides agro_intermediate->fungicides

Applications of this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[9]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[9]

  • Skin Irritation (Category 2): Causes skin irritation.[9]

  • Eye Irritation (Category 2): Causes serious eye irritation.[9]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its ability to introduce the trifluoroethyl moiety allows for the fine-tuning of molecular properties to enhance biological activity and stability. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-trifluoroethylamine hydrochloride (CAS No: 373-88-6). This compound is a vital building block in the synthesis of fluorinated organic molecules, which are of increasing importance in the development of pharmaceuticals and agrochemicals.[1] The inclusion of a trifluoromethyl group can enhance lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety for medicinal chemists.[1][2] This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides logical diagrams to illustrate synthetic and solubility principles.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[3][4][5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5][7] The compound is stable under normal temperature and pressure.[4][6]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₂H₄F₃N·HCl[2][8]
Molecular Weight 135.52 g/mol [8][9][10]
Appearance White to light yellow crystalline powder[3][4][5][6]
Melting Point 220-222 °C (sublimes)[3][5][8][11]
222-226 °C[4][6]
Boiling Point 121.9 °C at 760 mmHg[4][6]
Density 1.24 g/cm³[3][4][6]
1.44 g/cm³[12]
Refractive Index 1.3 - 1.302[3][4][5][6]
Water Solubility High; soluble in 0.7 parts water[3][5][7][12]
Organic Solvent Solubility Soluble in ethanol (B145695) and chloroform[3][4][5][7]
Slightly soluble in benzene[3][4][5][7]
Hardly soluble in ether[3][4][5][7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[13][14]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups within the molecule.[10][14][15]

  • Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[16]

Experimental Protocols

The following sections describe generalized methodologies for determining the key physical properties and for the synthesis of the title compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of the free base, 2,2,2-trifluoroethylamine, with hydrochloric acid.[3][9]

Procedure:

  • To a three-necked flask, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[3]

  • While maintaining the temperature below 25°C, slowly add 35 g of a saturated hydrochloric acid solution dropwise.[3]

  • After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain it for one hour.[3]

  • Control the temperature at 45 ± 5°C and carry out distillation under reduced pressure (e.g., vacuum of 0.98 MPa) for approximately 5 hours to remove water and ethanol.[3]

  • The resulting white, powdery crystalline solid is this compound.[3]

G Synthesis Workflow A Reactants: - 2,2,2-Trifluoroethylamine - Ethanol - Saturated HCl Solution B Reaction Conditions: - Temperature < 25°C (HCl addition) - Temperature raised to 50°C for 1 hr A->B Mixing & Reaction C Workup: - Reduced pressure distillation (45 ± 5°C) - Removal of water and ethanol B->C Purification D Final Product: 2,2,2-Trifluoroethylamine Hydrochloride C->D Isolation

Synthesis of 2,2,2-trifluoroethylamine HCl.
Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using the capillary tube method with a calibrated melting point apparatus.

Procedure:

  • A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. The sublimation of the compound should also be noted.

Solubility Determination

A semi-quantitative assessment of solubility can be performed by observing the dissolution of the solute in a given solvent at a specific temperature.

Procedure:

  • Add a measured amount of the solvent (e.g., 1 mL of water, ethanol, etc.) to a test tube.

  • Incrementally add small, weighed portions of this compound to the solvent.

  • After each addition, vigorously stir or vortex the mixture for a set period to facilitate dissolution.

  • The solubility is estimated based on the amount of solute that dissolves completely in the given volume of solvent. The high solubility in water is attributed to its ionic nature and the ability of the amine group to form hydrogen bonds.[12]

G Factors Influencing Aqueous Solubility cluster_0 2,2,2-Trifluoroethylamine HCl in Water A Ionic Nature (Salt Form) C High Solubility in Water A->C Promotes Ion-Dipole Interactions B Hydrogen Bonding Capability (Amine Group) B->C Enhances Affinity for Water

Key drivers of high aqueous solubility.

Safety and Handling

This compound is moderately toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[14] When heated to decomposition, it can emit highly toxic fumes of fluorine compounds, nitrogen oxides (NOx), and hydrogen chloride (HCl).[5] Store in a cool, dry place in a tightly sealed container.[6]

References

A Comprehensive Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its application in the development of therapeutic agents targeting cannabinoid and vanilloid receptors.

Chemical and Physical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] The incorporation of the trifluoromethyl group significantly influences the molecule's properties, enhancing the lipophilicity and metabolic stability of derivative compounds, which is highly advantageous in drug design.[2][3] This substance is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs aimed at neurological disorders.[2]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
IUPAC Name 2,2,2-trifluoroethanamine;hydrochloride
CAS Number 373-88-6
Molecular Formula C₂H₅ClF₃N
Molecular Weight 135.51 g/mol [4]
Canonical SMILES C(C(F)(F)F)N.Cl
InChI Key ZTUJDPKOHPKRMO-UHFFFAOYSA-N

Table 2: Physical and Chemical Data

PropertyValue
Melting Point 220-222 °C (sublimes)
Solubility Soluble in water, ethanol (B145695), and chloroform. Slightly soluble in benzene (B151609) and practically insoluble in ether.
Appearance White to light yellow crystalline powder[1]
Hygroscopicity Hygroscopic

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis Protocols

Two common methods for the synthesis of this compound are presented below.

Method 1: From 2,2,2-Trifluoroethylamine

This procedure involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid.

  • Materials: 2,2,2-trifluoroethylamine, ethanol, saturated hydrochloric acid solution.

  • Procedure:

    • In a three-necked flask, combine 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.

    • Slowly add 35 g of a saturated hydrochloric acid solution dropwise, maintaining the temperature below 25°C.

    • After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.

    • Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.

    • The resulting product is this compound as a white powdery crystalline solid.

Method 2: Reduction of Trifluoroacetamide

This method produces this compound in a single step through the reduction of trifluoroacetamide.

  • Materials: Trifluoroacetamide, lithium aluminum hydride, ether, dry gaseous hydrogen chloride, Drierite, phosphorus pentoxide.

  • Procedure:

    • Trifluoroacetamide (50 g, 0.44 mole) is reduced using lithium aluminum hydride. Caution: The reaction can be vigorous; therefore, dilute solutions and careful addition are essential.

    • Gradually add 79 cc of water with stirring and cooling.

    • Pass the effluent hydrogen through a trap cooled with a dry ice-chloroform mixture.

    • Slowly add an additional 45-60 cc of water until a white, granular precipitate forms.

    • Allow the precipitate to stand overnight and then separate it by centrifugation.

    • Wash the solid with ether. Combine the washings, the contents of the trap, and the centrifugate.

    • Dry the combined ethereal solution over Drierite.

    • Pass dry gaseous hydrogen chloride over the filtered ether solution to precipitate this compound.

    • Recover the precipitate and dry it in vacuo over phosphorus pentoxide.

Analytical Methods

A variety of spectroscopic techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy helps to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of bioactive molecules, particularly as a source of the trifluoroethylamino moiety. This group can enhance the pharmacological properties of drug candidates.[2]

Synthesis of Cannabinoid Receptor Ligands

This compound is used in the synthesis of arachidonylethanolamide analogs which exhibit affinity for the CB1 and CB2 cannabinoid receptors.[1] These receptors are G-protein-coupled receptors (GPCRs) that play a significant role in various physiological processes.

Cannabinoid_Receptor_Signaling cluster_receptor Cannabinoid Receptor (CB1/CB2) cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects CB_Receptor CB1/CB2 Receptor G_alpha Gαi/o CB_Receptor->G_alpha activates G_beta_gamma Gβγ CB_Receptor->G_beta_gamma releases Ligand Cannabinoid Ligand Ligand->CB_Receptor binds AC Adenylyl Cyclase G_alpha->AC inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_beta_gamma->Ion_Channels modulates MAPK MAPK Pathway G_beta_gamma->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Modulation of Neurotransmission & Immune Response PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Cannabinoid Receptor Signaling Pathway
Synthesis of Vanilloid Receptor 1 (TRPV1) Antagonists

This compound is also a key intermediate in the preparation of antagonists for the vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception.[5]

TRPV1_Signaling_Workflow cluster_stimuli Stimuli cluster_receptor_activation Receptor Activation cluster_downstream_signaling Downstream Signaling cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 activate Heat Heat (>43°C) Heat->TRPV1 activate Protons Protons (Low pH) Protons->TRPV1 activate Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization PKC PKC Activation Ion_Influx->PKC Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal PKC->TRPV1 sensitizes PKA PKA Activation PKA->TRPV1 sensitizes Inflammation Neurogenic Inflammation Pain_Signal->Inflammation

TRPV1 Receptor Signaling Workflow

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, eye protection, and a dust mask. It is hygroscopic and should be stored in a tightly closed container in a cool, dry place under an inert atmosphere.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development, providing essential information on this compound and its role in the synthesis of potentially therapeutic compounds.

References

2,2,2-trifluoroethylamine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2,2,2-Trifluoroethylamine Hydrochloride

Introduction

This compound (CAS No: 373-88-6) is a fluorinated organic compound widely utilized as a reagent and building block in organic synthesis.[1] Its applications are prominent in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can modulate biological activity.[1] Given its role in research and development, a thorough understanding of its safety profile is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling and storage.

PropertyValue
CAS Number 373-88-6[2][3]
Molecular Formula C₂H₄F₃N · HCl[3][4]
Molecular Weight 135.52 g/mol [3]
Appearance White to light yellow crystalline powder or solid[2][5]
Melting Point 220-226 °C (sublimes)[2][3]
Solubility Soluble in water[1][5][6]
Odor No information available[2]
Hygroscopicity Hygroscopic[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating its dangers.

GHS Classification Summary:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][8][9]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8][9]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8][9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4]

GHS_Classification cluster_main GHS Hazard Classification cluster_hazards Hazard Statements Compound {this compound | CAS: 373-88-6} Signal Signal Word Warning Compound->Signal Pictogram Pictogram Exclamation Mark Compound->Pictogram H302 H302: Harmful if swallowed Signal->H302 H312 H312: Harmful in contact with skin Signal->H312 H332 H332: Harmful if inhaled Signal->H332 H315 H315: Causes skin irritation Pictogram->H315 H319 H319: Causes serious eye irritation Pictogram->H319 H335 H335: May cause respiratory irritation Pictogram->H335

GHS hazard classification for this compound.

Toxicological Data

Toxicological data provides quantitative insight into the potential health effects of the compound. Accidental ingestion may cause serious health damage or be fatal in quantities less than 150 grams.[7]

MetricValueClassification
LD50 Oral (Mouse) 476 mg/kg[3][6]Category 4
LD50 Oral 500.1 mg/kg[3]Category 4
Skin Irritation Causes skin irritation[2][4][8]Category 2
Eye Irritation Causes serious eye irritation[2][4][8]Category 2A
Respiratory Effects May cause respiratory irritation[2][4]STOT SE 3

Safety Protocols and Procedures

Adherence to established protocols is critical to minimize exposure and mitigate risks.

Handling and Personal Protection

Safe handling involves a combination of engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations as low as possible.[3][7] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved particle filter respirator.[2]

  • General Hygiene: Wash hands thoroughly after handling.[2][8] Do not eat, drink, or smoke in work areas.[2][7] Launder contaminated clothing before reuse.[7]

First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If the person is not breathing, give artificial respiration. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][8] Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][8] If present, remove contact lenses and continue rinsing.[2][8] Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water.[3][8] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor if you feel unwell.[2][8]

First_Aid_Protocol cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air Keep at rest Give artificial respiration if not breathing Inhalation->Action_Inhale Action_Skin Wash with soap and water Remove contaminated clothing Skin->Action_Skin Action_Eye Rinse with water for 15+ mins Remove contact lenses Continue rinsing Eye->Action_Eye Action_Ingest Rinse mouth Do NOT induce vomiting Never give anything by mouth if unconscious Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Decision-making workflow for first-aid response to exposure.
Accidental Release Measures

Proper containment and cleanup are necessary to prevent environmental contamination and further exposure.

  • Personal Precautions: For any spill, wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3] Avoid generating dust.[2][3] Ensure adequate ventilation.[3]

  • Cleanup Protocol (Minor Spills): For small spills, use dry clean-up procedures.[7] Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][7]

  • Cleanup Protocol (Major Spills): For large spills, alert emergency responders.[7] Cordon off the area to prevent access.[8] Prevent the product from entering drains.[3][8] Collect the material for disposal in accordance with local regulations.[8] After cleanup, wash the area with large amounts of water.[7]

Spill_Response Start Spill Detected Equip Don Personal Protective Equipment (PPE) Start->Equip Ventilate Ensure Adequate Ventilation Equip->Ventilate Contain Contain spill & prevent entry to drains Ventilate->Contain Cleanup Cleanup Procedure Avoid generating dust Use dry methods (sweep/shovel) Place in sealed, labeled container Contain->Cleanup Decon Decontaminate Area & PPE Cleanup->Decon Dispose Dispose of waste via approved plant Decon->Dispose

Workflow for responding to an accidental spill.
Fire-Fighting Measures

This material is a combustible solid but propagates flame with difficulty.[7] However, dust clouds may form an explosive mixture with air.[7]

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[8]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride (B91410).[3]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3] Cool fire-exposed containers with a water spray from a protected location.[7]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[8]

  • Conditions to Avoid: Avoid formation of dust.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

  • Hazardous Decomposition Products: When heated to decomposition, it can emit toxic fumes of hydrogen fluoride (HF), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5][6]

Storage and Disposal

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3][7] Protect from physical damage and store away from incompatible materials.[7] The material is hygroscopic.[3]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[8] Waste should be sent to an approved waste disposal plant.[2][10]

References

Technical Guide: Physicochemical Properties of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,2,2-trifluoroethylamine (B1214592) hydrochloride (CAS RN: 373-88-6), a key reagent in organic synthesis. The document outlines its physicochemical properties, a detailed experimental protocol for melting point determination, and a visual representation of the experimental workflow.

Compound Overview

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] It is an organic compound utilized in the synthesis of various molecules, including pharmaceuticals and agrochemicals.[2] Notably, it serves as a reagent in the creation of arachidonylethanolamide analogs, which exhibit affinity for CB1 and CB2 cannabinoid receptors.[3] The presence of the trifluoromethyl group imparts unique properties, such as enhanced lipophilicity and stability.[2]

Physicochemical Data

The quantitative data for this compound are summarized in the table below for clear comparison. The melting point is a critical parameter for substance identification and purity assessment.[4] Pure crystalline compounds typically exhibit a sharp and characteristic melting point, whereas impurities can lead to a depression and broadening of the melting range.

PropertyValueSource(s)
Melting Point 222-226 °C[1][5]
220-222 °C (sublimates)[3][6][7][8][9]
218-222 °C (sublimates)[4]
Molecular Formula C₂H₄F₃N·HCl[2][4]
Molecular Weight 135.52 g/mol [4][7]
Appearance White to light yellow crystalline powder[1][3]
Boiling Point 121.9 °C at 760 mmHg[1]
Density 1.24 g/cm³[1]
CAS Number 373-88-6[4][5][6]

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound using a modern digital melting point apparatus. This is a standard technique for obtaining accurate and reproducible results.[10]

Materials and Equipment
  • This compound (dry, finely powdered)

  • Glass capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Sample Preparation
  • Ensure Dryness: The sample must be thoroughly dry, as moisture can act as an impurity and depress the melting point range.[5]

  • Create a Fine Powder: If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[4]

  • Load the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[5]

    • Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[5]

    • Alternatively, drop the tube (sealed end down) through a long, narrow glass tube to pack the sample tightly.[5]

    • The final packed sample height should be approximately 2-3 mm.[6]

Instrument Setup and Measurement
  • Initial Run (Optional but Recommended): For an unknown compound or to establish an approximate range, perform a rapid determination by heating at a fast rate. This provides a preliminary melting point.[11]

  • Set Up for Accurate Measurement:

    • Turn on the digital melting point apparatus.

    • Set the starting (plateau) temperature to approximately 15-20°C below the expected melting point determined from the initial run or literature values.[5][6]

    • Set the heating ramp rate to 1-2°C per minute. A slow heating rate is crucial for accurate determination as it allows the system to reach thermal equilibrium.[6][8]

    • Set the stop temperature to at least 15°C above the expected melting point.[5]

  • Perform the Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.[5]

    • Press "Start" to initiate the heating sequence. The apparatus will heat rapidly to the plateau temperature and then increase at the specified ramp rate.[2]

    • Observe the sample through the magnified viewfinder.

  • Record the Melting Range:

    • T1 (Initial Melting): Record the temperature at which the first drop of liquid becomes visible. The solid may first appear to shrink, sinter, or glisten just before melting.[6][8]

    • T2 (Complete Melting): Record the temperature at which the last solid particle disappears, and the sample becomes a completely transparent liquid.[6]

    • The recorded melting point is the range from T1 to T2.

  • Repeatability: For reliable results, perform the measurement at least twice with fresh samples, ensuring the values are consistent.[6] Allow the apparatus to cool sufficiently (at least 20-30°C below the melting point) before starting a new run.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the melting point for this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Operation cluster_measurement Data Acquisition cluster_analysis Analysis & Reporting prep1 Obtain Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm height) prep2->prep3 prep4 Pack Sample Tightly prep3->prep4 inst1 Set Start Temperature (~20°C below expected MP) prep4->inst1 Prepared Sample inst2 Set Ramp Rate (1-2°C / min) inst1->inst2 inst3 Insert Capillary inst2->inst3 inst4 Start Heating Program inst3->inst4 meas1 Observe Sample Through Viewfinder inst4->meas1 Heating Phase meas2 Record T1: First Liquid Droplet meas1->meas2 meas3 Record T2: Completely Liquid meas2->meas3 anl1 Determine Melting Range (T1 - T2) meas3->anl1 Recorded Data anl2 Repeat for Consistency anl1->anl2 anl3 Report Final Value anl2->anl3

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide on the Solubility of 2,2,2-Trifluoroethylamine Hydrochloride in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethylamine (B1214592) hydrochloride in water. The document is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of novel chemical entities. This guide consolidates available solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's role in a typical synthetic workflow.

Introduction to 2,2,2-Trifluoroethylamine Hydrochloride

This compound (CAS No. 373-88-6) is a white to off-white crystalline powder.[1] As a hydrochloride salt of a primary amine, it exhibits properties that are crucial for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its stability and reactivity, making it a valuable intermediate for introducing fluorine into larger molecules.[1] The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]

Solubility of this compound in Water

This compound is characterized by its high solubility in water.[1] This high aqueous solubility is attributed to its ionic nature as a hydrochloride salt, which allows it to readily dissociate in aqueous solutions.[1] Furthermore, the amine functional group can participate in hydrogen bonding with water molecules, further enhancing its solubility.[1]

While qualitative descriptions consistently indicate high or easy solubility, specific quantitative data is limited in publicly available literature. The table below summarizes the available information.

Table 1: Solubility and Physical Properties of this compound

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Water Solubility High solubility, readily dissociates[1]
Easily soluble[2]
Soluble in 0.7 to water (units not specified)[3]
Solubility in Other Solvents Soluble in ethanol (B145695) and chloroform; slightly soluble in benzene; hardly soluble in ether.[2][3]
Hygroscopicity Hygroscopic[2][3]

Note: The quantitative value of "0.7" is presented as found in the source material; however, the lack of units renders it ambiguous for direct application.

Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general method for determining the solubility of a solid organic compound in water can be adapted. The following protocol is a representative example based on standard laboratory procedures.

Objective: To determine the saturation solubility of this compound in deionized water at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Deionized water

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the mixture to settle for a short period to let the excess solid sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in deionized water.

    • Analyze the standard solutions using a suitable analytical method, such as HPLC with UV detection, to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of deionized water to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Role in Synthetic Chemistry: A General Workflow

This compound is a versatile building block in organic synthesis. It is frequently used to introduce the 2,2,2-trifluoroethyl moiety into molecules, which can enhance properties such as metabolic stability and lipophilicity in drug candidates. A common application is in amidation and N-alkylation reactions. The following diagram illustrates a general workflow for its use in a coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagent 2,2,2-Trifluoroethylamine HCl free_amine Free 2,2,2-Trifluoroethylamine reagent->free_amine base Base (e.g., Et3N, DIPEA) base->free_amine solvent_prep Anhydrous Solvent solvent_prep->free_amine reaction_mixture Reaction Mixture free_amine->reaction_mixture substrate Carboxylic Acid or Electrophile substrate->reaction_mixture coupling_agent Coupling Agent (e.g., HATU, EDCI) coupling_agent->reaction_mixture product N-(2,2,2-trifluoroethyl) product reaction_mixture->product Stir at RT or heat quench Aqueous Work-up product->quench extraction Organic Extraction quench->extraction purification Chromatography extraction->purification final_product Pure Product purification->final_product

References

Solubility Profile of 2,2,2-Trifluoroethylamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-trifluoroethylamine (B1214592) hydrochloride in various organic solvents. The information is compiled to assist researchers and professionals in drug development and organic synthesis in effectively utilizing this compound. This document presents available solubility data, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] As a hydrochloride salt, it exhibits distinct solubility properties, being highly soluble in polar solvents and less so in non-polar environments.[2][3] The presence of the trifluoromethyl group significantly influences its chemical reactivity and stability.[2]

PropertyValue
Molecular Formula C₂H₅ClF₃N
Molecular Weight 135.52 g/mol
Melting Point 220-222 °C (sublimes)
Appearance White to light yellow crystalline powder[1]
Density 1.24 g/cm³
Hygroscopicity Hygroscopic

Solubility Data

SolventQualitative Solubility
WaterHighly soluble[2]
Ethanol (B145695)Soluble[1][4][5][6][7]
ChloroformSoluble[1][4][5][6][7]
Methanol (B129727)Highly soluble[8]
Benzene (B151609)Slightly soluble[1][4][5][6][7]
Diethyl EtherHardly soluble[1][4][5][6][7] / Insoluble

The high solubility in polar solvents like water, ethanol, and methanol can be attributed to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding.[2] In contrast, its solubility is limited in non-polar solvents such as benzene and diethyl ether.

Experimental Protocols: Synthesis of this compound

A general and common method for the preparation of this compound involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid in an ethanol solvent.

Materials:

  • 2,2,2-trifluoroethylamine

  • Ethanol

  • Saturated Hydrochloric Acid Solution

  • Three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a three-necked flask equipped with a stirrer and a dropping funnel, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[1]

  • Slowly add 35 g of a saturated hydrochloric acid solution dropwise to the flask while maintaining the temperature below 25°C.[1]

  • After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour with continuous stirring.[1]

  • Following the reaction period, remove the water and ethanol via vacuum distillation. Control the temperature at 45 ± 5°C under a vacuum of 0.98 MPa for approximately 5 hours.[1]

  • The resulting product is this compound as a white powdery crystalline solid.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Reactants: 2,2,2-Trifluoroethylamine Ethanol hcl_addition Addition of Saturated HCl (T < 25°C) reagents->hcl_addition Mixing reaction Reaction at 50°C (1 hour) hcl_addition->reaction Heating distillation Vacuum Distillation (45 ± 5°C, 0.98 MPa, 5h) reaction->distillation Purification product Product: 2,2,2-Trifluoroethylamine Hydrochloride distillation->product

Synthesis of this compound

This document provides a foundational understanding of the solubility and synthesis of this compound. For specific applications, it is recommended to determine quantitative solubility data under the precise experimental conditions to be used.

References

An In-depth Technical Guide to the Hygroscopic Nature of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of 2,2,2-trifluoroethylamine (B1214592) hydrochloride (TFEA HCl), a crucial consideration for its handling, storage, and formulation in pharmaceutical development. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for its determination and the potential implications of its moisture sensitivity.

Introduction to 2,2,2-Trifluoroethylamine Hydrochloride

This compound is a fluorinated organic compound used as a reagent and building block in the synthesis of various pharmaceuticals and agrochemicals. Its physical and chemical properties, including its interaction with atmospheric moisture, are critical parameters for ensuring product quality, stability, and efficacy. Multiple sources describe the compound as a white to light yellow crystalline powder that is hygroscopic, meaning it has a tendency to absorb moisture from the air.[1][2] This property can significantly impact its physicochemical characteristics, such as crystal structure, chemical stability, and powder flow.[3]

Quantitative Assessment of Hygroscopicity

The degree of hygroscopicity of a pharmaceutical solid is typically classified based on its moisture uptake under defined conditions. The European Pharmacopoeia provides a standardized classification system.[4]

European Pharmacopoeia Hygroscopicity Classification

The classification is determined by the percentage increase in mass of a sample after storage at 25°C and 80% relative humidity (RH) for 24 hours.[4][5]

Hygroscopicity ClassificationMass Increase (% w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7] This method provides a moisture sorption-desorption isotherm, which is a characteristic fingerprint of a material's interaction with water vapor.[8]

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate until a stable reading is obtained.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[9][10] It can be performed using either volumetric or coulometric techniques, with the latter being particularly suitable for very low water content.[11]

  • Titrator Preparation: The KF titrator is prepared with a suitable solvent, such as methanol, which is then titrated to a stable, dry endpoint with the Karl Fischer reagent.

  • Sample Introduction: A precisely weighed amount of this compound (typically 100-500 mg, depending on the expected water content) is quickly introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the predetermined titer of the KF reagent. The water content is typically expressed as a percentage by weight (% w/w). A product specification sheet for this compound indicates a water content of ≤1% as determined by Karl Fischer titration.[12]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the hygroscopicity of this compound.

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis s1 Weigh 5-15 mg of 2,2,2-trifluoroethylamine HCl s2 Dry sample at 0% RH, 25°C to establish dry mass s1->s2 Place in DVS s3 Increase RH in steps (0% to 90%) s2->s3 s4 Equilibrate and record mass at each RH step s3->s4 s4->s3 Next RH step s5 Decrease RH in steps (90% to 0%) s4->s5 After 90% RH s6 Equilibrate and record mass at each RH step s5->s6 s6->s5 Next RH step s7 Plot % mass change vs. RH s6->s7 Analysis s8 Generate sorption-desorption isotherm s7->s8

Dynamic Vapor Sorption (DVS) Experimental Workflow

KF_Workflow cluster_prep Titrator Preparation cluster_sample Sample Analysis cluster_calc Calculation k1 Add solvent to KF titration vessel k2 Titrate solvent to a stable, dry endpoint k1->k2 k4 Introduce sample into the titration vessel k2->k4 Ready for sample k3 Accurately weigh 100-500 mg of sample k3->k4 k5 Titrate with KF reagent to the endpoint k4->k5 k6 Record volume of KF reagent consumed k5->k6 k7 Calculate water content (% w/w) k6->k7

Karl Fischer (KF) Titration Workflow

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of an active pharmaceutical ingredient (API) like this compound has several important implications for drug development:

  • Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and potentially accelerating degradation reactions such as hydrolysis.[3]

  • Physical Stability: Moisture uptake can induce changes in the crystal lattice, leading to the formation of hydrates or polymorphic transformations. This can affect the drug's solubility, dissolution rate, and bioavailability.[13]

  • Manufacturing and Handling: Hygroscopic powders can exhibit poor flowability and are prone to caking or clumping, which can pose challenges during manufacturing processes like blending and tableting.[14]

  • Packaging and Storage: Special packaging, such as blister packs with high moisture barriers or the inclusion of desiccants, may be necessary to protect the drug product from atmospheric moisture and ensure its shelf life.[3]

Conclusion

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical stability and appropriate storage conditions for 2,2,2-trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6). This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its stability profile essential for ensuring the integrity of research and development activities.

Physicochemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder. The presence of the trifluoromethyl group significantly influences its chemical properties, including its stability.

PropertyValue
Appearance White to light yellow crystalline powder
Melting Point 220-222 °C (sublimes)[1][2]
Solubility Soluble in water, ethanol, and chloroform. Slightly soluble in benzene (B151609) and practically insoluble in ether.[1][3]
Hygroscopicity Hygroscopic; readily absorbs moisture from the atmosphere.[4]
Molecular Formula C₂H₄F₃N·HCl
Molecular Weight 135.51 g/mol

Chemical Stability and Degradation

This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain circumstances.

Incompatibilities: The compound should not be stored with or exposed to the following substances to prevent hazardous reactions:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

Thermal Decomposition: When heated to decomposition, this compound can emit toxic and corrosive fumes. The primary hazardous decomposition products include:

  • Hydrogen chloride (HCl)[5]

  • Hydrogen fluoride (B91410) (HF)

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

While specific degradation pathways have not been extensively detailed in publicly available literature, the thermal decomposition likely involves the breakdown of the parent molecule into smaller, volatile, and hazardous compounds.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and safety of this compound.

ConditionRecommendation
Temperature Store in a cool, dry place.[6]
Atmosphere Store under an inert atmosphere.
Container Keep container tightly closed in a dry and well-ventilated place.[6]
Ventilation Store in a well-ventilated area.[5]
Moisture Due to its hygroscopic nature, exposure to moisture must be strictly avoided.[4][6]
General Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[6]

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound in aqueous buffered solutions at various pH levels and temperatures over time.

Materials:

  • This compound

  • High-purity water

  • Phosphate, acetate, or other suitable buffer systems

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Incubators or water baths

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Sample Preparation: Dilute the stock solution with buffer solutions to achieve the desired final concentration. Prepare samples at a minimum of three different pH values (e.g., acidic, neutral, and basic).

  • Incubation: Store the prepared samples in tightly sealed vials at controlled temperatures (e.g., ambient and accelerated conditions such as 40°C).

  • Time Points: Withdraw aliquots from the sample solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC/UPLC method to determine the concentration of the parent compound and detect any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and shelf-life if sufficient degradation is observed.

Visualizations

Recommended Storage and Handling Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to ensure chemical stability and personnel safety.

Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dry, Well-Ventilated Area sealed_container Keep Container Tightly Sealed inert_atmosphere Store Under Inert Atmosphere incompatibilities Avoid Incompatible Materials (Oxidizers, Strong Acids) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area (Fume Hood) avoid_dust Avoid Dust Formation hygiene Practice Good Personal Hygiene receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log transfer_storage Transfer to Designated Storage log->transfer_storage transfer_storage->storage_conditions retrieve Retrieve from Storage for Use weigh_handle Weigh and Handle in Controlled Environment retrieve->weigh_handle weigh_handle->ppe return_storage Return Unused Material to Storage weigh_handle->return_storage dispose Dispose of Waste Properly weigh_handle->dispose return_storage->sealed_container

Caption: Workflow for proper storage and handling.

Potential Thermal Degradation Pathway

This diagram illustrates the potential degradation of this compound upon exposure to high temperatures.

Potential Thermal Degradation Pathway cluster_products Decomposition Products parent 2,2,2-Trifluoroethylamine Hydrochloride heat High Temperature parent->heat hcl Hydrogen Chloride (HCl) heat->hcl hf Hydrogen Fluoride (HF) heat->hf co_co2 Carbon Oxides (CO, CO2) heat->co_co2 nox Nitrogen Oxides (NOx) heat->nox

Caption: Potential thermal degradation products.

References

handling and personal protective equipment for 2,2,2-trifluoroethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoroethylamine (B1214592) HCl

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the essential safety protocols and personal protective equipment (PPE) for 2,2,2-Trifluoroethylamine Hydrochloride (CAS No: 373-88-6).

Hazard Identification and Classification

2,2,2-Trifluoroethylamine HCl is a hazardous substance that requires careful handling to avoid adverse health effects.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled.[2] The compound can cause skin and serious eye irritation.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H312: Harmful in contact with skin[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H332: Harmful if inhaled[4]

  • H335: May cause respiratory irritation[4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological data for 2,2,2-Trifluoroethylamine HCl.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C2H5ClF3N[5]
Molecular Weight 135.52 g/mol [5]
Appearance White to light yellow powder or crystals[6][7]
Melting Point 220 - 222 °C[5][7]
Solubility Soluble in water, ethanol, and chloroform. Slightly soluble in benzene (B151609) and hardly soluble in ether.[7]
Hygroscopicity Hygroscopic[5]

Table 2: Toxicological Data

Route of ExposureToxicity ValueSpecies
Oral (LD50) 500.1 mg/kg[5]-
Unspecified (LD50) 476 mg/kg[5][7]Mouse[5][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[2] Contact lenses should not be worn.[1]

  • Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[2][3] An apron (e.g., P.V.C.) is also recommended.[1]

  • Respiratory Protection : A dust respirator should be used, especially in poorly ventilated areas or when dust formation is likely.[2] The use of respirators may be necessary when engineering controls do not adequately prevent exposure.[1]

Handling and Storage Protocols

General Handling:

  • Avoid all personal contact, including inhalation.[1]

  • Use in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Avoid formation of dust and aerosols.[5]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[3][5]

  • Store in a cool place.[5]

  • Keep away from oxidizing agents.[3]

Experimental Workflows and Emergency Procedures

The following diagrams illustrate the standardized procedures for handling spills and responding to personal exposure.

Spill_Response_Workflow cluster_minor_spill Minor Spill cluster_major_spill Major Spill minor_spill Minor Spill Detected remove_ignition Remove Ignition Sources minor_spill->remove_ignition wear_ppe_minor Wear Appropriate PPE remove_ignition->wear_ppe_minor cleanup Use Dry Clean Up Avoid Generating Dust wear_ppe_minor->cleanup collect_minor Collect in Labeled Container cleanup->collect_minor major_spill Major Spill Detected alert_personnel Alert Personnel & Emergency Responders major_spill->alert_personnel wear_ppe_major Wear Full Protective Clothing alert_personnel->wear_ppe_major prevent_spread Prevent Entry into Drains wear_ppe_major->prevent_spread recover Recover Product if Possible prevent_spread->recover cleanup_major Use Dry Clean Up or Vacuum/Shovel if Wet recover->cleanup_major collect_major Place in Sealed Containers cleanup_major->collect_major decontaminate Wash Area with Water collect_major->decontaminate

Caption: Workflow for handling minor and major spills of 2,2,2-Trifluoroethylamine HCl.

First_Aid_Measures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs move_fresh_air Remove to Fresh Air exposure->move_fresh_air Inhalation remove_clothing Immediately Remove Contaminated Clothing exposure->remove_clothing Skin Contact rinse_eyes Rinse Cautiously with Water for Several Minutes exposure->rinse_eyes Eye Contact rinse_mouth Rinse Mouth exposure->rinse_mouth Ingestion rest Keep at Rest move_fresh_air->rest artificial_respiration Give Artificial Respiration if Not Breathing rest->artificial_respiration seek_medical_inhalation Seek Medical Attention artificial_respiration->seek_medical_inhalation wash_skin Wash with Plenty of Soap and Water remove_clothing->wash_skin seek_medical_skin Seek Medical Attention if Irritation Persists wash_skin->seek_medical_skin remove_lenses Remove Contact Lenses if Present and Easy to Do rinse_eyes->remove_lenses continue_rinsing Continue Rinsing remove_lenses->continue_rinsing seek_medical_eye Seek Medical Attention continue_rinsing->seek_medical_eye do_not_induce_vomiting Do NOT Induce Vomiting rinse_mouth->do_not_induce_vomiting call_poison_center Call a POISON CENTER or Doctor Immediately do_not_induce_vomiting->call_poison_center

Caption: First aid procedures for exposure to 2,2,2-Trifluoroethylamine HCl.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[5]

  • Protective Equipment : Wear a self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

Minor Spills:

  • Remove all ignition sources.[1]

  • Clean up spills immediately.[1]

  • Avoid contact with skin and eyes.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Place in a suitable, labeled container for waste disposal.[1]

Major Spills:

  • Alert personnel in the area and emergency responders.[1]

  • Control personal contact by wearing protective clothing.[1]

  • Prevent spillage from entering drains or water courses.[1]

  • Recover the product wherever possible.[1]

  • If dry, use dry clean-up procedures. If wet, vacuum or shovel up and place in labeled containers for disposal.[1]

  • Wash the area down with large amounts of water and prevent runoff into drains.[1]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date guidance before handling 2,2,2-Trifluoroethylamine HCl.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern drug discovery and development. Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to significant improvements in efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can profoundly alter a molecule's fundamental properties. These changes are primarily driven by the high electronegativity of the fluorine atoms, the strength of the carbon-fluorine bond, and the group's overall lipophilicity.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block common sites of oxidative metabolism.[3] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3]

Table 1: Comparative Effects of Methyl vs. Trifluoromethyl Substitution on Metabolic Stability

ParameterMethyl (-CH3) Substituted CompoundTrifluoromethyl (-CF3) Substituted CompoundRationale for Change
Metabolic Pathway Susceptible to oxidation by CYP enzymes to form alcohol and carboxylic acid metabolites.Oxidation at the corresponding position is blocked.[3]The high bond energy of the C-F bond prevents CYP-mediated oxidation.
Number of Metabolites Generally higher, with multiple oxidation products.[3]Significantly reduced as a major metabolic pathway is inhibited.[3]Blocking a primary metabolic site limits the formation of downstream metabolites.
In Vitro Half-life (t½) Shorter[3]Longer[3]A reduced rate of metabolism leads to slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) Higher[3]Lower[3]Blocking metabolism reduces the metabolic capacity of the liver.

Case Study: Picornavirus Inhibitors A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an isoxazole (B147169) ring provided a protective effect against hepatic metabolism. The methyl-substituted compound was converted to eight different metabolites, whereas the trifluoromethyl analog only produced two minor metabolites.[4]

Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to cross biological membranes and interact with hydrophobic pockets of target proteins.[5][6] The Hansch lipophilicity parameter (π) for the CF3 group is +0.88.[2] This increase in lipophilicity can lead to improved absorption and distribution.[5]

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity (pKa) of nearby functional groups. By withdrawing electron density, it can increase the acidity of acidic protons, which can affect a drug's ionization state at physiological pH and its binding interactions with target receptors.[7]

Table 2: Physicochemical Properties of Selected Drugs and Analogs

CompoundlogPpKaReference
Fluoxetine (B1211875) 4.0510.05 (Predicted)[8][9]
Celecoxib (B62257) 3.4Not Available[2]
SC-560 (non-CF3 analog of Celecoxib) Not AvailableNot Available[10][11]

Impact on Binding Affinity and Biological Activity

The electronic and steric properties of the trifluoromethyl group can directly influence a drug's binding affinity for its target. The electron-withdrawing nature of the CF3 group can alter the electron distribution within a molecule, potentially leading to enhanced electrostatic or hydrogen bonding interactions with the target protein.[5] Its steric bulk, which is larger than a methyl group, can also promote favorable hydrophobic interactions and improve selectivity.[2]

Case Study: Celecoxib and its Analogs Celecoxib is a selective COX-2 inhibitor containing a trifluoromethyl group. Its non-trifluoromethylated analog, SC-560, is a potent and selective COX-1 inhibitor. This stark difference in selectivity highlights the critical role of the trifluoromethyl group in directing the binding of the drug to its specific target.[10] The trifluoromethyl group of celecoxib is thought to occupy a hydrophobic side pocket in the COX-2 enzyme, contributing to its high affinity and selectivity.

Table 3: Comparative Inhibitory Activity of Celecoxib and SC-560

CompoundTargetIC50Selectivity (COX-1/COX-2 Ratio)Reference
Celecoxib COX-115 µM~0.0027 (Highly COX-2 Selective)[12]
COX-20.04 µM[12]
SC-560 COX-10.009 µM~700 (Highly COX-1 Selective)[10][12]
COX-26.3 µM[10][12]

Synthetic Methodologies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a key step in the synthesis of many pharmaceuticals. Various methods have been developed to achieve this transformation, particularly for aromatic systems.

Common strategies include:

  • Aromatic Coupling Reactions: Copper-mediated or -catalyzed cross-coupling reactions are widely used to form C(sp²)-CF3 bonds. Reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper source are effective for trifluoromethylating aryl halides.[13]

  • Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical that can then add to an aromatic ring.

  • Nucleophilic Trifluoromethylation: This method utilizes a nucleophilic trifluoromethylating agent to attack an electrophilic carbon.

  • Electrophilic Trifluoromethylation: Reagents that act as a source of an electrophilic "CF3+" equivalent are used to react with nucleophilic aromatic compounds.

The synthesis of the COX-2 inhibitor celecoxib , for example, involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate (B77799) to form a trifluoromethylated β-diketone intermediate. This intermediate is then cyclized with 4-sulfonamidophenylhydrazine to yield celecoxib.[9] The synthesis of the antidepressant fluoxetine involves the reaction of 4-chlorobenzotrifluoride (B24415) with a precursor alcohol in an SNAr reaction to introduce the trifluoromethylphenoxy group.[14]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[3]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Liver microsomes (e.g., human, rat)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • NADPH regenerating system (to sustain enzyme activity)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control. Dilute liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stop solution.

  • Protein Precipitation: Centrifuge the plate to pellet the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance (CLᵢₙₜ) can be subsequently determined.

Shake-Flask Method for LogD/LogP Determination

This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (for LogD) or water (for LogP).[10][12]

Objective: To determine the octanol-water distribution coefficient (LogD) or partition coefficient (LogP) of a test compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with the aqueous phase)

  • Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

  • Vials or tubes

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a known volume of the n-octanol and the aqueous buffer to a vial. Add a small aliquot of the test compound stock solution.

  • Equilibration: Shake the vials for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Sampling: Carefully take an aliquot from both the n-octanol and the aqueous phase.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: LogD (or LogP) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[15][16]

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Cell harvester (for filtration)

  • Scintillation counter or gamma counter

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare the receptor membranes and the radioligand solution in binding buffer.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known ligand).

  • Equilibration: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of complex biological pathways and experimental workflows.

Experimental Workflow for In Vitro Microsomal Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) add_microsomes Add Microsomes to Plate prep_reagents->add_microsomes add_compound Add Test Compound (Pre-incubate at 37°C) add_microsomes->add_compound start_reaction Initiate Reaction (Add NADPH) add_compound->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points add_stop Add Stop Solution time_points->add_stop centrifuge Centrifuge to Precipitate Proteins add_stop->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLᵢₙₜ analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Simplified Sorafenib (B1663141) Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway.[17] The presence of a trifluoromethyl group in sorafenib is crucial for its activity.

sorafenib_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_nucleus Nucleus VEGFR VEGFR CRAF c-Raf VEGFR->CRAF PDGFR PDGFR PDGFR->CRAF BRAF B-Raf MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->BRAF Sorafenib->CRAF

References

The Fluorine Factor: A Technical Guide to Its Influence on Molecular Lipophilicity and Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—provide a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of a molecule.[1][2] This guide offers an in-depth examination of how fluorine substitution profoundly impacts two critical parameters in drug design: molecular lipophilicity and stability.

The Effect of Fluorine on Molecular Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial property that influences a drug's absorption, distribution, membrane permeability, and binding affinity.[2][3] The effect of fluorination on lipophilicity is not straightforward and is highly context-dependent. It can either increase or decrease this parameter based on a delicate balance of opposing effects.[3][4]

  • Increased Hydrophobicity : Replacing hydrogen atoms with fluorine increases the molecule's hydrophobic surface area, which generally leads to higher lipophilicity.[3]

  • Increased Polarity : The extreme electronegativity of fluorine creates strong C-F bond dipoles. Depending on the overall molecular structure and the position of fluorine atoms, this can increase the molecule's overall polarity, leading to reduced lipophilicity. This effect is particularly pronounced when fluorine is adjacent to a polarizable atom like sulfur.[3]

The following diagram illustrates the dual nature of fluorine's influence on a molecule's lipophilicity.

G sub Fluorine Substitution inc_h Increased Hydrophobic Surface sub->inc_h Increases Hydrophobic Surface Area inc_p Increased Molecular Polarity sub->inc_p Increases Molecular Polarity (Dipole Moment) high_l Higher Lipophilicity (Increased logP/logD) inc_h->high_l low_l Lower Lipophilicity (Decreased logP/logD) inc_p->low_l

Caption: Duality of fluorine's effect on molecular lipophilicity.

Quantitative Data: Lipophilicity

The table below presents quantitative data on how fluorination alters the distribution coefficient (logD at pH 7.4) of various pyridine (B92270) derivatives.

Parent CompoundlogD (pH 7.4)Fluorinated AnaloglogD (pH 7.4)Change in logDReference
2-(methylthio)pyridine1.692-((difluoromethyl)thio)pyridine1.95+0.26[3]
2-(methylthio)pyridine1.692-((trifluoromethyl)thio)pyridine2.13+0.44[3]
2-(ethylsulfonyl)pyridine-0.072-(((2-fluoroethyl)sulfonyl)pyridine)-0.21-0.14[3]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the gold standard for directly measuring the partition coefficient.[5]

  • Preparation of Phases : Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS for logD measurements). This is achieved by mixing the two solvents, shaking vigorously, and allowing them to separate completely.

  • Compound Dissolution : Dissolve a precise amount of the test compound in one of the phases (typically the one in which it is more soluble). The initial concentration should be low enough to avoid self-aggregation.

  • Partitioning : Add a known volume of the second phase to the first. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached, which can take from minutes to several hours.

  • Phase Separation : Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Concentration Analysis : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as logP.

The Effect of Fluorine on Acidity and Basicity (pKa)

The pKa of a molecule is critical as it dictates the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. Due to its powerful electron-withdrawing inductive effect, fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[2][6]

  • Basicity Reduction : When placed near a basic nitrogen atom (e.g., in an amine or pyridine), fluorine pulls electron density away, making the lone pair of electrons less available for protonation. This results in a weaker base and a lower pKa for the conjugate acid.[7][8]

  • Acidity Increase : Conversely, fluorine can increase the acidity of a molecule by stabilizing the conjugate base after deprotonation.[6]

Quantitative Data: pKa

The table below shows the impact of fluorine substitution on the pKa of the conjugate acids of several thio-substituted pyridines.

Parent CompoundpKaFluorinated AnalogpKaChange in pKaReference
2-(methylthio)pyridine3.312-((fluoromethyl)thio)pyridine2.43-0.88[3]
2-(ethylthio)pyridine3.252-((1,1-difluoroethyl)thio)pyridine1.05-2.20[3]
2-(ethylthio)pyridine3.252-((2,2,2-trifluoroethyl)thio)pyridine1.25-2.00[3]

The Effect of Fluorine on Molecular Stability

One of the most valuable applications of fluorine in drug design is to enhance metabolic stability.[9][10] The high strength of the C-F bond (typically >109 kcal/mol) makes it highly resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[9][11]

  • Blocking Metabolic "Soft Spots" : Fluorine atoms are often used to replace hydrogen atoms at positions on a molecule that are susceptible to oxidative metabolism (metabolic "soft spots"). This "metabolic blocking" strategy can significantly slow down the rate of clearance, thereby increasing the drug's half-life and oral bioavailability.[2][12][13]

  • Altering Electronic Properties : Fluorination can also indirectly enhance stability by altering the electronic properties of adjacent sites, making them less favorable for enzymatic attack.[2]

  • Potential for Instability : Despite the C-F bond's strength, defluorination can occur through certain metabolic pathways, sometimes leading to the formation of toxic metabolites like fluoroacetate.[11][14] This is a critical consideration during drug development.

The following diagram illustrates how fluorine can protect a drug molecule from metabolic degradation.

G cluster_0 Metabolism of Parent Drug cluster_1 Metabolism of Fluorinated Analog PD Parent Drug (R-CH3) Met Hydroxylated Metabolite (R-CH2OH) PD->Met CYP450 Oxidation FA Fluorinated Analog (R-CH2F) FA->Block CYP450 Oxidation Met_F Met_F Blocked_Text Metabolism Blocked CYP CYP450 Enzyme

Caption: Fluorine substitution blocking a site of CYP450-mediated metabolism.

Quantitative Data: Metabolic Stability

Assessing metabolic stability often involves measuring the in vitro half-life (t½) and intrinsic clearance (Clint) in human liver microsomes (HLM). A longer half-life and lower clearance rate indicate greater stability.

Compound ClassExampleKey Fluorination StrategyEffect on Metabolic Stability
Cholesterol InhibitorsEzetimibeFluorination of aromatic ringsBlocked sites of demethylation and hydroxylation, improving metabolic stability over the parent compound (SCH 48461).[2]
Kinase InhibitorsIbrutinib4-fluorophenoxy substituentEnhanced binding and improved pharmacokinetics by stabilizing interactions and reducing metabolism.[1]
AntiviralsSofosbuvirMonofluorination of a sugar moietyStabilizes the nucleoside analog in vivo, allowing for effective inhibition of viral replication.[1]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating a compound's susceptibility to metabolism by liver enzymes.[13]

  • Materials and Reagents :

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor required for CYP450 activity).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

    • LC-MS/MS system for analysis.

  • Incubation Procedure :

    • Prepare a working solution of the test compound in buffer at the desired final concentration (e.g., 1 µM).

    • In a microcentrifuge tube, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein) in buffer at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel control incubation without NADPH is run to assess non-enzymatic degradation.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to the ice-cold quenching solution.

  • Sample Analysis :

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

The general workflow for this crucial experiment is outlined below.

G A 1. Prepare Compound Stock (e.g., 1 µM in buffer) B 2. Pre-incubate with Human Liver Microsomes (HLM) at 37°C A->B C 3. Initiate Reaction by adding NADPH cofactor B->C D 4. Sample at Multiple Time Points (e.g., 0, 5, 15, 30 min) C->D E 5. Quench Reaction (e.g., add ice-cold Acetonitrile) D->E F 6. Centrifuge to Precipitate Proteins E->F G 7. Analyze Supernatant by LC-MS/MS (Quantify remaining parent drug) F->G H 8. Data Analysis (Calculate t½ and Intrinsic Clearance) G->H

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The introduction of fluorine is a powerful and versatile strategy in drug discovery that can profoundly modulate molecular lipophilicity and stability. Judicious fluorination can block metabolic hot spots to increase a drug's half-life, alter pKa to optimize solubility and permeability, and fine-tune lipophilicity to enhance membrane transport and target engagement.[1][15] However, the effects are highly dependent on the specific location and number of fluorine atoms within the molecular scaffold. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental evaluation, is essential for harnessing the full potential of fluorine to design safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6) is a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3] The incorporation of the 2,2,2-trifluoroethyl moiety into organic molecules can significantly enhance their pharmacological and physicochemical properties.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby functional groups, while the robust carbon-fluorine bonds contribute to increased thermal and chemical stability.[3] Consequently, derivatives of 2,2,2-trifluoroethylamine often exhibit improved metabolic stability, bioavailability, and lipophilicity, making them valuable in the design of novel therapeutic agents and potent agrochemicals.[1][3] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antagonists for the vanilloid receptor VR1, and is also used in the preparation of fluorinated amino acids.[1][4]

These application notes provide detailed protocols for the synthesis of 2,2,2-trifluoroethylamine hydrochloride, present comparative data for different synthetic routes, and illustrate the experimental workflow.

Synthetic Routes Overview

Several methods have been reported for the synthesis of 2,2,2-trifluoroethylamine and its hydrochloride salt. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below is a summary of common synthetic strategies.

Starting Material(s)Reagent(s)Key ConditionsYield (%)Reference
2,2,2-TrifluoroethylamineSaturated Hydrochloric Acid Solution, Ethanol (B145695)25-50°C, 1 hour reaction, followed by vacuum distillation92.54 - 96.30[5][6]
TrifluoroacetamideLithium Aluminum Hydride (LiAlH₄)-68 - 75[7]
2,2,2-TrifluoroacetonitrileCatalytic Hydrogenation-59 (overall from acetamide)[7]
1,1,1-Trifluoro-2-chloroethaneAmmonia (B1221849), Glycerol150-200°C, 2-4 MPa, pipeline reactor96.8 - 97.8[8]
2,2,2-Trifluoroethyl methanesulfonate28% Aqueous Ammonia, Dimethyl sulfoxide150°C, 5 hours, autoclave79[9]
2,2,2-Trifluoroethyl p-toluenesulfonate28% Aqueous Ammonia, Dimethyl sulfoxide150°C, 3 hours followed by more ammonia and 2 more hours, autoclave85[9]

Experimental Protocols

The following protocol details the synthesis of this compound from 2,2,2-trifluoroethylamine, a common and high-yielding method.

Protocol 1: Synthesis of this compound via Neutralization

This protocol is adapted from a procedure that demonstrates a high yield of 96.30%.[5][6]

Materials:

  • 2,2,2-Trifluoroethylamine (33 g)

  • Ethanol (100 g)

  • Saturated Hydrochloric Acid Solution (35 g)

  • Three-necked flask

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Thermometer

  • Condenser

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel, a magnetic stirrer, and a thermometer.

  • Initial Charging: Add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine to the three-necked flask.

  • Acid Addition: Begin stirring the solution and slowly add 35 g of saturated hydrochloric acid solution dropwise from the dropping funnel. Maintain the internal temperature below 25°C during the addition.

  • Reaction: After the complete addition of hydrochloric acid, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour.[5]

  • Solvent Removal: Following the 1-hour reaction period, set up the apparatus for vacuum distillation. Reduce the pressure to approximately 0.098 MPa and control the temperature at 45 ± 5°C.[6]

  • Isolation: Continue the vacuum distillation for 5 hours to remove water and ethanol.[5]

  • Product Collection: The resulting white, powdery crystalline solid is this compound. The expected yield is approximately 43.5 g (96.30%).[5]

Product Characterization: The final product is a white to light yellow crystalline powder.[4][10] It is hygroscopic and should be stored in a dry, inert atmosphere.[3][11]

  • Melting Point: 220-222 °C (sublimes).[11]

  • Solubility: Soluble in water, ethanol, and chloroform; slightly soluble in benzene; and almost insoluble in ether.[4][10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the neutralization protocol.

SynthesisWorkflow A Charge Flask (Ethanol, 2,2,2-Trifluoroethylamine) B Add Saturated HCl (Dropwise, < 25°C) A->B Stirring C Reaction (50°C, 1 hour) B->C Heat D Vacuum Distillation (0.098 MPa, 45 ± 5°C, 5 hours) C->D Cool & Setup E Isolate Product (White Crystalline Solid) D->E Collect SynthesisPathways TFEA 2,2,2-Trifluoroethylamine Product 2,2,2-Trifluoroethylamine Hydrochloride TFEA->Product HCl TFA Trifluoroacetamide TFA->TFEA LiAlH₄ Reduction TFN 2,2,2-Trifluoroacetonitrile TFA->TFN Dehydration TFN->TFEA Catalytic Hydrogenation

References

Application Note: Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride from Trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical synthesis of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a crucial building block in medicinal chemistry and organic synthesis.[1][2] The primary transformation involves the reduction of trifluoroacetamide (B147638). Two robust and effective methods are presented: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LAH), and a more selective reduction using Borane (BH3). These protocols offer high yields and provide a reliable pathway to the desired product.

Method 1: Reduction via Lithium Aluminum Hydride (LAH)

This protocol outlines the one-step reduction of trifluoroacetamide using Lithium Aluminum Hydride (LAH), a potent reducing agent particularly effective for converting amides to amines.[3][4][5] This method is known for its high efficiency and can consistently produce the target compound in good yields.[3] However, extreme caution is necessary due to the pyrophoric and highly reactive nature of LAH with water and protic solvents.[5][6]

Experimental Protocol
  • Apparatus Setup: Assemble a dry 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. Ensure all glassware is thoroughly dried in an oven prior to use. The entire apparatus should be maintained under an inert atmosphere (e.g., dry nitrogen).

  • Reagent Preparation: In the flask, place 19 g (0.50 mole) of Lithium Aluminum Hydride (LAH) and add 500 cc of anhydrous diethyl ether.

  • Reaction:

    • Dissolve 50 g (0.44 mole) of trifluoroacetamide in 500 cc of anhydrous diethyl ether in the dropping funnel.[3]

    • While stirring the LAH suspension vigorously, add the trifluoroacetamide solution dropwise at a rate that maintains a gentle reflux of the ether. Caution: The reaction can be violent if the addition is too rapid.[3]

    • After the addition is complete, continue to stir the mixture at reflux for an additional 4 hours to ensure the reaction goes to completion.

  • Quenching and Work-up:

    • Cool the reaction flask in an ice-water bath.

    • Very slowly and carefully, add 79 cc of water dropwise to the stirred mixture to decompose the excess LAH and the aluminum complexes.[3] Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

    • Continue the slow addition of water (approximately 45-60 cc) until the resulting precipitate turns white and granular.[3]

  • Isolation of Free Amine:

    • Separate the solid aluminum salts by filtration or centrifugation. Wash the solid residue thoroughly with diethyl ether.

    • Combine the ether filtrate and the washings. Dry the combined ethereal solution over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or Drierite).[3]

  • Formation and Isolation of Hydrochloride Salt:

    • Filter the dried ether solution to remove the drying agent.

    • Bubble dry hydrogen chloride gas through the ether solution. The 2,2,2-trifluoroethylamine hydrochloride will precipitate as a white solid.[3]

    • Collect the precipitate by filtration, wash it with a small amount of cold, dry ether, and dry it in a vacuum oven over phosphorus pentoxide.[3]

Data Summary: LAH Reduction
ParameterValueReference
Starting MaterialTrifluoroacetamide[3]
Reducing AgentLithium Aluminum Hydride (LAH)[3][7]
SolventAnhydrous Diethyl Ether[3]
Reaction TemperatureGentle Reflux (~35 °C)[3]
Reaction Time4 hours (post-addition)[3]
Reported Yield 68-75% [3]
Product FormWhite Crystalline Solid
Analytical Data (Example)Calculated for C₂H₅ClF₃N: Cl, 26.2%. Found: Cl, 26.35%.[3]

Method 2: Reduction via Borane (BH₃)

Borane and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are effective reagents for the reduction of amides.[8][9] This method offers an alternative to LAH, often with better selectivity towards other functional groups and potentially safer handling.[8][10] The reaction proceeds through the formation of an amine-borane complex, which is then hydrolyzed to yield the free amine.

Experimental Protocol
  • Apparatus Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, place the trifluoroacetamide.

  • Reagent Preparation: Dissolve the trifluoroacetamide in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of Borane-THF complex (BH₃·THF) via the dropping funnel. A typical molar ratio is approximately 2-3 equivalents of BH₃ per equivalent of amide.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add 6M hydrochloric acid (HCl) to quench the reaction and hydrolyze the intermediate amine-borane complex. This step will also form the desired hydrochloride salt. Caution: Hydrogen gas is evolved during this step.

    • Continue stirring for 1-2 hours until gas evolution ceases.

  • Isolation of Hydrochloride Salt:

    • Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution contains the product. The product can be isolated by further concentration and subsequent recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

    • Alternatively, basify the aqueous solution with NaOH to liberate the free amine, extract with ether, dry the organic layer, and then precipitate the hydrochloride salt by bubbling dry HCl gas as described in Method 1.

Data Summary: Borane Reduction
ParameterValueReference
Starting MaterialTrifluoroacetamide[10]
Reducing AgentBorane-THF Complex (BH₃·THF)[8][10]
SolventAnhydrous Tetrahydrofuran (THF)[8]
Reaction TemperatureReflux (~66 °C)General Protocol
Reaction Time2-4 hoursGeneral Protocol
Expected Yield ~80% [10]
Product FormWhite Crystalline Solid

Overall Synthesis Workflow

The following diagram illustrates the general workflow for the preparation of this compound from trifluoroacetamide, encompassing both reduction methodologies.

SynthesisWorkflow Workflow: Trifluoroacetamide to 2,2,2-Trifluoroethylamine HCl Start Trifluoroacetamide (Starting Material) Reduction Reduction Step Start->Reduction LAH Method 1: LiAlH₄ in Ether Reduction->LAH Option A Borane Method 2: BH₃•THF in THF Reduction->Borane Option B Workup Work-up & Purification LAH->Workup Borane->Workup Intermediate 2,2,2-Trifluoroethylamine (Free Amine in Solution) SaltFormation Salt Formation (Dry HCl gas) Intermediate->SaltFormation Workup->Intermediate EndProduct 2,2,2-Trifluoroethylamine HCl (Final Product) SaltFormation->EndProduct

Caption: Synthesis pathway from trifluoroacetamide to its hydrochloride salt.

References

applications of 2,2,2-trifluoroethylamine hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 22, 20252,2,2-Trifluoroethylamine (B1214592) hydrochloride is a pivotal reagent in organic synthesis, enabling the introduction of the trifluoroethyl group into a wide array of organic molecules. This application note details its use in the synthesis of novel heterocyclic compounds, the direct N-trifluoroethylation of anilines, and its emerging role in the modification of peptides, providing researchers, chemists, and drug development professionals with comprehensive protocols and quantitative data to leverage this versatile building block in their research.

The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. 2,2,2-Trifluoroethylamine hydrochloride serves as a direct and efficient precursor to the trifluoroethyl amine, a nucleophilic building block for the construction of complex molecular architectures.

Application 1: Synthesis of Trifluoroethylamine-Containing Oxindoles

A significant application of this compound is in the synthesis of trifluoroethylamine-containing 3,3'-disubstituted oxindoles. These scaffolds are of considerable interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. A one-pot reaction involving isatins, this compound, and allyl bromides, mediated by tin powder, provides an efficient route to these valuable compounds.[1]

Quantitative Data: Synthesis of Trifluoroethylamine-Containing Oxindoles

EntryIsatin (B1672199) DerivativeAllyl BromideSolventTime (h)Yield (%)
1IsatinAllyl bromideEtOH1285
2N-MethylisatinAllyl bromideEtOH1282
35-ChloroisatinAllyl bromideEtOH1278
4IsatinCrotyl bromideEtOH1275 (d.r. 1:1)
5IsatinPrenyl bromideEtOH1270

Experimental Protocol: Tin-Mediated Synthesis of 3-allyl-3-(2,2,2-trifluoroethylamino)indolin-2-one

  • To a stirred solution of isatin (1.0 mmol) and this compound (1.2 mmol) in ethanol (B145695) (10 mL), add tin powder (2.0 mmol).

  • Heat the mixture to 80 °C.

  • Add allyl bromide (1.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford the desired product.

G Isatin Isatin Intermediate In situ generated Trifluoroethyl-imine Isatin->Intermediate TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride TFEA_HCl->Intermediate Tin Sn Powder Tin->Intermediate mediates AllylBromide Allyl Bromide Product 3-Allyl-3-(2,2,2-trifluoroethylamino) indolin-2-one AllylBromide->Product Intermediate->Product

Tin-mediated synthesis of trifluoroethylamine-containing oxindoles.

Application 2: Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines

Direct N-trifluoroethylation of anilines is a valuable transformation for the synthesis of pharmaceuticals and agrochemicals. An efficient one-pot method utilizes this compound as the trifluoroethyl source in a cascade diazotization/N-H insertion reaction catalyzed by an iron porphyrin complex.[2] This reaction proceeds in aqueous media under mild conditions, offering a green and practical approach to a wide range of N-trifluoroethylated anilines.[2][3]

Quantitative Data: N-Trifluoroethylation of Various Anilines

EntryAniline (B41778) DerivativeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Aniline1.0H₂O/DCM801285
24-Methylaniline1.0H₂O/DCM801288
34-Methoxyaniline1.0H₂O/DCM801292
44-Chloroaniline1.0H₂O/DCM801275
5N-Methylaniline1.0H₂O/DCM801272

Experimental Protocol: N-Trifluoroethylation of Aniline

  • In a Schlenk tube, dissolve this compound (0.6 mmol) and sodium nitrite (B80452) (0.6 mmol) in water (2 mL).

  • Stir the solution at room temperature for 30 minutes to generate 2,2,2-trifluorodiazoethane (B1242873) in situ.

  • In a separate flask, dissolve the aniline (0.3 mmol) and the iron(III) porphyrin catalyst (Fe(TPP)Cl, 1.0 mol%) in dichloromethane (B109758) (1 mL).

  • Add the aniline solution to the aqueous solution of 2,2,2-trifluorodiazoethane.

  • Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 In situ Generation cluster_1 Catalytic Cycle TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride Diazoethane 2,2,2-Trifluorodiazoethane TFEA_HCl->Diazoethane NaNO2 NaNO₂ NaNO2->Diazoethane Intermediate Iron-Carbene Intermediate Diazoethane->Intermediate Aniline Aniline Aniline->Intermediate Catalyst Fe(TPP)Cl Catalyst->Intermediate Product N-(2,2,2-Trifluoroethyl)aniline Intermediate->Product Product->Catalyst regenerates

Iron-porphyrin catalyzed N-trifluoroethylation of anilines.

Application 3: Incorporation into Peptides via N-(2,2,2-Trifluoroethyl)glycine

The introduction of N-alkylated amino acids into peptides is a powerful strategy to enhance their conformational stability, proteolytic resistance, and cell permeability. This compound can be utilized to synthesize N-(2,2,2-trifluoroethyl)glycine, a building block for the incorporation of the trifluoroethyl moiety into peptide backbones. The synthesis of this unnatural amino acid can be achieved through reductive amination of glyoxylic acid with 2,2,2-trifluoroethylamine. The resulting N-(2,2,2-trifluoroethyl)glycine can then be incorporated into peptides using solid-phase peptide synthesis (SPPS), though specialized coupling conditions are often required to overcome the steric hindrance of the N-substituent.

Quantitative Data: Coupling Efficiency of N-Alkylated Glycine in SPPS

Coupling ReagentN-Alkyl GroupCoupling Time (h)Coupling Efficiency (%)
HBTU/HOBtMethyl285
HATU/HOAtMethyl1>95
PyBOPMethyl1.5>90
HATU/HOAt Trifluoroethyl 2 >90 (Expected)
COMU Trifluoroethyl 1.5 >92 (Expected)

Experimental Protocol: Synthesis and Incorporation of Fmoc-N-(2,2,2-trifluoroethyl)glycine-OH

Part A: Synthesis of N-(2,2,2-trifluoroethyl)glycine

  • Dissolve glyoxylic acid monohydrate (10 mmol) in methanol (B129727) (50 mL).

  • Add 2,2,2-trifluoroethylamine (10 mmol), obtained by neutralization of the hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) (15 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Remove the solvent under reduced pressure.

  • The crude N-(2,2,2-trifluoroethyl)glycine is then protected with an Fmoc group using standard procedures.

Part B: Incorporation into a Peptide using SPPS

  • Swell the Rink amide resin in DMF.

  • Perform Fmoc deprotection of the resin using 20% piperidine (B6355638) in DMF.

  • In a separate vessel, pre-activate Fmoc-N-(2,2,2-trifluoroethyl)glycine-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2 hours. Monitor coupling completion using a Kaiser test (will be negative for the secondary amine).

  • Wash the resin thoroughly with DMF and DCM.

  • Proceed with the synthesis of the desired peptide sequence using standard SPPS protocols.

  • Cleave the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis GlyoxylicAcid Glyoxylic Acid ReductiveAmination Reductive Amination GlyoxylicAcid->ReductiveAmination TFEA 2,2,2-Trifluoroethylamine TFEA->ReductiveAmination N_TFE_Gly N-(2,2,2-Trifluoroethyl)glycine ReductiveAmination->N_TFE_Gly FmocProtection Fmoc Protection N_TFE_Gly->FmocProtection Fmoc_N_TFE_Gly Fmoc-N-(TFE)Gly-OH FmocProtection->Fmoc_N_TFE_Gly Coupling Coupling (HATU/DIPEA) Fmoc_N_TFE_Gly->Coupling Resin Resin-NH₂ Resin->Coupling PeptideElongation Peptide Elongation Coupling->PeptideElongation Cleavage Cleavage (TFA) PeptideElongation->Cleavage PurifiedPeptide Purified N-TFE Peptide Cleavage->PurifiedPeptide

Workflow for peptide modification with 2,2,2-trifluoroethylamine.

The strategic incorporation of the 2,2,2-trifluoroethyl group offers a powerful approach to fine-tune the properties of organic molecules for various applications in materials science, agrochemicals, and particularly in drug discovery. The protocols and data presented herein provide a solid foundation for the exploration and implementation of this compound in innovative synthetic strategies.

References

Application Notes and Protocols for 2,2,2-Trifluoroethylamine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride (TFEA·HCl) is a versatile and valuable building block in medicinal chemistry and pharmaceutical synthesis. The incorporation of the trifluoroethyl moiety into bioactive molecules can significantly enhance their pharmacological properties. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the amine, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can lead to improved cell permeability and bioavailability.[1][2]

These application notes provide an overview of the use of 2,2,2-trifluoroethylamine hydrochloride in the synthesis of pharmaceutical intermediates, with a focus on key reaction types, detailed experimental protocols, and the biological relevance of the resulting compounds.

Key Applications and Reaction Types

This compound serves as a primary source for the introduction of the 2,2,2-trifluoroethyl group in a variety of chemical transformations. The hydrochloride salt is a stable, crystalline solid that is often used to generate the free amine, 2,2,2-trifluoroethylamine, in situ, or it can be used directly in certain reactions.[3] Common applications include:

  • N-Alkylation Reactions: The free amine, generated by neutralization of the hydrochloride salt, readily participates in nucleophilic substitution reactions with alkyl halides, epoxides, and other electrophiles to form N-trifluoroethylated amines.

  • Amide Bond Formation: It can be acylated to form trifluoroethyl amides, which are present in a number of active pharmaceutical ingredients (APIs).

  • Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to introduce the trifluoroethylamino group.

  • Diazotization Reactions: The hydrochloride salt can undergo diazotization to form 2,2,2-trifluorodiazoethane, a versatile reagent for introducing the trifluoromethyl group.[3]

Application Example 1: Synthesis of an Intermediate for Ectoparasiticides

While not a human pharmaceutical, the synthesis of Fluralaner, a potent insecticide and acaricide, provides a well-documented example of the use of 2,2,2-trifluoroethylamine in the formation of a critical amide bond in a complex bioactive molecule. The trifluoroethylamide moiety is crucial for the biological activity of Fluralaner.

Reaction Scheme:

G cluster_0 Synthesis of Fluralaner Intermediate Intermediate_A 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)- 4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid Fluralaner Fluralaner Intermediate_A->Fluralaner Amide Coupling Intermediate_B 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (from 2,2,2-Trifluoroethylamine) Intermediate_B->Fluralaner

Caption: Synthesis of Fluralaner via amide coupling.

Experimental Protocol: Amide Coupling in the Synthesis of a Fluralaner Intermediate

This protocol describes the coupling of the carboxylic acid intermediate with an amine derived from 2,2,2-trifluoroethylamine to form the final amide product.

Materials:

  • 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • To a solution of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid (1.0 eq) in dichloromethane, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1.0 eq) and 4-(N,N-dimethylamino)pyridine (0.1 eq).

  • Cool the reaction mixture to 0-10°C and slowly add diisopropylethylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography.

Quantitative Data
ParameterValueReference
Starting Material 14-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid[1][4]
Starting Material 22-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride[1][4]
Coupling AgentEDC·HCl[1]
CatalystDMAP[1]
BaseDIPEA[5]
SolventDichloromethane[1]
Reaction Time2 - 6 hours[1][5]
TemperatureRoom Temperature[1]
YieldNot explicitly stated for this specific step in the provided context.

Application Example 2: N-Trifluoroethylation of Anilines

N-trifluoroethylated anilines are important intermediates in the synthesis of various pharmaceuticals. A direct method for their synthesis involves a one-pot diazotization of this compound followed by an iron-catalyzed N-H insertion reaction with anilines.[6]

Reaction Scheme:

G cluster_1 N-Trifluoroethylation of Anilines TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride Diazoethane [CF3CHN2] (in situ) TFEA_HCl->Diazoethane NaNO2 Sodium Nitrite (B80452) NaNO2->Diazoethane Diazotization Aniline Aniline Derivative Product N-Trifluoroethylated Aniline Aniline->Product N-H Insertion Diazoethane->Product Catalyst Fe(TPP)Cl Catalyst->Product

Caption: Iron-catalyzed N-trifluoroethylation of anilines.

Experimental Protocol: Iron Porphyrin-Catalyzed N-Trifluoroethylation of o-Methylaniline

This protocol details a one-pot reaction for the synthesis of N-(2,2,2-trifluoroethyl)-2-methylaniline.[6]

Materials:

  • This compound (TFEA·HCl)

  • Sodium nitrite (NaNO₂)

  • o-Methylaniline

  • Iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl)

  • Acetic acid

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of water, and 1 mL of dichloromethane under an air atmosphere at room temperature.[6]

  • Add sodium nitrite (41.4 mg, 0.6 mmol) to the Schlenk tube. Stir the mixed solution at room temperature for 30 minutes.[6]

  • Add o-methylaniline (32.2 mg, 0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.[6]

  • Monitor the reaction by TLC. Upon completion, extract the reaction mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Trifluoroethyl SourceThis compound[6]
Diazotizing AgentSodium Nitrite[6]
Substrateo-Methylaniline[6]
CatalystFe(TPP)Cl[6]
SolventDichloromethane/Water[6]
AdditiveAcetic Acid[6]
Reaction TimeNot specified, monitored by TLC[6]
TemperatureRoom Temperature[6]
YieldGood (specific yield for this example not provided, but generally good for a range of anilines)[6]

Biological Significance and Signaling Pathways

The introduction of the trifluoroethyl group can significantly impact the biological activity of a molecule. For instance, in the case of Fluralaner, the trifluoroethylamide moiety is essential for its potent activity as an antagonist of ligand-gated chloride channels (GABA and glutamate (B1630785) receptors) in insects and acarines, leading to their paralysis and death.[7]

In the context of pharmaceuticals for human use, N-trifluoroethylated compounds are found in various drug classes. For example, the trifluoromethyl group is a common feature in many kinase inhibitors, where it can contribute to binding affinity and selectivity.

G cluster_2 General Workflow for Drug Discovery TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride Intermediate_Synth Synthesis of Trifluoroethylated Intermediate TFEA_HCl->Intermediate_Synth API_Synth API Synthesis Intermediate_Synth->API_Synth Bio_Assay Biological Assays (e.g., Kinase Inhibition) API_Synth->Bio_Assay Lead_Opt Lead Optimization Bio_Assay->Lead_Opt Lead_Opt->Intermediate_Synth SAR Studies

Caption: Drug discovery workflow utilizing TFEA·HCl.

Conclusion

This compound is a key reagent for the incorporation of the trifluoroethyl group into organic molecules. Its application in the synthesis of pharmaceutical intermediates is driven by the beneficial effects of this moiety on the pharmacokinetic and pharmacodynamic properties of the final drug substance. The provided protocols for amide formation and N-alkylation serve as representative examples of the utility of this versatile building block in modern drug discovery and development.

References

Application Notes and Protocols: Diazotization of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2,2-Trifluoroethylamine (B1214592) hydrochloride is a valuable building block in organic synthesis and medicinal chemistry, often utilized for the introduction of the trifluoroethyl moiety into molecular structures.[1][2] Diazotization, the conversion of a primary amine to a diazonium salt, is a fundamental transformation that unlocks a wide array of subsequent reactions.[3][] The diazotization of 2,2,2-trifluoroethylamine hydrochloride is a key step in preparing versatile intermediates, such as 2,2,2-trifluorodiazoethane, which can be used in the synthesis of various trifluoromethyl-containing compounds.[1][5] This document provides a detailed protocol for the diazotization of this compound, emphasizing safety, reaction conditions, and data presentation.

The resulting aliphatic diazonium salt is typically unstable and is often used in situ for subsequent reactions.[3] It is important to note that diazonium compounds can be explosive, and therefore, strict control over reaction conditions and reactant quantities is crucial.[1]

Reaction Mechanism

The diazotization of a primary amine involves the reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3][][6] The mechanism proceeds through the formation of a nitrosamine, followed by tautomerization and loss of water to yield the diazonium salt.

reaction_mechanism cluster_0 Nitrous Acid Formation cluster_1 Diazotization NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NaCl NaCl Amine CF₃CH₂NH₂·HCl Nitrosamine CF₃CH₂NHNO Amine->Nitrosamine + HNO₂ Diazonium CF₃CH₂N₂⁺Cl⁻ Nitrosamine->Diazonium - H₂O H2O H₂O experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up prep_amine Prepare Amine Solution (CF₃CH₂NH₂·HCl in H₂O/Et₂O) cool Cool Amine Solution to 0°C prep_amine->cool prep_nitrite Prepare Nitrite Solution (NaNO₂ in H₂O) add_nitrite Dropwise Addition of Nitrite Solution at 0°C prep_nitrite->add_nitrite cool->add_nitrite react Stir at Room Temperature for 3 hours add_nitrite->react separate Separate Layers react->separate collect Collect Ether Layer Containing Product separate->collect

References

Application Notes and Protocols: 2,2,2-Trifluoroethylamine Hydrochloride as a Versatile Fluorine Source in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoroethyl- moiety into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the use of 2,2,2-trifluoroethylamine hydrochloride as a fluorine source in two key synthetic transformations: the iron-porphyrin catalyzed N-trifluoroethylation of anilines and the organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines.

Application Note 1: Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines

This method facilitates the direct N-trifluoroethylation of a wide range of anilines. The reaction proceeds via a one-pot cascade process involving the in-situ generation of trifluorodiazoethane from this compound, followed by an iron-porphyrin catalyzed N-H insertion. This protocol is notable for its operational simplicity, occurring in an aqueous solution under an air atmosphere.[3]

Experimental Protocol: General Procedure for N-Trifluoroethylation

To an oven-dried Schlenk tube, add this compound (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane (B109758) under an air atmosphere at room temperature.[3] To this mixture, add NaNO₂ (41.4 mg, 0.6 mmol).[3] Stir the resulting solution at room temperature for 30 minutes. Subsequently, add the aniline (B41778) substrate (0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.[3] The reaction is typically stirred for 12 hours. Upon completion, the crude product is extracted three times with ethyl acetate (B1210297) and purified by column chromatography on silica (B1680970) gel.[3][4]

Quantitative Data: Substrate Scope of N-Trifluoroethylation of Anilines
EntrySubstrateProductYield (%)
1o-methyl aniline2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine74
2m-methyl aniline3-Methyl-N-(2,2,2-trifluoroethyl)benzenamine72
3p-methyl aniline4-Methyl-N-(2,2,2-trifluoroethyl)benzenamine71
4AnilineN-(2,2,2-trifluoroethyl)benzenamine65
5p-chloro aniline4-Chloro-N-(2,2,2-trifluoroethyl)benzenamine85
6p-bromo aniline4-Bromo-N-(2,2,2-trifluoroethyl)benzenamine82
7p-iodo aniline4-Iodo-N-(2,2,2-trifluoroethyl)benzenamine78
8p-nitro aniline4-Nitro-N-(2,2,2-trifluoroethyl)benzenamine55
9p-cyano aniline4-((2,2,2-Trifluoroethyl)amino)benzonitrile68
10p-acetyl aniline1-(4-((2,2,2-Trifluoroethyl)amino)phenyl)ethan-1-one75

Reaction conditions: aniline (0.3 mmol), this compound (0.6 mmol), NaNO₂ (0.6 mmol), acetic acid (0.6 mmol), Fe(TPP)Cl (0.9 mol%) in H₂O/CH₂Cl₂ at room temperature for 12 hours.[3]

G cluster_prep In-situ Generation of Trifluorodiazoethane cluster_catalysis Catalytic Cycle A 2,2,2-Trifluoroethylamine Hydrochloride B NaNO₂, Acetic Acid H₂O/CH₂Cl₂ C Trifluorodiazoethane (CF₃CHN₂) B->C Diazotization E Fe(TPP)Cl (Catalyst) C->E Carbene Precursor D Aniline (Substrate) F Iron-Porphyrin Carbene Intermediate D->F N-H Insertion E->F Carbene Formation G N-Trifluoroethylated Aniline (Product) F->G H Catalyst Regeneration H->E

Caption: Workflow for Iron-Porphyrin Catalyzed N-Trifluoroethylation.

Application Note 2: Asymmetric [3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines

N-2,2,2-trifluoroethylisatin ketimines, synthesized from isatins and 2,2,2-trifluoroethylamine, are powerful synthons for the construction of complex, trifluoromethyl-containing spirooxindoles.[5] These ketimines can act as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions with various dipolarophiles, providing access to chiral molecules with multiple stereocenters.[1][5]

Experimental Protocol: Synthesis of N-2,2,2-Trifluoroethylisatin Ketimines (General)

The synthesis of N-2,2,2-trifluoroethylisatin ketimines is a preliminary step for their use in cycloaddition reactions. A general procedure involves the condensation of an appropriate isatin (B1672199) with 2,2,2-trifluoroethylamine.

Experimental Protocol: Asymmetric [3+2] Cycloaddition

To a 10 mL Schlenk tube equipped with a stirring bar, add 4 Å molecular sieves (100 mg), and flame-dry the tube under a high vacuum.[1] Backfill the tube with nitrogen. To the tube, add 2′-hydroxychalcones (0.12 mmol, 1.2 equiv), (R)-3,3′-I₂-BINOL-boron complex catalyst (0.012 mmol, 12 mol %), BH₃·THF (0.01 mmol, 10 mol %), and dry o-xylene (B151617) (1.0 mL) under nitrogen.[1] The tube is capped, sealed, and stirred at 100 °C in an oil bath for 2 hours before being cooled to room temperature.[1] N-2,2,2-Trifluoroethylisatin ketimine (0.1 mmol, 1.0 equiv) and K₂CO₃ (0.02 mmol, 0.2 equiv) are then added to the solution under N₂.[1] The reaction mixture is stirred at 40 °C and monitored by TLC. After the removal of solvents via rotary evaporation, the residue is purified through flash column chromatography on silica gel.[1]

Quantitative Data: Asymmetric [3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with 2'-Hydroxychalcones
EntryIsatin Ketimine Substituent2'-Hydroxychalcone (B22705) SubstituentYield (%)dree (%)
1HH95>20:199
25-FH96>20:199
35-ClH97>20:1>99
45-BrH98>20:1>99
5H4-Me94>20:199
6H4-F93>20:199
7H4-Cl95>20:1>99
8H4-Br96>20:1>99
95,7-di-ClH92>20:1>99
105-NO₂H85>20:198

Reaction conditions: N-2,2,2-trifluoroethylisatin ketimine (0.1 mmol), 2'-hydroxychalcone (0.12 mmol), (R)-3,3'-I₂-BINOL-boron complex (12 mol%), BH₃·THF (10 mol%), K₂CO₃ (0.2 equiv) in o-xylene at 40 °C.[1]

G cluster_reactants Reactants and Catalyst cluster_reaction Reaction Pathway A N-2,2,2-Trifluoroethylisatin Ketimine (1,3-Dipole) D [3+2] Cycloaddition A->D B 2'-Hydroxychalcone (Dipolarophile) B->D C Chiral Boron Complex (Catalyst) C->D Catalysis E Intermediate D->E F Spirooxindole Product E->F Protonation/ Rearrangement

Caption: Asymmetric [3+2] Cycloaddition Workflow.

Conclusion

This compound serves as a readily available and efficient precursor for introducing the trifluoroethyl group into organic molecules. The protocols detailed herein for N-trifluoroethylation and [3+2] cycloaddition reactions showcase its utility in generating structurally diverse and potentially bioactive compounds. These methods offer researchers in drug discovery and development powerful tools for the synthesis of novel fluorinated molecules.

References

Application Notes and Protocols: The Role and Incorporation of the Trifluoroethylamino Group in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of peptide-based drug discovery, enhancing the therapeutic properties of peptides, such as metabolic stability and cell permeability, is a primary objective. One effective strategy is the modification of the peptide backbone. The replacement of a standard amide bond with a trifluoroethylamine linkage serves as a key bioisosteric modification. The trifluoroethylamino group imparts unique properties due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group, which significantly lowers the basicity of the amine, making it a mimic of the neutral amide bond.

While trifluoroethylamine hydrochloride itself is not typically used as a direct coupling reagent in standard peptide synthesis, the incorporation of the trifluoroethylamino moiety is a significant modification strategy. This is generally achieved through methods such as the reductive amination of a peptide's N-terminal amine with trifluoroacetaldehyde (B10831). This document provides detailed application notes on the significance of this modification and a comprehensive protocol for its incorporation using solid-phase peptide synthesis (SPPS) techniques.

Application Notes: Advantages of the Trifluoroethylamino Modification

The substitution of a peptide bond with a trifluoroethylamine linkage offers several advantages for peptide drug candidates:

  • Increased Metabolic Stability: The trifluoroethylamine bond is resistant to cleavage by proteases, which typically target amide bonds. This enhances the in vivo half-life of the peptide.[1]

  • Amide Bond Isostere: The nitrogen atom in a trifluoroethylamine has a low Lewis basicity, making it a poor hydrogen bond acceptor, similar to an amide nitrogen.[1] This allows it to act as an effective mimic of the peptide bond's electronic properties.[1][2]

  • Modified Molecular Conformation: The tetrahedral stereochemistry of the trifluoroethylamine linkage, in contrast to the planar nature of an amide bond, can induce favorable conformational changes in the peptide, potentially leading to improved receptor binding or activity.[1]

  • Enhanced Lipophilicity: The incorporation of a fluorinated moiety can increase the lipophilicity of the peptide, which may improve its ability to cross cellular membranes.

Comparison of Peptide Bond vs. Trifluoroethylamine Linkage
PropertyStandard Peptide (Amide) BondTrifluoroethylamine Linkage
Geometry PlanarTetrahedral
Proteolytic Stability Susceptible to cleavageResistant to cleavage
Basicity of Nitrogen Low (neutral)Low (pKa similar to an amide)
Hydrogen Bonding Acts as H-bond donor and acceptorPrimarily an H-bond donor; poor acceptor
Synthesis Method Standard amide coupling (e.g., HBTU, DIC)Reductive amination

Experimental Protocols

The following protocol details the incorporation of a trifluoroethyl group at the N-terminus of a resin-bound peptide via reductive amination. This method is a common and effective way to introduce N-alkylation on a solid support.[3][4]

Protocol: N-terminal Trifluoroethylation of a Resin-Bound Peptide

This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS), and the final N-terminal Fmoc group has been removed.

Materials:

  • Peptide-bound resin (with free N-terminal amine)

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Sodium cyanoborohydride (NaBH3CN)

  • 1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Imine Formation:

    • Prepare a solution of trifluoroacetaldehyde ethyl hemiacetal (10 equivalents) in 1% AcOH/DMF.

    • Add this solution to the resin.

    • Agitate the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reductive Amination:

    • In a separate vial, dissolve sodium cyanoborohydride (10 equivalents) in DMF.

    • Add the NaBH3CN solution to the reaction vessel containing the resin and the trifluoroacetaldehyde.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Wash the resin with DCM (3 x 1 min) to prepare for drying.

  • Peptide Cleavage and Deprotection:

    • Dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% water) to the resin.

    • Agitate at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the N-trifluoroethylated peptide by mass spectrometry and analytical HPLC.

Expected Results for N-terminal Trifluoroethylation
ParameterExpected OutcomeNotes
Modification Efficiency >90%Monitored by a test cleavage and LC-MS analysis before full cleavage.
Crude Purity 50-80%Dependent on the peptide sequence and synthesis efficiency.
Final Purity (Post-HPLC) >95%Achievable with standard purification protocols.
Mass Confirmation Observed Mass = [M+H]+ of peptide + 82.02 DaThe mass increase corresponds to the addition of a C2HF3 group.

Visualizations

Logical Relationship of Trifluoroethylamine as a Peptide Bond Isostere

G cluster_0 Standard Amide Bond cluster_1 Trifluoroethylamine Linkage Amide Planar Geometry Susceptible to Proteolysis Neutral TFEA Tetrahedral Geometry Resistant to Proteolysis Low Basicity (Amide Mimic) Amide->TFEA Replaced by Peptide Native Peptide Amide->Peptide Leads to Lower Stability ModifiedPeptide Modified Peptide (Peptidomimetic) TFEA->ModifiedPeptide Leads to Enhanced Stability Peptide->Amide Contains ModifiedPeptide->TFEA Contains

Caption: Bioisosteric replacement of an amide bond with a trifluoroethylamine linkage.

Experimental Workflow for N-terminal Trifluoroethylation of a Resin-Bound Peptide

G start Start: Peptide-Resin (Free N-terminus) imine Imine Formation: + Trifluoroacetaldehyde (1% AcOH/DMF, 1h) start->imine reduction Reductive Amination: + NaBH3CN (DMF, 2h) imine->reduction wash Wash: DMF & DCM reduction->wash cleavage Cleavage & Deprotection: + TFA Cocktail (2-3h) wash->cleavage precipitation Precipitation: Cold Diethyl Ether cleavage->precipitation purification Purification: RP-HPLC precipitation->purification end End: Pure N-Trifluoroethyl Peptide purification->end

Caption: Solid-phase workflow for peptide N-terminal trifluoroethylation.

References

Application Notes: Synthesis and Evaluation of Cannabinoid Receptor Analogs Incorporating a Trifluoroethyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The endocannabinoid system, primarily comprising the CB1 and CB2 G-protein coupled receptors (GPCRs), is a critical regulator of numerous physiological processes. CB1 receptors are densely expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system.[1][2] The therapeutic potential of modulating these receptors for conditions ranging from pain and inflammation to neurological disorders has driven extensive drug discovery efforts.

A key strategy in modern medicinal chemistry is the incorporation of fluorine into bioactive molecules. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3] 2,2,2-Trifluoroethylamine (B1214592) HCl is a versatile building block for introducing a trifluoroethyl moiety, which can serve as a bioisostere for other functional groups and improve the pharmacological properties of the final compound.[3][4]

This document outlines a representative synthetic protocol for preparing cannabinoid receptor analogs using trifluoroethylamine HCl, details methods for their pharmacological evaluation, and presents data on related fluorinated compounds.

Experimental Protocols

Protocol 1: Synthesis of a 2-Oxoquinoline Cannabinoid Analog

This protocol describes the synthesis of a hypothetical CB2-selective analog, N-(2,2,2-trifluoroethyl)-7-methoxy-8-propoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, based on established methods for similar structures.[5] The workflow involves the formation of a quinoline (B57606) core, followed by amide coupling with trifluoroethylamine.

dot

Synthesis_Workflow Figure 1. Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Aniline) Core Quinoline Core Synthesis (e.g., Gould-Jacobs reaction) Start->Core Acid Carboxylic Acid Intermediate Core->Acid Activation Acid Chloride Formation (SOCl2) Acid->Activation Coupling Amide Coupling with Trifluoroethylamine HCl Activation->Coupling Product Crude Product Coupling->Product Purify Column Chromatography Product->Purify Analyze Structure Verification (NMR, MS, HPLC) Purify->Analyze Binding Receptor Binding Assays (CB1/CB2) Analyze->Binding Functional Functional Assays (e.g., cAMP) Binding->Functional

Caption: Overall experimental workflow from synthesis to biological evaluation.

A. Materials

  • 7-Methoxy-8-propoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

B. Procedure: Amide Coupling

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the quinoline carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0 eq) dropwise.

  • Heat the mixture to reflux and maintain for 3 hours until the solution becomes clear.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. Use this intermediate immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acid chloride solution dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

C. Purification and Characterization

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent.

  • Combine fractions containing the pure product and remove the solvent in vacuo.

  • Characterize the final compound's structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Protocol 2: In Vitro Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized analog for CB1 and CB2 receptors.[1][6]

A. Materials

  • Membrane homogenates from cells expressing human CB1 or CB2 receptors (or rat cortical tissue for native receptors).[6]

  • [³H]CP55,940 (radioligand)

  • Synthesized test compound

  • SR141716A (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).[1]

  • Whatman GF/C glass microfiber filters.[6]

  • Scintillation cocktail and liquid scintillation counter.

B. Procedure

  • Prepare serial dilutions of the synthesized test compound (e.g., from 10⁻¹² M to 10⁻⁴ M).[1]

  • In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM), and varying concentrations of the test compound.[1][6]

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like SR141716A (e.g., 10⁻⁴ M).[1][6]

  • Incubate the plate at 37 °C for 2 hours with agitation.[1]

  • Terminate the reaction by rapid vacuum filtration through the glass microfiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[6]

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantitative Data

The following table summarizes binding affinity data for a selection of fluorinated and non-fluorinated cannabinoid receptor ligands from published literature to provide context for structure-activity relationships.

Compound IDStructure DescriptionReceptorKi (nM)Selectivity (CB1/CB2)Reference
SR141716A Pyrazole antagonist (non-fluorinated)CB111.5~400-fold for CB1[2]
AM281 Iodo-pyrazole antagonistCB112350[7]
CB24200[7]
Compound 11 1,5-Diaryl-1,2,3-triazoleCB14.6-[2]
Compound 30 2-Oxoquinoline derivativeCB1>3670>262,000-fold for CB2[5]
CB20.014[5]
Compound 22 Fluoro-alkylamide quinolineCB1>10000>108-fold for CB2[5]
CB292.2[5]

Signaling Pathway Visualization

Cannabinoid receptors are canonical Gi/o-coupled GPCRs. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The Gαi/o-GTP and Gβγ subunits then dissociate and modulate downstream effectors.

dot

Signaling_Pathway Figure 2. CB1/CB2 Receptor Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ-GDP) CB_Receptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel (GIRK) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Ligand Cannabinoid Agonist Ligand->CB_Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK MAPK Activation G_beta_gamma->MAPK Activates

Caption: A simplified diagram of canonical cannabinoid receptor signaling pathways.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2,2,2-Trifluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 2,2,2-trifluoroethylamine (B1214592) as a key building block in nucleophilic substitution reactions. The incorporation of the trifluoroethyl moiety is a critical strategy in medicinal chemistry and materials science to enhance biological activity, metabolic stability, and other physicochemical properties of target molecules.

Introduction to 2,2,2-Trifluoroethylamine in Nucleophilic Substitutions

2,2,2-Trifluoroethylamine (TFEA) is a versatile primary amine used to introduce the trifluoroethyl group into a variety of molecular scaffolds. The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity and nucleophilicity of the amine compared to its non-fluorinated analogue, ethylamine. This reduced reactivity necessitates specific considerations in reaction design, often requiring more forcing conditions or catalytic activation to achieve efficient transformations.

This guide details four common classes of nucleophilic substitution reactions involving 2,2,2-trifluoroethylamine:

  • N-Arylation of Anilines: Formation of N-(2,2,2-trifluoroethyl)anilines.

  • Reductive Amination: Reaction with aldehydes and ketones to form secondary amines.

  • Direct N-Alkylation: SN2 displacement of alkyl halides.

  • Ring-Opening of Epoxides: Synthesis of β-amino alcohols.

N-Arylation via a Cascade Diazotization/N-Trifluoroethylation Reaction

A one-pot method for the N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, proceeding through a cascade diazotization and N-H insertion reaction catalyzed by an iron porphyrin complex. This method is notable for its operational simplicity, taking place in an aqueous medium under an air atmosphere.[1]

Signaling Pathway: Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_reagents Reagent Transformation Fe_III Fe(III) Porphyrin Fe_II Fe(II) Porphyrin Fe_III->Fe_II Reduction Carbene Fe(II)=CHCF3 Fe_II->Carbene + :CHCF3 Intermediate Ylide Intermediate Carbene->Intermediate + Aniline Intermediate->Fe_III Protonolysis - Product TFEA_HCl CF3CH2NH2·HCl Diazo CF3CHN2 TFEA_HCl->Diazo + NaNO2, H+ Carbenoid :CHCF3 Diazo->Carbenoid Catalyst Carbenoid->Carbene

Caption: Proposed catalytic cycle for iron-porphyrin catalyzed N-trifluoroethylation.

Quantitative Data: Substrate Scope of N-Trifluoroethylation

The following table summarizes the yields for the N-trifluoroethylation of various substituted anilines under optimized conditions.[1]

EntryAniline SubstrateProductYield (%)
1AnilineN-(2,2,2-trifluoroethyl)aniline85
24-Methylaniline4-Methyl-N-(2,2,2-trifluoroethyl)aniline93
34-Methoxyaniline4-Methoxy-N-(2,2,2-trifluoroethyl)aniline88
44-Chloroaniline4-Chloro-N-(2,2,2-trifluoroethyl)aniline75
54-Bromoaniline4-Bromo-N-(2,2,2-trifluoroethyl)aniline72
64-Nitroaniline4-Nitro-N-(2,2,2-trifluoroethyl)aniline45
7N-MethylanilineN-Methyl-N-(2,2,2-trifluoroethyl)aniline65

Experimental Protocol: N-Trifluoroethylation of Anilines

G start Start reagents Combine Aniline (0.3 mmol), TFEA·HCl (0.6 mmol), Catalyst (0.9 mol%), NaNO2 (0.6 mmol), Acid (0.6 mmol) in Solvent (4 mL) start->reagents reaction Stir at room temperature for 12 hours (Air atmosphere) reagents->reaction workup Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product G TFEA CF3CH2NH2 Hemiaminal Hemiaminal Intermediate TFEA->Hemiaminal Carbonyl R1(CO)R2 Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Alkyl-TFEA Iminium->Product Reducer [H] Reducer->Product G start Start reagents Combine TFEA (1.0 eq) and Carbonyl (1.1 eq) in anhydrous solvent start->reagents stir1 Stir at room temp for 1-2 hours (Imine formation) reagents->stir1 add_reducer Add NaBH(OAc)3 (1.5 eq) portion-wise stir1->add_reducer stir2 Stir at room temp until completion (2-24 hours) add_reducer->stir2 workup Workup: - Quench with NaHCO3(aq) - Extract with organic solvent stir2->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product G TFEA CF3CH2NH2 TransitionState [H2N(CH2CF3)---R---X]‡ TFEA->TransitionState AlkylHalide R-X AlkylHalide->TransitionState Product R-NHCH2CF3 TransitionState->Product HX HX TransitionState->HX G start Start reagents Combine TFEA (1.5 eq), Base (2.0 eq) in solvent start->reagents add_halide Add Alkyl Halide (1.0 eq) dropwise reagents->add_halide heat Heat reaction mixture (e.g., 60-80 °C) add_halide->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Workup: - Filter solids - Extract with organic solvent monitor->workup Upon completion purification Purification: Column Chromatography workup->purification product Isolated Product purification->product G TFEA CF3CH2NH2 Attack Nucleophilic Attack TFEA->Attack Epoxide Epoxide Epoxide->Attack Alkoxide Alkoxide Intermediate Attack->Alkoxide Product β-Amino Alcohol Alkoxide->Product H+ Protonation Protonation G start Start reagents Combine TFEA (1.2 eq) and Epoxide (1.0 eq) in solvent start->reagents heat Heat reaction mixture (e.g., Reflux) reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Workup: - Remove solvent - Aqueous workup monitor->workup Upon completion purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: Generation of Free 2,2,2-Trifluoroethylamine via Neutralization of its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,2-Trifluoroethylamine (B1214592) is a critical building block in medicinal chemistry and organic synthesis, primarily due to the introduction of the trifluoromethyl group, which can significantly alter the pharmacokinetic and physicochemical properties of molecules. It is often supplied and stored as its hydrochloride salt (2,2,2-trifluoroethylamine HCl) to improve stability and ease of handling.[1] However, for most synthetic applications where the nucleophilic character of the amine is required, the free amine must be generated.[1][2] This document provides detailed protocols for the neutralization of 2,2,2-trifluoroethylamine hydrochloride to yield the free amine.

The fundamental principle of this procedure is a classic acid-base neutralization. The ammonium (B1175870) salt is treated with a base to deprotonate the ammonium ion, thereby liberating the free amine.[3][4] The choice of base and the workup procedure are critical for achieving a high yield and purity of the volatile free amine.

Experimental Protocols

Two common methods for the neutralization of this compound are presented below. Protocol 1 utilizes a strong inorganic base, while Protocol 2 employs a milder inorganic base.

Protocol 1: Neutralization using a Strong Base (e.g., Sodium Hydroxide)

This method is rapid and efficient, using a strong base like sodium hydroxide (B78521) (NaOH) to ensure complete deprotonation of the amine salt.[5]

Materials:

  • This compound (C₂H₄F₃N·HCl)

  • Sodium hydroxide (NaOH) pellets or a standardized aqueous solution (e.g., 2 M NaOH)

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • pH indicator strips or a pH meter

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Procedure:

  • Dissolution: Dissolve this compound in deionized water in a flask. The concentration can be in the range of 1-2 M. Place the flask in an ice bath to cool, as the neutralization reaction is exothermic.

  • Neutralization: While stirring the solution, slowly add a 2 M aqueous solution of NaOH. Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base dropwise until the pH of the solution is greater than 10 to ensure complete deprotonation.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether.[5][6] Perform the extraction three times to ensure maximum recovery. For each extraction, gently mix the layers to avoid forming an emulsion.[6]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate for 15-30 minutes.[7]

  • Isolation: Filter off the drying agent. The resulting solution contains the free 2,2,2-trifluoroethylamine in the organic solvent. Due to the low boiling point of the free amine, careful removal of the solvent is necessary. This can be done by distillation at atmospheric pressure if the solvent has a significantly lower boiling point, or by careful removal of the solvent on a rotary evaporator at low temperature and pressure.

Protocol 2: Neutralization using a Weak Base (e.g., Sodium Carbonate)

This method uses a milder base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), which can be advantageous for substrates that may be sensitive to strong bases.[8][9]

Materials:

  • This compound (C₂H₄F₃N·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask or Erlenmeyer flask with a gas outlet

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in deionized water in a flask placed in an ice bath.

  • Neutralization: Slowly and portion-wise add solid sodium carbonate or a saturated aqueous solution of sodium carbonate to the stirred solution. Be cautious as this will generate carbon dioxide gas, leading to effervescence. Ensure the flask has adequate headspace and is not sealed. Continue adding the base until effervescence ceases and the pH is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., DCM or diethyl ether) three times.[6]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Isolation: Filter the drying agent. The free amine in the organic solvent can then be used directly in a subsequent reaction or isolated by careful distillation or solvent evaporation under reduced pressure and low temperature.

Data Presentation

The following table summarizes the quantitative data for a typical neutralization reaction based on Protocol 2, with expected yields informed by related industrial processes.[9]

ParameterValueReference/Note
Starting Material2,2,2-Trifluoroethylamine HClCAS: 373-88-6
Molecular Weight of HCl Salt135.52 g/mol [10]
Molecular Weight of Free Amine99.06 g/mol -
Moles of HCl Salt (for a 10g scale)0.0738 mol-
Neutralizing AgentSodium Carbonate (Na₂CO₃)-
Molar Ratio (Na₂CO₃:Amine HCl)1.0:1.0A slight excess may be used to ensure complete reaction.[9]
Mass of Na₂CO₃7.82 g-
Extraction SolventDichloromethane (DCM)3 x 50 mL
Theoretical Yield of Free Amine7.31 g-
Expected Experimental Yield95-98%Based on similar industrial preparations.[9]
Expected Purity>98%Purity is typically determined by GC or NMR after isolation.

Visualizations

Chemical Reaction Scheme

The diagram below illustrates the acid-base reaction for the generation of free 2,2,2-trifluoroethylamine from its hydrochloride salt using a generic base (B:).

reactant1 CF₃CH₂NH₃⁺Cl⁻ product1 CF₃CH₂NH₂ (Free Amine) reactant1->product1 + Base reactant2 Base (e.g., NaOH, Na₂CO₃) reactant2->product1 product2 H-Base⁺ + Cl⁻ (Salt) + H₂O

Caption: Neutralization of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the liberation and isolation of the free amine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product start Dissolve Amine HCl in Water neutralize Add Base (e.g., NaOH or Na₂CO₃) start->neutralize Cooling extract Extract with Organic Solvent neutralize->extract Aqueous Mixture dry Dry Organic Layer (e.g., MgSO₄) extract->dry Combined Organic Layers isolate Filter and Evaporate Solvent (Carefully) dry->isolate Dried Solution end_product Pure 2,2,2-Trifluoroethylamine isolate->end_product

Caption: Workflow for free amine generation and isolation.

Safety Precautions

  • 2,2,2-Trifluoroethylamine and its salt: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[10] Handle in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Organic Solvents (DCM, Diethyl Ether): Volatile and flammable (especially diethyl ether). Work in a fume hood away from ignition sources. Dichloromethane is a suspected carcinogen.

  • The neutralization reaction can be exothermic. The addition of the base should be done slowly and with cooling to control the temperature.

  • The addition of carbonate bases to an acidic solution will liberate CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,2-trifluoroethylamine (B1214592) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 2,2,2-trifluoroethylamine hydrochloride?

A1: The primary methods for purifying this compound are recrystallization and distillation under reduced pressure. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include residual starting materials from the synthesis, such as 2,2,2-trifluoroethylamine, as well as by-products from the reaction. Water and residual solvents like ethanol (B145695) are also common.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify the compound and detect organic impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 220-222 °C with sublimation) indicates high purity. A broad melting range suggests the presence of impurities.

Q4: What are the key physical and chemical properties of this compound to consider during purification?

A4: Key properties include its appearance as a white to light yellow crystalline powder, its high solubility in water and polar solvents like ethanol, and its hygroscopic nature.[2] It is stable under normal temperatures and pressures.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities, depressing the melting point of the mixture.

  • Suggested Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solvent power.

    • Allow the solution to cool more slowly to encourage crystal nucleation over oiling.

Problem 2: No or Poor Crystal Yield.

  • Potential Cause:

    • Too much solvent was used, and the solution is not saturated upon cooling.

    • The cooling process is too rapid, leading to a supersaturated solution without crystal formation.

  • Suggested Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize precipitation.

Problem 3: Crystals are colored or appear impure.

  • Potential Cause: Colored impurities are co-precipitating with the product.

  • Suggested Solution:

    • Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • A second recrystallization may be necessary to achieve the desired purity.

Distillation

Problem 1: Bumping or Uncontrolled Boiling.

  • Potential Cause: Uneven heating of the distillation flask.

  • Suggested Solution:

    • Use a stirring mechanism (magnetic stir bar or mechanical stirrer) to ensure even heat distribution.

    • Add boiling chips to the distillation flask before heating.

    • Ensure a slow and gradual heating rate.

Problem 2: Product solidifies in the condenser.

  • Potential Cause: The condenser is too cold, causing the product to solidify before reaching the receiving flask. This compound sublimes at its melting point.

  • Suggested Solution:

    • Use a condenser with a wider bore.

    • If using a water-cooled condenser, consider running warmer water through it or using an air condenser.

    • Gently heat the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask.

Data Presentation

Purification MethodKey ParametersExpected YieldExpected Purity
Recrystallization Solvent System (e.g., Ethanol/Water)70-90%>99%
Reduced-Pressure Distillation Pressure, Temperature85-95%>98.5%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the solution gently until it becomes clear again.

  • Allow the flask to cool slowly to room temperature to allow for the formation of crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Reduced-Pressure Distillation

Objective: To purify this compound by removing volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Stirring mechanism

Procedure:

  • Place the crude this compound in the distillation flask with a stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Slowly apply vacuum to the system. A synthesis protocol describes using a vacuum of 0.98 MPa.[1]

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently. The same protocol suggests a temperature of 45 ± 5 °C.[1]

  • Collect the fraction corresponding to the boiling point of the desired product at the applied pressure. The initial fractions will likely contain lower-boiling impurities like residual solvents.

  • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Ethanol hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_water Add Water (Anti-solvent) hot_filtration->add_water cool Slow Cooling add_water->cool ice_bath Ice Bath cool->ice_bath filter_dry Vacuum Filtration & Drying ice_bath->filter_dry pure_product1 Pure Crystalline Product filter_dry->pure_product1

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic cluster_recrystallization_issues Recrystallization Issues cluster_distillation_issues Distillation Issues start Purification Issue Encountered issue_type Identify Issue Type start->issue_type oiling_out Oiling Out issue_type->oiling_out Recrystallization no_crystals No/Low Yield issue_type->no_crystals Recrystallization colored_crystals Colored Crystals issue_type->colored_crystals Recrystallization bumping Bumping issue_type->bumping Distillation solid_in_condenser Solidification in Condenser issue_type->solid_in_condenser Distillation solution1 Re-heat, Add Co-solvent, Cool Slowly oiling_out->solution1 solution2 Concentrate Solution, Induce Crystallization no_crystals->solution2 solution3 Use Activated Charcoal, Hot Filtration colored_crystals->solution3 solution4 Use Stirring/Boiling Chips, Gradual Heating bumping->solution4 solution5 Adjust Condenser Temp., Use Wider Bore solid_in_condenser->solution5

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2,2,2-trifluoroethylamine (B1214592) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2,2,2-trifluoroethylamine hydrochloride?

A1: The most common methods are the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid and the reduction of trifluoroacetamide (B147638) using a reducing agent like lithium aluminum hydride (LiAlH₄). The former generally provides higher yields.[1][2]

Q2: What is the expected yield for this synthesis?

A2: Yields can vary significantly depending on the chosen method and reaction conditions. The reaction of 2,2,2-trifluoroethylamine with hydrochloric acid in an ethanol-water mixture has been reported to achieve yields as high as 96.3%.[1][3][4] The reduction of trifluoroacetamide with LiAlH₄ typically results in yields between 68-75%.[2]

Q3: What are the key physical properties of this compound?

A3: It is a white to pale yellow crystalline powder.[5] It is soluble in water, ethanol (B145695), and chloroform, slightly soluble in benzene, and practically insoluble in ether.[6] The melting point is typically in the range of 220-222 °C, and it is known to be hygroscopic, meaning it readily absorbs moisture from the air.[7]

Q4: What are the primary applications of this compound in research and development?

A4: It serves as a crucial intermediate in organic and medicinal chemistry.[5] It is used in the synthesis of various pharmaceutical compounds, including analogs of arachidonylethanolamide that show affinity for cannabinoid receptors.[6] The trifluoroethyl moiety is often incorporated into drug candidates to enhance properties like metabolic stability and bioavailability.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: 2,2,2-trifluoroethylamine may have evaporated or degraded. Hydrochloric acid solution may not be saturated.Use fresh, high-purity 2,2,2-trifluoroethylamine and a saturated solution of hydrochloric acid.
Incomplete reaction: Insufficient reaction time or incorrect temperature.Ensure the reaction is maintained at the recommended temperature (e.g., 50°C) for the specified duration (e.g., 1 hour) after the addition of HCl.[1][3]
Loss of product during workup: The hydrochloride salt is water-soluble.Minimize the use of aqueous solutions during workup. Ensure the distillation to remove water and ethanol is performed under appropriate vacuum and temperature to avoid product loss.[1][3]
Product is Impure (e.g., discolored, oily) Presence of residual solvent or water: Incomplete removal of ethanol and water after the reaction.Ensure the vacuum distillation is carried out for a sufficient duration (e.g., 5 hours) at the specified temperature (45 ± 5°C) and vacuum (e.g., 0.098 MPa) to completely remove solvents.[1][3] The final product should have a very low water content (e.g., 0.13%).[1]
Side reactions: Potential for side reactions if the temperature during HCl addition is not controlled.Add the saturated hydrochloric acid solution slowly and dropwise while maintaining the temperature below 25°C to control the exothermic reaction.[1][3]
Reaction Stalls or Proceeds Slowly Inadequate mixing: Poor agitation in the reaction vessel.Ensure efficient stirring throughout the reaction, especially during the dropwise addition of hydrochloric acid.
Low concentration of reactants: Using diluted hydrochloric acid.Use a saturated solution of hydrochloric acid to drive the reaction to completion.[1][3]

Experimental Protocols

High-Yield Synthesis from 2,2,2-Trifluoroethylamine and Hydrochloric Acid

This protocol is adapted from a method with a reported yield of 96.3%.[1][3]

Materials:

  • 2,2,2-Trifluoroethylamine (33 g)

  • Ethanol (100 g)

  • Saturated Hydrochloric Acid Solution (35 g)

  • Three-necked flask

  • Dropping funnel

  • Condenser

  • Stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.

  • Acid Addition: Begin stirring the mixture and cool the flask. Slowly add 35 g of saturated hydrochloric acid solution dropwise from the dropping funnel. Maintain the internal temperature below 25°C throughout the addition.

  • Reaction: After the complete addition of hydrochloric acid, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour.

  • Solvent Removal: Following the reaction, set up the apparatus for vacuum distillation. Reduce the pressure to approximately 0.098 MPa and maintain the temperature of the solution at 45 ± 5°C.

  • Isolation: Continue the distillation for 5 hours to completely remove water and ethanol.

  • Drying: The resulting white, powdery crystalline solid is the this compound product.

Quantitative Data Summary:

ParameterValueReference
Starting Material 2,2,2-Trifluoroethylamine[1][3]
Reagent Saturated Hydrochloric Acid[1][3]
Solvent Ethanol, Water[1][3]
HCl Addition Temperature < 25 °C[1][3]
Reaction Temperature 50 °C[1][3]
Reaction Time 1 hour[1][3]
Purification Method Vacuum Distillation[1][3]
Distillation Temperature 45 ± 5 °C[1][3]
Distillation Pressure ~0.098 MPa[3]
Distillation Time 5 hours[1][3]
Reported Yield 96.30%[1][3]
Final Product Water Content 0.13%[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation start Start setup Set up three-necked flask with stirrer, dropping funnel, and condenser start->setup add_reagents Add Ethanol and 2,2,2-Trifluoroethylamine to flask setup->add_reagents add_hcl Slowly add saturated HCl solution (keep temp < 25°C) add_reagents->add_hcl react Heat to 50°C and maintain for 1 hour add_hcl->react distill Vacuum distill at 45 ± 5°C and ~0.098 MPa for 5 hours react->distill isolate Collect white crystalline product distill->isolate end End isolate->end

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Poor Reagent Quality low_yield->cause2 cause3 Product Loss During Workup low_yield->cause3 sol1a Verify reaction time and temperature cause1->sol1a sol1b Ensure proper mixing cause1->sol1b sol2a Use fresh reagents cause2->sol2a sol2b Use saturated HCl cause2->sol2b sol3a Optimize vacuum distillation parameters cause3->sol3a sol3b Minimize aqueous contact cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Managing Hygroscopic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing hygroscopic compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][2][3] This can lead to physical changes such as clumping, caking, or even dissolving in the absorbed water (a phenomenon known as deliquescence).[1][4][5][6][7]

Q2: Why is it critical to properly manage hygroscopic compounds?

A2: Improper handling of hygroscopic compounds can significantly impact experimental outcomes. Moisture absorption can lead to:

  • Inaccurate Measurements: The weight of a substance can be artificially inflated by absorbed water, leading to errors in concentration calculations.[8]

  • Altered Physical Properties: Changes in physical form, such as caking or deliquescence, can make a compound difficult to handle and dispense accurately.[1][9][10]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways like hydrolysis, reducing the compound's purity and efficacy.[9][10][11]

  • Variability in Results: Inconsistent water content between experiments can lead to poor reproducibility and unreliable data.[8]

Q3: What are the best practices for storing hygroscopic compounds?

A3: Proper storage is the first line of defense against moisture absorption. Key strategies include:

  • Airtight Containers: Always store hygroscopic materials in tightly sealed, airtight containers.[1][12]

  • Desiccators: For highly sensitive compounds, storage in a desiccator containing a drying agent (desiccant) is recommended.[5][13][14]

  • Inert Atmosphere: In some cases, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[5][15][16]

  • Controlled Environment: If possible, store compounds in a room with controlled low humidity.[14]

  • Small Aliquots: Consider dividing bulk materials into smaller, single-use portions to minimize repeated exposure of the entire stock to the atmosphere.[8]

Q4: What is the difference between hygroscopic and deliquescent?

A4: While all deliquescent substances are hygroscopic, not all hygroscopic substances are deliquescent. Hygroscopy is the general ability to absorb moisture.[7] Deliquescence is a more extreme form of this, where the substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.[4][5][6][7]

Troubleshooting Guide

Issue 1: The weight of my compound keeps increasing on the analytical balance.

  • Possible Cause: The compound is rapidly absorbing atmospheric moisture during the weighing process.[8]

  • Solutions:

    • Minimize Exposure Time: Work quickly and efficiently. Have all necessary equipment ready before opening the compound's container.[1]

    • Weighing by Difference: This technique involves weighing the sealed container, dispensing the compound, and then re-weighing the container. The difference in weight represents the amount of compound transferred.[17]

    • Controlled Environment: If available, perform weighing inside a glove box with a low-humidity atmosphere.[18][19]

    • Use a Sealable Vessel: Weigh the compound directly into a tared, sealable container (e.g., a vial with a cap) that can be immediately closed after dispensing.[8]

Issue 2: The compound has formed clumps or become a solid mass.

  • Possible Cause: The compound has been exposed to a humid environment during storage or previous handling.[1][8]

  • Solutions:

    • Drying: If the compound is thermally stable, it may be possible to dry it in a vacuum oven at a gentle temperature.[1][8] Always consult the material's safety data sheet (SDS) for thermal stability information.[5]

    • Mechanical Separation: For clumped material, gently breaking up the clumps with a spatula may be sufficient, but be aware that the water content may not be uniform.[1]

    • Improved Storage: After use, ensure the container is tightly sealed and stored in a desiccator to prevent further moisture absorption.[8][13]

Issue 3: I am observing inconsistent results in my biological or chemical assays.

  • Possible Cause: The most likely reason is variability in the actual concentration of your stock solutions due to differing amounts of absorbed water each time the compound is weighed.[8]

  • Solutions:

    • Standardize Handling Procedures: Implement and strictly adhere to a standard operating procedure (SOP) for handling the specific hygroscopic compound.

    • Determine Water Content: For critical applications, it may be necessary to determine the water content of the compound using techniques like Karl Fischer titration or thermogravimetric analysis (TGA) just before use.[20][21]

    • Use Pre-weighed Aliquots: If commercially available, consider using pre-weighed, single-use vials of the compound that are packaged under an inert atmosphere.[19]

Data Presentation

Table 1: Deliquescence Relative Humidity (DRH) of Common Laboratory Compounds at Room Temperature

CompoundChemical FormulaDeliquescence Relative Humidity (DRH)
Ammonium NitrateNH₄NO₃~62%
Calcium ChlorideCaCl₂~32%
Ferric ChlorideFeCl₃~60%
Magnesium ChlorideMgCl₂~33%
Potassium CarbonateK₂CO₃~44%
Potassium HydroxideKOH~15%
Sodium HydroxideNaOH~15%
Sodium NitrateNaNO₃~74%
Zinc ChlorideZnCl₂~10%

Note: DRH values can vary with temperature and the presence of impurities.

Table 2: Water Vapor Transmission Rate (WVTR) for Common Laboratory Container Materials

MaterialWVTR (g/m²/day)Moisture Barrier Properties
Aluminum Foil Laminate< 0.01Excellent
GlassNearly ImpermeableExcellent
High-Density Polyethylene (HDPE)0.5 - 1.5Good
Low-Density Polyethylene (LDPE)1.5 - 2.5Moderate
Polypropylene (PP)0.8 - 1.2Good
Polystyrene (PS)7 - 10Poor

WVTR is a measure of the passage of water vapor through a substance. Lower values indicate better moisture barrier properties.[22][23][24] Values are approximate and can be influenced by material thickness and environmental conditions.[22]

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Solid using Weighing by Difference

  • Preparation: Place the sealed container of the hygroscopic compound and a clean, dry receiving vessel (e.g., a round-bottom flask with a stopper) inside the analytical balance chamber to allow them to equilibrate to the balance's internal environment.

  • Initial Weighing: Place the sealed container of the hygroscopic compound on the balance pan and record its mass to the highest precision.

  • Transfer: Remove the container and the receiving vessel from the balance. Quickly open the container and, using a clean spatula, transfer an approximate amount of the solid to the receiving vessel. Immediately reseal both the compound container and the receiving vessel.

  • Final Weighing: Place the now-resealed original compound container back on the balance pan and record its new mass.

  • Calculation: Subtract the final mass from the initial mass. The result is the precise mass of the solid transferred to the receiving vessel.

Protocol 2: Drying a Hygroscopic Compound Using a Vacuum Oven

  • Safety Check: Consult the Safety Data Sheet (SDS) for the compound to confirm its thermal stability and ensure it will not decompose at the intended drying temperature.[5]

  • Preparation: Place a thin layer of the hygroscopic compound in a suitable glass container, such as a watch glass or a crystallization dish.

  • Placement: Place the container in the vacuum oven.

  • Drying: Close the oven door and begin to slowly apply a vacuum to prevent the powder from being disturbed. Once a stable vacuum is achieved, set the oven to a low temperature (e.g., 30-40°C), well below any known decomposition temperature.

  • Duration: Allow the compound to dry for several hours or overnight.[8]

  • Cooling: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum.

  • Storage: Immediately transfer the dried compound to a desiccator for storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Weighing cluster_storage Storage start Receive Hygroscopic Compound inspect Visually Inspect (Clumped?) start->inspect dry Dry Under Vacuum (If Necessary) inspect->dry Yes weigh Weigh in Controlled Environment (Glove Box) or by Difference inspect->weigh No dry->weigh dissolve Prepare Stock Solution Immediately weigh->dissolve seal Tightly Seal Container dissolve->seal desiccator Store in Desiccator seal->desiccator end Ready for Experiment desiccator->end

Caption: Workflow for handling a newly received hygroscopic compound.

troubleshooting_pathway cluster_investigation Investigation Pathway cluster_solution Corrective Actions start Inconsistent Experimental Results Observed q1 Is the compound hygroscopic? start->q1 q2 Was the weighing process controlled? q1->q2 Yes end Re-run Experiment q1->end No q3 Was the stock material dry? q2->q3 Yes sol2 Use Glove Box or Weighing by Difference q2->sol2 No sol1 Implement Strict Handling Protocol q3->sol1 Yes sol3 Dry Material Before Use; Store in Desiccator q3->sol3 No sol1->end sol2->end sol3->end

References

troubleshooting diazotization reactions with trifluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of trifluoroethylamine hydrochloride. Given the unique challenges posed by this weakly basic amine, this guide offers insights into reaction optimization, potential side reactions, and best practices for a successful transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of trifluoroethylamine hydrochloride more challenging than that of aniline (B41778) or other common aromatic amines?

A1: The primary challenge arises from the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This effect significantly reduces the basicity and nucleophilicity of the amine nitrogen, making it less reactive towards the nitrosating agent (e.g., nitrous acid). Consequently, the reaction is often sluggish and may require more forcing conditions compared to the diazotization of more electron-rich amines.

Q2: What are the most critical parameters to control during the diazotization of trifluoroethylamine hydrochloride?

A2: The most critical parameters are:

  • Temperature: Like most diazotization reactions, maintaining a low temperature (typically 0-5 °C) is crucial to ensure the stability of the resulting diazonium salt.[1]

  • Acid Concentration: Due to the low basicity of the amine, a higher concentration of a strong acid is generally required to facilitate the formation of the necessary nitrosating species and to keep the unreacted amine protonated and in solution.

  • Rate of Nitrite (B80452) Addition: Slow, dropwise addition of the sodium nitrite solution is essential to control the exotherm of the reaction and prevent localized heating, which could lead to decomposition of the diazonium salt.[2]

Q3: How can I confirm the completion of the diazotization reaction?

A3: The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is streaked on the paper, and an immediate blue-black color indicates the presence of excess nitrous acid, suggesting that the amine has been consumed. It is advisable to maintain a slight excess of nitrous acid for a short period to ensure complete conversion.

Q4: Are the diazonium salts of trifluoroethylamine stable?

A4: Aliphatic diazonium salts are notoriously unstable and readily decompose to form carbocations, leading to a mixture of products.[3] The diazonium salt of trifluoroethylamine is expected to be highly unstable and should be used immediately in subsequent reactions without any attempt at isolation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete diazotization due to low reactivity of the amine. 2. Decomposition of the diazonium salt. 3. Sub-optimal pH of the reaction mixture.1. Increase the concentration of the mineral acid (e.g., HCl, H₂SO₄). Consider using stronger acid systems. 2. Ensure strict temperature control (0-5 °C) throughout the reaction and subsequent steps. Use the diazonium salt solution immediately. 3. The reaction should be strongly acidic.[4]
Formation of Side Products 1. Reaction of the diazonium salt with the solvent or counter-ion. 2. Self-coupling of the diazonium salt with unreacted amine.1. Choose a non-nucleophilic solvent and counter-ion where possible. 2. Ensure a slight excess of nitrous acid to drive the reaction to completion and minimize the concentration of free amine.
Reaction Fails to Initiate (No Excess Nitrous Acid Detected) 1. Insufficiently acidic conditions. 2. Poor quality of sodium nitrite.1. Verify the concentration and amount of acid used. 2. Use a fresh, high-purity source of sodium nitrite.
Exothermic Reaction is Difficult to Control 1. Too rapid addition of sodium nitrite. 2. Insufficient cooling of the reaction vessel.1. Add the sodium nitrite solution very slowly and dropwise. 2. Use an efficient cooling bath (e.g., ice-salt bath) and ensure vigorous stirring for effective heat dissipation.

Experimental Protocols

Protocol: In Situ Generation of 2,2,2-Trifluoroethanediazonium Chloride

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution:

    • In the three-necked round-bottom flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq.) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq.) in cold distilled water.

    • Cool this solution to 0-5 °C in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride solution from the dropping funnel.

    • Carefully monitor the rate of addition to maintain the reaction temperature between 0 °C and 5 °C.

    • Vigorous stirring is essential to ensure efficient mixing and heat transfer.

  • Monitoring the Reaction:

    • After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.

    • Check for the completion of the reaction by testing for excess nitrous acid with starch-iodide paper. An immediate blue-black color indicates the reaction is complete.

  • Use of the Diazonium Salt Solution:

    • The resulting solution containing the 2,2,2-trifluoroethanediazonium salt should be used immediately in the subsequent reaction step without isolation.

Quantitative Data for Optimization

The following tables provide a template for a systematic optimization study. The values presented are hypothetical and serve as an illustrative example.

Table 1: Effect of Acid Concentration on Yield

EntryMolar Eq. of HClTemperature (°C)Reaction Time (min)NaNO₂ (eq.)% Yield (Hypothetical)
12.50-5301.0545
23.00-5301.0565
33.50-5301.0575
44.00-5301.0578

Table 2: Effect of Temperature on Yield

EntryMolar Eq. of HClTemperature (°C)Reaction Time (min)NaNO₂ (eq.)% Yield (Hypothetical)
13.5-5 to 0301.0578
23.50-5301.0575
33.55-10301.0550 (decomposition likely)

Visualizations

Troubleshooting_Diazotization start Start: Low Yield or Reaction Failure check_temp Is Temperature < 5°C? start->check_temp check_acid Is Acid Concentration Sufficient? (e.g., >3 eq.) check_temp->check_acid Yes improve_cooling Action: Improve Cooling & Slow Addition check_temp->improve_cooling No check_nitrite Is NaNO₂ solution fresh and added slowly? check_acid->check_nitrite Yes increase_acid Action: Increase Acid Concentration check_acid->increase_acid No check_stirring Is stirring vigorous? check_nitrite->check_stirring Yes use_fresh_nitrite Action: Use Fresh Reagent check_nitrite->use_fresh_nitrite No increase_stirring Action: Increase Stirring Rate check_stirring->increase_stirring No success Problem Resolved check_stirring->success Yes increase_acid->success improve_cooling->success use_fresh_nitrite->success increase_stirring->success

Caption: Troubleshooting workflow for diazotization reactions.

Diazotization_Mechanism NaNO2_HCl NaNO₂ + HCl HONO HNO₂ (Nitrous Acid) NaNO2_HCl->HONO NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺, - H₂O H_plus H⁺ Amine CF₃CH₂NH₂ Nitrosamine N-Nitrosamine Amine->Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Tautomerization Diazonium CF₃CH₂N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: General mechanism of diazotization.

Experimental_Workflow prep_amine 1. Prepare Amine Solution (CF₃CH₂NH₂·HCl in aq. HCl) cool_amine 2. Cool Amine Solution to 0-5 °C prep_amine->cool_amine diazotize 4. Slow, Dropwise Addition of NaNO₂ (Maintain 0-5 °C) cool_amine->diazotize prep_nitrite 3. Prepare NaNO₂ Solution (in cold water) prep_nitrite->diazotize stir 5. Stir for 15-30 min at 0-5 °C diazotize->stir monitor 6. Monitor with Starch-Iodide Paper stir->monitor monitor->diazotize Incomplete (add more NaNO₂) use_immediately 7. Use Diazonium Salt Solution Immediately monitor->use_immediately Complete

Caption: Experimental workflow for diazotization.

References

preventing side reactions in N-trifluoroethylation protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-trifluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during N-trifluoroethylation reactions and offers potential causes and solutions.

Issue Potential Cause Suggested Solution
1. Low or No Yield of N-Trifluoroethylated Product Inappropriate Reagent Choice: The reactivity of the trifluoroethylating agent may not be suitable for the amine substrate. For instance, amine nucleophiles can exhibit reduced reactivity towards hypervalent iodine compounds.[1]- For direct trifluoroethylation of secondary amines, consider using trifluoroacetic acid (TFA) as a cost-effective and stable source.[2][3]- Aryl(trifluoroethyl)iodonium salts show high electrophilic reactivity with a variety of nucleophiles under mild conditions.[2]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or the reagents/products may decompose at higher temperatures.- For iron porphyrin-catalyzed N-trifluoroethylation of anilines, the optimal temperature was found to be 80 °C.[4]- For catalyst-free reductive trifluoroethylation with TFA, a temperature of 70 °C has been used.[5]
Steric Hindrance: Bulky substituents on the amine or the trifluoroethylating agent can impede the reaction. Reactions with substrates like 4-bromo-N-isopropylaniline and 2-methoxy-N-methylaniline showed no product formation in one study.[4]- Consider using a less sterically hindered trifluoroethylating agent if possible.- Increase reaction time or temperature, but monitor for decomposition.
Moisture or Air Sensitivity: While some modern protocols are robust, certain reagents or catalysts may be sensitive to moisture or oxygen.[3]- Although some catalyst-free methods do not require rigorous exclusion of air or moisture, it is good practice to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen) if yields are consistently low.[3][5]
2. Formation of O- or C-Trifluoroethylated Byproducts (Poor Chemoselectivity) Competing Nucleophilic Sites: Substrates with multiple nucleophilic centers (e.g., hydroxyl or activated carbon atoms) can lead to a mixture of products.- The choice of catalyst and reaction conditions can steer selectivity. For example, Pd-catalyzed ortho-selective C–H activation can be used for C-trifluoroethylation, while base-promoted conditions can favor N- or O-alkylation.[6]- Carefully select the base and solvent system to modulate the reactivity of the competing nucleophilic sites.
3. Formation of Trifluoroacetylated Byproducts Reaction with Trifluoroacetic Acid (TFA) as Reagent: When using TFA as the trifluoroethyl source, under certain conditions, N-trifluoroacetylation can occur as a side reaction. This is particularly relevant in reductive amination protocols.- The choice of reducing agent and its stoichiometry is critical. A switch between N-trifluoroethylation and N-trifluoroacetylation of indoles was achieved by modulating the equivalents of trimethylamine (B31210) borane (B79455).[7][8]
4. Reaction Stalls or is Incomplete Catalyst Deactivation: In catalyzed reactions, the catalyst may be poisoned by impurities in the starting materials or byproducts formed during the reaction.- Ensure the purity of starting materials and solvents.- Consider adding the catalyst in portions throughout the reaction.
Insufficient Reagent Equivalents: The stoichiometry of the reagents may not be optimal.- For the trifluoroethylation of secondary amines with TFA, 1.75 equivalents of TFA provided the best results.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in N-trifluoroethylation, and how can I prevent them?

A1: The most common side reactions include O-trifluoroethylation in substrates containing hydroxyl groups, C-trifluoroethylation in electron-rich aromatic systems, and N-trifluoroacetylation when using trifluoroacetic acid as the trifluoroethyl source.

To prevent these:

  • For O- vs. N-selectivity: Protect hydroxyl groups before the reaction if they are more nucleophilic than the target amine. Alternatively, carefully choose a base and solvent system that favors N-alkylation.

  • For C- vs. N-selectivity: In substrates like quinazolinones, specific catalytic systems can direct the reaction. A Pd-catalyst can promote C-H activation for C-trifluoroethylation, while base-promoted conditions can favor N-trifluoroethylation.[6]

  • To avoid N-trifluoroacetylation: When using TFA in a reductive amination protocol, the choice and amount of the reducing agent are crucial. For example, with indoles, using a higher equivalence of trimethylamine borane favors N-trifluoroethylation over N-trifluoroacetylation.[7][8]

Q2: My amine is electron-deficient. What are the best conditions for its N-trifluoroethylation?

A2: Electron-deficient amines can be less reactive. In an iron porphyrin-catalyzed system, anilines with electron-rich groups generally gave higher yields than those with electron-deficient groups.[4] For less reactive amines, you might consider more reactive trifluoroethylating agents, such as aryl(trifluoroethyl)iodonium salts, which have shown high reactivity.[2] Increasing the reaction temperature or using a more active catalyst could also be beneficial, but this should be balanced against potential reagent or product decomposition.

Q3: Can I perform N-trifluoroethylation without a metal catalyst?

A3: Yes, catalyst-free methods are available. One practical approach involves the reductive trifluoroethylation of primary and secondary amines using trifluoroacetic acid as the trifluoroethyl source and a silane (B1218182), such as phenylsilane (B129415), as the reducing agent.[3][5] This method is notable for its operational simplicity and tolerance of air and moisture.[3][5] Another metal-free system uses trimethylamine borane as the reductant with TFA for the N-trifluoroethylation of indoles.[7][8]

Q4: How do I choose the right trifluoroethylating agent?

A4: The choice of reagent depends on several factors including the substrate's reactivity, functional group tolerance, cost, and safety.

  • Trifluoroacetic Acid (TFA): An inexpensive and stable source, often used in reductive amination protocols with a suitable reducing agent like a silane or borane.[2][5]

  • Aryl(trifluoroethyl)iodonium Salts: These are highly electrophilic and effective for trifluoroethylating a wide range of N-, O-, S-, and C-nucleophiles under mild conditions.[2]

  • Trifluorodiazoethane (CF₃CHN₂): A versatile reagent for synthesizing various fluorinated compounds, including N-trifluoroethylated amines, often in the presence of a catalyst (e.g., Ag(I) or Cu(I)).[4][9]

  • 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride: Can be used as a fluorine source in one-pot reactions, for example, in an iron porphyrin-catalyzed N-trifluoroethylation of anilines via a cascade diazotization/N-trifluoroethylation process.[4][10]

Experimental Protocols

Protocol 1: Catalyst-Free N-Trifluoroethylation of Secondary Amines [5]

This protocol describes the direct trifluoroethylation of a secondary amine using trifluoroacetic acid and phenylsilane.

  • To an oven-dried 10 ml round-bottomed flask, add the secondary amine (0.50 mmol).

  • Add tetrahydrofuran (B95107) (THF) as the solvent.

  • Add trifluoroacetic acid (TFA) (0.875 mmol, 1.75 equivalents).

  • Add phenylsilane (PhSiH₃).

  • Stir the reaction at 70 °C for 16 hours.

  • Upon completion, the product can be purified by chromatography.

  • Note: The reaction can be performed in conventional laboratory glassware and is not sensitive to air or non-anhydrous solvents.[5]

Protocol 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines [9]

This one-pot protocol uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.

  • To an oven-dried Schlenk tube, add this compound (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane (B109758) under an air atmosphere.

  • Add NaNO₂ (0.6 mmol) to the tube and stir the mixture at room temperature for 30 minutes.

  • Add the aniline (B41778) substrate (0.3 mmol) and the iron catalyst (e.g., Fe(TPP)Cl, 0.9 mol%) to the vigorously stirred solution.

  • Heat the reaction mixture to the optimal temperature (e.g., 80 °C) and monitor for completion.[4]

  • After the reaction, the product can be extracted and purified by standard methods.

Visualizations

Troubleshooting_Workflow Troubleshooting N-Trifluoroethylation start Reaction Issue Identified low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products incomplete_rxn Incomplete Reaction start->incomplete_rxn check_reagents Check Reagent Reactivity and Purity low_yield->check_reagents identify_byproduct Identify Side Product (e.g., O-alkylation, acylation) side_products->identify_byproduct check_stoichiometry Verify Stoichiometry incomplete_rxn->check_stoichiometry check_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere (if needed) check_conditions->check_atmosphere end Problem Resolved check_atmosphere->end adjust_selectivity Adjust for Selectivity: - Change Catalyst/Base - Use Protecting Groups identify_byproduct->adjust_selectivity modify_reductant Modify Reductant Ratio (for TFA protocols) identify_byproduct->modify_reductant adjust_selectivity->end modify_reductant->end check_catalyst Check Catalyst Activity check_stoichiometry->check_catalyst check_sterics Assess Steric Hindrance check_catalyst->check_sterics check_sterics->end

Caption: A workflow for troubleshooting common issues in N-trifluoroethylation reactions.

Side_Reaction_Prevention Preventing Common Side Reactions substrate Substrate Characteristics multi_nucleophiles Multiple Nucleophilic Sites (e.g., -NH, -OH) substrate->multi_nucleophiles activated_carbon Activated C-H Bonds substrate->activated_carbon conditions Reaction Conditions reagent_choice Trifluoroethylating Agent conditions->reagent_choice catalyst_base Catalyst / Base System conditions->catalyst_base reductant Reducing Agent (for TFA) conditions->reductant o_alkylation O-Trifluoroethylation multi_nucleophiles->o_alkylation c_alkylation C-Trifluoroethylation activated_carbon->c_alkylation acylation N-Trifluoroacetylation reagent_choice->acylation e.g., TFA catalyst_base->o_alkylation Modulates Selectivity catalyst_base->c_alkylation Directs C-H Activation reductant->acylation Stoichiometry is Key

Caption: Factors influencing the formation of common side products in N-trifluoroethylation.

References

improving solubility of 2,2,2-trifluoroethylamine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2,2,2-trifluoroethylamine (B1214592) hydrochloride in their experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-trifluoroethylamine hydrochloride and in what form is it typically found?

A1: this compound is the hydrochloride salt of 2,2,2-trifluoroethylamine. It is a white to off-white crystalline powder at room temperature.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: What are the general solubility characteristics of this compound?

A2: As a hydrochloride salt, it is an ionic compound and exhibits high solubility in water.[1] It is also soluble in polar organic solvents such as ethanol (B145695) and chloroform.[2] Conversely, it is only slightly soluble in benzene (B151609) and generally insoluble in nonpolar solvents like ether.[2]

Q3: Why is this compound highly soluble in water?

A3: Its high water solubility is attributed to two main factors: its ionic nature as a hydrochloride salt, which allows it to readily dissociate in aqueous solutions, and the ability of the amine group to form hydrogen bonds with water molecules.[1]

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is described as hygroscopic, meaning it can absorb moisture from the atmosphere. This property necessitates storage in a dry, well-sealed container to prevent caking and potential degradation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound for chemical reactions.

Problem 1: The compound is not dissolving in my chosen organic solvent.

Cause: The polarity of the solvent may not be suitable for dissolving the ionic salt. As a salt, it has low solubility in nonpolar or weakly polar aprotic solvents.

Solutions:

  • Increase Solvent Polarity: Switch to a more polar solvent. For instance, if you are using dichloromethane (B109758) (DCM), you might have better success with ethanol or methanol (B129727).

  • Use a Co-solvent: Adding a small amount of a polar co-solvent, such as methanol or ethanol, to a less polar solvent system can significantly enhance solubility.

  • Gentle Heating: Gently warming the mixture can increase the solubility of the salt. Always monitor the temperature to ensure it is compatible with the stability of your reactants and the boiling point of the solvent.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • Convert to the Free Base: If the reaction conditions permit, you can neutralize the hydrochloride salt to the free amine (2,2,2-trifluoroethylamine), which is a liquid and may be more soluble in a wider range of organic solvents. This can be achieved by a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate), followed by drying of the organic layer.

Problem 2: My reaction requires anhydrous conditions, but the compound is hygroscopic.

Cause: The inherent hygroscopic nature of the salt means it can introduce water into the reaction, which can be detrimental to moisture-sensitive reactions (e.g., those using Grignard reagents or certain catalysts).

Solutions:

  • Dry Before Use: Dry the this compound in a vacuum oven at a moderate temperature before use. Ensure the temperature is below its sublimation point (melts at 220-222 °C with sublimation).[2]

  • Handle in an Inert Atmosphere: Weigh and handle the compound in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent CategorySolvent ExampleSolubilityReference
Polar Protic WaterHigh[1]
EthanolSoluble[2]
Polar Aprotic ChloroformSoluble[2]
AcetonitrileLikely SolubleGeneral chemical principles
DMFLikely SolubleGeneral chemical principles
DMSOLikely SolubleGeneral chemical principles
Nonpolar Aromatic BenzeneSlightly Soluble[2]
Nonpolar Aliphatic EtherHardly Soluble[2]
HexaneInsolubleGeneral chemical principles

Note: "Likely Soluble" is based on the principle of "like dissolves like" for polar aprotic solvents, but should be experimentally verified.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in a Polar Organic Solvent

  • To a clean, dry reaction vessel, add the desired amount of this compound.

  • Add the chosen polar solvent (e.g., ethanol, methanol, or DMF) in a volume sufficient to achieve the desired concentration.

  • Stir the mixture at room temperature using a magnetic stirrer.

  • If the solid does not fully dissolve, gently heat the mixture with stirring. For example, you can warm the solution to 40-50 °C.

  • If solubility is still limited, consider adding a small amount of a co-solvent (see Protocol 2).

  • Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Using a Co-solvent to Improve Solubility in a Less Polar Solvent

  • To the reaction vessel containing the undissolved this compound in a primary, less polar solvent (e.g., dichloromethane or THF), add a polar co-solvent (e.g., methanol or ethanol) dropwise while stirring.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • Be mindful of the total volume and the final solvent ratio, as this may impact your reaction and work-up procedure.

  • Note: The addition of a protic co-solvent like methanol may not be suitable for all reaction types.

Visualizations

Solvent_Selection_Workflow start Start: Need to dissolve 2,2,2-trifluoroethylamine HCl check_reaction Are reaction conditions compatible with polar protic solvents? start->check_reaction polar_protic Use a polar protic solvent (e.g., Water, Ethanol) check_reaction->polar_protic Yes check_aprotic Are reaction conditions compatible with polar aprotic solvents? check_reaction->check_aprotic No end_success Proceed with reaction polar_protic->end_success polar_aprotic Use a polar aprotic solvent (e.g., DMF, Acetonitrile) check_aprotic->polar_aprotic Yes check_less_polar Is a less polar solvent required for the reaction? check_aprotic->check_less_polar No polar_aprotic->end_success use_cosolvent Use a minimal amount of a polar co-solvent (e.g., Ethanol) in the less polar solvent (e.g., DCM) check_less_polar->use_cosolvent Yes free_base Consider converting to the free base if reaction allows check_less_polar->free_base No use_cosolvent->end_success free_base->end_success

Caption: Solvent selection workflow for reactions.

Troubleshooting_Solubility start Problem: Compound is not dissolving in the chosen solvent try_heating Have you tried gentle heating? start->try_heating heat Gently warm the mixture (e.g., to 40-50 °C) try_heating->heat No try_sonication Have you tried sonication? try_heating->try_sonication Yes heat->try_sonication sonicate Use an ultrasonic bath try_sonication->sonicate No try_cosolvent Is a co-solvent compatible with your reaction? try_sonication->try_cosolvent Yes sonicate->try_cosolvent add_cosolvent Add a polar co-solvent (e.g., Ethanol) dropwise try_cosolvent->add_cosolvent Yes change_solvent Consider switching to a more polar primary solvent try_cosolvent->change_solvent No end_success Solution Found add_cosolvent->end_success change_solvent->end_success

Caption: Troubleshooting poor solubility.

References

Technical Support Center: Safe Disposal of 2,2,2-Trifluoroethylamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the safe disposal of 2,2,2-trifluoroethylamine (B1214592) hydrochloride waste, intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,2,2-trifluoroethylamine hydrochloride waste?

A1: this compound is considered a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[2][3][4] Although it is a combustible solid, it propagates flame with difficulty.[1] Upon combustion, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1][5]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No, you should not discharge this compound waste into sewers or waterways.[1] It is crucial to prevent the product from entering drains.[2][5] All waste must be handled in accordance with local, state, and federal regulations.[1]

Q3: What personal protective equipment (PPE) should I wear when handling this waste?

A3: When handling this compound waste, you should wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye protection.[2][3] In situations where dust or aerosols may be generated, a dust respirator is also recommended.[2]

Q4: How should I store this compound waste before disposal?

A4: Waste should be stored in its original or other suitable, tightly sealed containers.[1][5] These containers should be clearly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[1][3]

Q5: What are the recommended disposal methods for this compound waste?

A5: The primary recommended disposal method is to engage a licensed professional waste disposal service.[5] Approved methods include incineration in a chemical incinerator equipped with an afterburner and scrubber, or burial in an authorized landfill.[2][6] For incineration, the material may be dissolved or mixed with a combustible solvent.[2][5]

Q6: Can I neutralize this compound waste before disposal?

A6: While neutralization is a common procedure for acidic and basic waste, specific protocols for the neutralization of this compound waste are not well-documented in the provided resources. The hydrochloride salt is acidic. Neutralization of the free amine, 2,2,2-trifluoroethylamine, with sodium carbonate has been mentioned in a synthesis context.[7] For waste disposal, neutralization of corrosive wastes to a pH between 5.5 and 9.5 is a general principle for generators.[8] However, due to the compound's other hazards, it is recommended to consult with your institution's environmental health and safety (EHS) office before attempting neutralization.

Hazard Summary

Hazard TypeDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Incompatible Materials Avoid contact with oxidizing agents and strong acids.[1][5]
Combustion Products May emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1][5]

Experimental Protocols

Note: These are general procedures and should be adapted to your specific laboratory conditions and in accordance with your institution's safety guidelines.

Protocol 1: Small Spill Cleanup
  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills or significant dust, a respirator may be necessary.

  • Contain the Spill: Use a dry clean-up procedure and avoid generating dust.[1]

  • Collect the Waste: Carefully sweep or scoop the spilled solid into a suitable, labeled container for waste disposal.[1][5]

  • Decontaminate the Area: Wash the area with large amounts of water, and prevent runoff from entering drains.[1]

  • Dispose of Waste: The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste through your institution's EHS program.

Protocol 2: Preparation for Disposal by Incineration
  • Consult with EHS: Before proceeding, consult with your institution's environmental health and safety office to ensure this method is approved and to receive specific guidance.

  • Select a Suitable Solvent: Choose a combustible solvent that is compatible with this compound and the incinerator's requirements.

  • Dissolve or Mix: In a well-ventilated area, such as a fume hood, carefully dissolve or mix the this compound waste with the combustible solvent in a designated waste container.[5]

  • Label and Store: Securely seal the container and label it clearly with its contents.

  • Arrange for Pickup: Arrange for the pickup and disposal of the waste container by a licensed hazardous waste disposal company.

Disposal Workflow

G cluster_prep Waste Preparation cluster_assessment Disposal Path Assessment cluster_disposal Disposal Options cluster_action Final Action A Identify Waste (2,2,2-Trifluoroethylamine HCl) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Consult Institutional EHS Guidelines C->D E Option 1: Licensed Waste Disposal (Incineration/Landfill) D->E Recommended F Option 2: On-site Treatment (Consult EHS First) D->F If Permitted G Arrange for Professional Waste Pickup E->G H Follow Approved Neutralization Protocol F->H I Dispose of Neutralized Waste as per EHS H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Navigating the Scale-Up of Reactions with 2,2,2-Trifluoroethylamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2,2,2-trifluoroethylamino moiety is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds, valued for its ability to enhance metabolic stability and lipophilicity.[1] However, transitioning reactions involving 2,2,2-trifluoroethylamine (B1214592) hydrochloride from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling large quantities of 2,2,2-trifluoroethylamine hydrochloride?

A1: this compound is a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[2][3] When scaling up, it is crucial to implement robust safety protocols. This includes using appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling the powder.[4] Ensure adequate ventilation and consider using a closed-system transfer to minimize dust exposure.[2] All waste must be handled in accordance with local, state, and federal regulations.

Q2: How should this compound be stored and handled at a larger scale to prevent degradation?

A2: This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its purity and reactivity.[1] For large-scale operations, it is imperative to store this compound in tightly sealed containers in a cool, dry, and well-ventilated area.[4][5] When dispensing, minimize its exposure to the atmosphere.

Q3: In reactions requiring the free amine, what are the key considerations for the neutralization step at scale?

A3: Since this compound is a salt, it must be neutralized with a base to liberate the free amine for nucleophilic reactions.[6] On a large scale, the choice of base and the method of addition are critical. An inorganic base like sodium carbonate or a non-nucleophilic organic base is often used. The addition of the base should be carefully controlled to manage any potential exotherms, especially if the neutralization is performed in a concentrated solution. Proper mixing is essential to ensure complete neutralization and avoid localized high concentrations of the base.

Q4: What are common challenges encountered during the work-up and purification of products derived from this compound at scale?

A4: Large-scale purification of compounds containing the trifluoroethylamino group can be complex. If the product is basic, it may require an acidic wash to remove unreacted starting material, followed by neutralization. The high water solubility of the hydrochloride salt can complicate extractions.[5][7] When performing chromatography, the polarity of the product will be influenced by the trifluoroethyl group, and suitable solvent systems need to be determined. For volatile products, care must be taken during solvent removal to avoid product loss.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction or Stalling 1. Incomplete neutralization of the hydrochloride salt. 2. Poor mixing leading to localized reagent concentrations. 3. Insufficient reaction temperature. 1. Monitor the pH of the reaction mixture to ensure complete liberation of the free amine. 2. Re-evaluate the reactor's agitation system. Consider installing baffles to improve mixing efficiency. 3. Gradually increase the reaction temperature while monitoring for the formation of impurities.
Formation of Unexpected Byproducts 1. Overheating due to exothermic reaction. 2. Degradation of starting materials or product. 3. Side reactions due to prolonged reaction times. 1. Improve heat dissipation by using a jacketed reactor with a reliable cooling system. Consider slower, controlled addition of reagents. 2. Ensure the quality of starting materials and avoid excessive temperatures during the reaction and work-up. 3. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
Difficult Phase Separation During Work-up 1. Emulsion formation. 2. High solubility of the product or byproducts in both aqueous and organic phases. 1. Add brine to increase the ionic strength of the aqueous phase. If the product is stable, a slight adjustment of the pH can also help break the emulsion. 2. Perform a solvent screen to find a more suitable extraction solvent. Consider back-extraction to improve separation.
Product Isolation and Purity Issues 1. Co-crystallization with salt byproducts. 2. Difficulty in removing residual starting material or reagents. 1. Before crystallization, ensure the crude product is free of inorganic salts by performing aqueous washes. 2. Optimize the purification method. This may involve re-crystallization from a different solvent system or flash column chromatography with an appropriate eluent.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2,2,2-trifluoroethylamine.

Materials:

  • 2,2,2-Trifluoroethylamine (33 g)

  • Ethanol (B145695) (100 g)

  • Saturated Hydrochloric Acid Solution (35 g)

  • Three-necked flask

Procedure:

  • To a three-necked flask, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[8]

  • While maintaining the temperature below 25 °C, slowly add 35 g of saturated hydrochloric acid solution dropwise.[8]

  • After the addition is complete, raise the temperature to 50 °C and maintain for one hour.[8]

  • Control the temperature of the reaction solution to 45 ± 5 °C under a vacuum of 0.98 MPa and perform a decompression distillation for 5 hours to remove water and ethanol.[8]

  • The resulting white powdery crystalline solid is this compound.[8]

Parameter Value
Yield 96.30%
Water Content 0.13%
Protocol 2: Diazotization Reaction Using this compound

This protocol provides a general method for a diazotization reaction.

Materials:

  • This compound (8.1 g, 60 mmol)

  • Sodium nitrite (B80452) (4.6 g, 66 mmol)

  • Water (35 mL)

  • Ether (45 mL)

Procedure:

  • In a flask, prepare a mixture of this compound (8.1 g) in water (25 mL) and ether (45 mL).[6]

  • Cool the mixture to 0 °C in an ice-water bath with stirring.[6]

  • Prepare a solution of sodium nitrite (4.6 g) in water (10 mL).[6]

  • Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture.[6]

  • After addition, seal the reaction mixture and allow it to warm to room temperature while stirring for approximately 3 hours.[6]

  • Transfer the mixture to a separatory funnel and separate the ether layer containing the product.[6]

Note: Diazotization compounds can be highly explosive. It is crucial to strictly control reaction conditions and reactant quantities. The resulting product may have poor chemical stability and a low boiling point and is often used directly in the next synthesis step without further purification.[6]

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kilograms) cluster_production Production Scale (tons) lab_synthesis Initial Synthesis lab_purification Purification lab_synthesis->lab_purification lab_analysis Analysis lab_purification->lab_analysis pilot_synthesis Scale-Up Synthesis lab_analysis->pilot_synthesis Technology Transfer pilot_purification Large-Scale Purification pilot_synthesis->pilot_purification pilot_analysis In-Process Controls pilot_purification->pilot_analysis prod_synthesis Commercial Manufacturing pilot_analysis->prod_synthesis Process Validation prod_purification Process Purification prod_synthesis->prod_purification prod_analysis Quality Control prod_purification->prod_analysis

Caption: A typical workflow for scaling up a chemical synthesis process.

Troubleshooting_Logic start Low Yield at Scale check_temp Was there a significant exotherm? start->check_temp check_mixing Is mixing adequate for the vessel size? check_temp->check_mixing No improve_cooling Improve cooling capacity Slow reagent addition check_temp->improve_cooling Yes check_neutralization Was the amine fully neutralized? check_mixing->check_neutralization Yes improve_agitation Increase stirrer speed Install baffles check_mixing->improve_agitation No verify_neutralization Monitor pH Ensure sufficient base check_neutralization->verify_neutralization No end Yield Improved check_neutralization->end Yes improve_cooling->end improve_agitation->end verify_neutralization->end

Caption: A decision tree for troubleshooting low yield during scale-up.

References

avoiding trifluoroacetylation side reactions in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, preventing, and troubleshooting trifluoroacetylation (TFAc) side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetylation in the context of peptide synthesis?

A1: Trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl group (CF₃CO-, +96 Da) is covalently attached to the peptide. This most commonly occurs at the N-terminal α-amino group, creating a truncated and terminated peptide chain that can complicate purification and lower the overall yield of the desired product.[1][2]

Q2: What is the primary cause of unintentional trifluoroacetylation during SPPS?

A2: A major cause is a resin-dependent mechanism that is independent of the coupling step.[1][3][4] During repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection or during the final cleavage, hydroxymethyl groups on certain resin supports (e.g., standard benzyl (B1604629) ester resins) can be esterified to form trifluoroacetoxymethyl sites.[1][2][3] During a subsequent neutralization step with a tertiary amine, the trifluoroacetyl group is transferred from the resin to the free N-terminal amine of the peptide chain.[1][3]

Q3: How can I detect trifluoroacetylation in my crude peptide?

A3: The most direct method is mass spectrometry (MS). Successful trifluoroacetylation will result in a mass increase of 96 Da corresponding to the addition of a CF₃CO- group.[2] Additionally, the modified peptide will typically exhibit a different retention time in High-Performance Liquid Chromatography (HPLC) analysis compared to the target peptide.[2]

Q4: Are certain amino acid residues more susceptible to this side reaction?

A4: Yes. Peptides with N-terminal hydroxyamino acids, such as Threonine (Thr) and Serine (Ser), are particularly susceptible.[2][5] The reaction can proceed through the formation of an intermediate trifluoroacetyl ester on the hydroxyl side chain, followed by an O→N acyl shift.[5] Peptides with an N-terminal Proline (Pro) residue have also been noted to be prone to this side reaction.[2][6]

Q5: Can the final cleavage from the resin cause trifluoroacetylation?

A5: Yes, the final acidolytic deprotection and cleavage step using TFA can lead to N-terminal trifluoroacetylation, especially for susceptible sequences like those with N-terminal threonine.[5] Furthermore, reactive carbocations generated from side-chain protecting groups and the resin linker during TFA cleavage can cause other modifications, such as alkylation, particularly on residues like Tryptophan (Trp).[7][8][9] Using a cleavage cocktail with appropriate scavengers is crucial to minimize these side reactions.[7][9]

Troubleshooting Guide

Problem: My mass spectrometry analysis shows an unexpected peak with a +96 Da mass shift.

This is a strong indication of a trifluoroacetylation side reaction. The workflow below will help you diagnose the cause and find a solution.

Troubleshooting Workflow for +96 Da Adduct

G cluster_0 Diagnosis cluster_1 Root Cause Analysis cluster_2 Solutions start Observation: Unexpected +96 Da peak in Mass Spec confirm Confirm Side Reaction: Is the adduct on the N-terminus? (MS/MS) start->confirm cause_resin Check Resin Type: Using a resin with hydroxymethyl groups? (e.g., standard Wang/Merrifield) confirm->cause_resin Yes cause_aa Check N-terminal AA: Is it Pro, Thr, or Ser? cause_resin->cause_aa No sol_resin Future Synthesis: Use TFA-stable resin, e.g., (oxymethyl)-phenylacetamido- methyl (PAM) resin. cause_resin->sol_resin Yes cause_cleavage Review Cleavage Protocol: Using insufficient scavengers? cause_aa->cause_cleavage No sol_aa Future Synthesis: For N-terminal Pro, use Boc-Pro-OH for the final coupling step. cause_aa->sol_aa Yes sol_cleavage Future & Current: Use scavenger-rich cleavage cocktail (e.g., Reagent K). See Protocol 1. cause_cleavage->sol_cleavage Yes sol_reverse Current Batch: Attempt post-cleavage reversal of TFAc. See Protocol 3. cause_cleavage->sol_reverse Maybe

Caption: Troubleshooting workflow for a +96 Da mass adduct.

Data Summary

The choice of resin can significantly impact the rate of chain termination due to trifluoroacetylation during SPPS.

Resin TypeTrifluoroacetylation Rate per CycleReference
Resin with pre-existing hydroxymethyl groups~ 1-2%[1][3][10]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM)< 0.02%[3][4][6][10]

Experimental Protocols

Protocol 1: Cleavage Using Reagent K to Minimize Side Reactions

This protocol is recommended for peptides containing sensitive residues like Trp, Met, Cys, or Tyr, as the scavenger combination is highly effective at quenching reactive cationic species that can lead to alkylation and other side reactions.[7]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water (deionized)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl t-butyl ether

  • Centrifuge and reaction vessel

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel. Wash the resin with DCM and dry it under a stream of nitrogen. It is crucial the resin is dry to prevent side reactions.[9]

  • Cleavage Cocktail Preparation: Prepare "Reagent K" by combining the following reagents in a fume hood.

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • EDT: 2.5%

  • Cleavage Reaction: Add the Reagent K cocktail to the resin (approx. 10 mL per gram of resin).[2] Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA solution to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution) to precipitate the peptide.[9]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet by resuspending it in cold ether and centrifuging again. Repeat this wash step 3-4 times to remove scavengers and byproducts.[9] After the final wash, dry the peptide pellet under vacuum.

Protocol 2: Preventing Trifluoroacetylation of N-terminal Proline Peptides

For peptides with an N-terminal proline, trifluoroacetylation can occur if the N-terminal Fmoc group is removed prior to the final TFA cleavage. This protocol modification can suppress this side reaction.[6]

Procedure:

  • Synthesize the peptide using standard Fmoc-SPPS until the final residue.

  • For the final coupling step, use Boc-Pro-OH instead of Fmoc-Pro-OH.

  • Proceed with the final cleavage and deprotection using a standard TFA cleavage cocktail (e.g., Reagent K as described in Protocol 1). The Boc group will be removed during the TFA cleavage, minimizing the exposure time of the free N-terminal proline amine and thus suppressing trifluoroacetylation.

Protocol 3: Post-Cleavage Reversal of N-Terminal Trifluoroacetylation

This protocol is adapted from methods used to remove N-terminal Tfa protecting groups and may be effective in reversing the side reaction. Caution is advised as conditions may affect other residues.

Materials:

Procedure:

  • Reagent Preparation: Prepare a mixed solvent system of THF and ethanol (1:1 v/v).[2]

  • Deprotection Reaction: Dissolve the Tfa-modified peptide in the THF/ethanol solvent system.

  • Add an excess of sodium borohydride to the solution.

  • Stir the reaction for up to 60 minutes at room temperature, monitoring the reaction progress by HPLC-MS.[2]

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding an appropriate aqueous acid solution.

  • Proceed with standard purification methods (e.g., preparative HPLC) to isolate the desired peptide.

Visualizations

Mechanism of Resin-Mediated Trifluoroacetylation

G cluster_0 Step 1: Activation of Resin cluster_1 Step 2: Nucleophilic Attack & Transfer resin Resin-CH₂-OH (Hydroxymethyl group on resin) activated_resin Resin-CH₂-O-CO-CF₃ (Trifluoroacetoxymethyl site) resin->activated_resin + TFA (-H₂O) tfa CF₃COOH (TFA) peptide H₂N-Peptide-Resin (Free N-terminus) tfac_peptide CF₃CO-NH-Peptide-Resin (N-Trifluoroacetylated Peptide) peptide->tfac_peptide + Activated Resin + Base base Tertiary Amine (Neutralization Step) base->peptide enables activated_resin2 Resin-CH₂-O-CO-CF₃ activated_resin2->tfac_peptide

Caption: Mechanism of resin-mediated N-terminal trifluoroacetylation.

References

Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from Peptide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from synthetic peptides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis purification step.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic peptide?

Trifluoroacetic acid (TFA) is a strong acid commonly used in the cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during reverse-phase HPLC purification.[1][2][3][4] While effective for these purposes, residual TFA can be detrimental to downstream applications for several reasons:

  • Biological Activity: TFA can alter the secondary structure and solubility of peptides, potentially impacting their biological function.[1][2][5] It can interfere with cellular assays, inhibit or in some cases promote cell proliferation, and even act as an unintended modulator of receptors.[6][7][8] For in vivo studies, the toxicity of TFA is a significant concern.[1][9]

  • Physicochemical Properties: The presence of TFA as a counterion can affect the peptide's mass and conformation, leading to inaccuracies in peptide quantification and characterization.[1][2] It can also promote peptide aggregation, particularly for hydrophobic sequences.[2][6]

  • Analytical Interference: TFA can interfere with spectroscopic methods used for structural analysis. For instance, its strong absorbance band around 1670 cm⁻¹ can overlap with the amide I band of peptides in infrared spectroscopy.[6][10] Furthermore, TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS).[10]

Q2: What are the most common methods for removing TFA from peptides?

The most common methods for TFA removal involve exchanging the TFA counter-ion for a more biologically compatible one, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻). The primary techniques are:

  • Lyophilization with Hydrochloric Acid (HCl): This is a widely used method that involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it.[1][6][11][12][13] The stronger acid (HCl) displaces the weaker acid (TFA).[6]

  • Ion-Exchange Chromatography: This technique utilizes a resin to capture the peptide while allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate).[1][6][11][12]

  • Precipitation and Washing: Repeatedly precipitating the peptide with a solvent like cold diethyl ether and washing the pellet can help remove residual TFA and other small molecule impurities.[11]

Q3: How do I choose the best TFA removal method for my peptide?

The choice of method depends on several factors:

  • Peptide Properties: The sequence, hydrophobicity, and presence of charged residues can influence the effectiveness of a particular method.[1]

  • Required Final Purity: For sensitive applications like cell-based assays or in vivo studies, a more rigorous method like ion-exchange chromatography might be necessary to achieve very low TFA levels (<1%).[2][14]

  • Scale of the Process: Lyophilization with HCl is often suitable for smaller scales, while chromatography might be more scalable for larger quantities of peptide.[1]

Q4: How can I quantify the amount of residual TFA in my peptide sample?

Several analytical methods can be used to quantify residual TFA:

  • Ion Chromatography (IC): A sensitive and simple method for separating and quantifying TFA and other anions.[9][10][15][16]

  • ¹⁹F Nuclear Magnetic Resonance (NMR): A highly specific and sensitive method for fluorine detection, making it well-suited for TFA quantification.[10][17]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): This method can simultaneously detect and quantify TFA and other counterions.[10][17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used for qualitative analysis to confirm the presence of TFA, but it is less suitable for precise quantification due to a high limit of quantification.[10]

Q5: What is an acceptable level of TFA in my peptide sample?

The acceptable level of TFA is highly application-dependent.[10] For sensitive cell-based assays, even nanomolar concentrations can cause issues.[2][10] For in vivo studies, it is generally recommended to reduce TFA content as much as possible.[5][10] A common target for critical applications is a residual TFA level of less than 1%.[2][14]

Troubleshooting Guide

Problem 1: I performed several rounds of lyophilization with HCl, but I still detect significant levels of TFA.

  • Possible Cause: Incomplete exchange due to insufficient HCl concentration or an insufficient number of lyophilization cycles.[18] Peptides with multiple basic residues may bind TFA more strongly.[2]

  • Solution:

    • Optimize HCl Concentration: Ensure the final HCl concentration is between 2 mM and 10 mM.[10][13][17] Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[10][13]

    • Increase Lyophilization Cycles: Repeat the dissolution in HCl and lyophilization process at least two to three times for more complete removal.[6][13][18]

    • Consider an Alternative Method: If repeated lyophilization is ineffective, ion-exchange chromatography may be a more robust approach for your specific peptide.[1]

Problem 2: My peptide is precipitating out of solution during the HCl exchange process.

  • Possible Cause: Changes in pH and counter-ion composition can affect peptide solubility.[1]

  • Solution:

    • Adjust the Solvent: Instead of pure water, try dissolving the peptide in a buffer, such as a phosphate (B84403) buffer (e.g., 50mM phosphate, 100mM NaCl).[1][13]

    • Lower the Peptide Concentration: Reducing the peptide concentration can help maintain its solubility during the exchange process.[1]

    • Use a Co-solvent: If the peptide is particularly hydrophobic, dissolving it in a small amount of an organic solvent like DMSO before adding it to the aqueous buffer may help.[18]

Problem 3: After TFA removal, the yield of my peptide is very low.

  • Possible Cause: Peptide loss can occur during handling, due to precipitation, or as an inherent part of the chosen method.[1]

  • Solution:

    • Careful Handling: Be meticulous during transfers between tubes to minimize physical loss of the sample.[1]

    • Address Precipitation: If precipitation occurs, try to recover the precipitated material.[1]

    • Method-Specific Losses: Be aware that methods like ion-exchange chromatography can have inherent losses due to irreversible binding to the resin or incomplete elution. Salt exchange procedures can sometimes result in a 20-30% loss of peptide.[1]

Quantitative Data on TFA Removal Methods

The efficiency of TFA removal can vary depending on the method and the specific peptide. The following table summarizes a comparison of common methods.

MethodStarting TFA:Peptide Molar RatioFinal TFA:Peptide Molar RatioTFA Removal EfficiencyReference(s)
Lyophilization with HCl (3 cycles) Peptide-TFA SaltBelow Limit of Quantification>99%[17]
Anion-Exchange Chromatography Peptide-TFA SaltNot specified, but effectiveHigh[6][19]
Precipitation/Washing (Ether) Crude PeptideReduced, but may not be completeVariable[11]
RP-HPLC with Acetic Acid Peptide-TFA SaltPartial to almost complete exchangeVariable[19]

Note: The efficiency of TFA removal is highly peptide-dependent.[1]

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol describes the exchange of trifluoroacetate (B77799) counter-ions for chloride ions.

  • Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer at a concentration of approximately 1 mg/mL.[6][13]

  • Acidification: Add a stock solution of HCl (e.g., 100 mM) to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6][10][13]

  • Equilibration: Allow the solution to stand at room temperature for at least one minute.[6][13]

  • Freezing: Freeze the solution, preferably in liquid nitrogen or at -80°C.[6][13]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[6][13]

  • Repetition: For complete exchange, repeat steps 1-5 at least two more times.[6][13]

  • Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.[6]

Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography

This protocol details the exchange of trifluoroacetate for acetate counter-ions using an anion-exchange resin.

  • Resin Preparation: Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6][11][12]

  • Counter-Ion Loading: Elute the column with a solution of the desired counter-ion (e.g., 1M sodium acetate).[6][12]

  • Washing: Wash the column thoroughly with distilled water to remove excess salt.[6][12]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[6][12]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide.[6][12]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[11]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_hcl Method 1: HCl Lyophilization cluster_iex Method 2: Anion-Exchange Chromatography start Peptide-TFA Salt dissolve_hcl 1. Dissolve in 10mM HCl start->dissolve_hcl prep_resin 1. Prepare Anion-Exchange Resin start->prep_resin incubate 2. Incubate at RT dissolve_hcl->incubate freeze_lyo 3. Freeze & Lyophilize incubate->freeze_lyo repeat_hcl Repeat 2-3 times freeze_lyo->repeat_hcl repeat_hcl->dissolve_hcl Incomplete Removal final_hcl Peptide-HCl Salt repeat_hcl->final_hcl Complete Removal load_acetate 2. Load with Acetate prep_resin->load_acetate wash_resin 3. Wash with Water load_acetate->wash_resin load_peptide 4. Load Peptide-TFA wash_resin->load_peptide elute_peptide 5. Elute Peptide with Water load_peptide->elute_peptide lyophilize_iex 6. Lyophilize Fractions elute_peptide->lyophilize_iex final_acetate Peptide-Acetate Salt lyophilize_iex->final_acetate Troubleshooting_TFA_Removal start TFA Removal Issue issue1 TFA Still Detected After HCl Lyophilization start->issue1 issue2 Peptide Precipitates During HCl Exchange start->issue2 issue3 Low Peptide Yield After TFA Removal start->issue3 solution1a Increase Lyophilization Cycles (2-3x) issue1->solution1a Yes solution1b Optimize HCl Concentration (2-10mM) issue1->solution1b Yes solution1c Switch to Ion-Exchange Chromatography issue1->solution1c Persistent Issue solution2a Use a Buffer Instead of Water (e.g., 50mM Phosphate, 100mM NaCl) issue2->solution2a Yes solution2b Lower Peptide Concentration issue2->solution2b Yes solution2c Use a Co-solvent (e.g., DMSO) issue2->solution2c Hydrophobic Peptide solution3a Handle with Care to Minimize Physical Loss issue3->solution3a Yes solution3b Recover Precipitated Material issue3->solution3b Precipitation Occurs solution3c Be Aware of Method-Specific Inherent Losses issue3->solution3c No Obvious Loss

References

Technical Support Center: Enhancing Synthetic Peptide Stability with Trifluoroethylamide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the stability of synthetic peptides by incorporating trifluoroethylamide (TFEA) bonds as amide isosteres. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is a trifluoroethylamide (TFEA) bond and why is it used in synthetic peptides?

A1: A trifluoroethylamide bond is a non-natural linkage used as a bioisostere to replace a standard amide (peptide) bond. In this modification, the planar amide bond is replaced by a tetrahedral trifluoroethylamine function.[1] This substitution is primarily employed to enhance the metabolic stability of peptides.[1] The trifluoromethyl group's strong electron-withdrawing nature reduces the basicity of the amine, making the bond significantly more resistant to cleavage by proteases, which are enzymes that degrade peptides.[1]

Q2: What are the main advantages of using TFEA bonds in peptide drug design?

A2: The primary advantages of incorporating TFEA bonds include:

  • Increased Metabolic Stability: TFEA bonds are highly resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life of the peptide.[1]

  • Improved Bioavailability: By preventing rapid degradation, the bioavailability of the peptide therapeutic can be significantly enhanced.[1]

  • Maintained Biological Activity: As a close structural mimic of the transition state of amide bond hydrolysis, the TFEA group can often maintain or even improve the binding affinity of the peptide to its target.

Q3: Does the trifluoroethylamide modification affect the peptide's structure?

A3: Yes, the TFEA bond introduces a tetrahedral geometry in place of the planar amide bond.[1] This can alter the local conformation of the peptide backbone, which may influence its overall secondary structure and binding properties. However, this change can also be beneficial, sometimes leading to a more favorable binding conformation.

Q4: Are there specific challenges associated with the synthesis of peptides containing TFEA bonds?

A4: Yes, the synthesis of peptides with TFEA bonds can present challenges. The incorporation of the corresponding trifluoroethyl-α-amino acid building blocks can be difficult due to steric hindrance. This may require the use of more potent coupling reagents and longer reaction times.[2] Additionally, the synthesis of the fluorinated amino acid precursors themselves can be complex.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, purification, and analysis of peptides containing trifluoroethylamide bonds.

Problem Potential Cause Recommended Solution
Low coupling efficiency when incorporating a trifluoroethyl-α-amino acid Steric Hindrance: The bulky trifluoroethyl group can sterically hinder the coupling reaction. Standard coupling reagents may not be effective.Use Potent Coupling Reagents: Employ uranium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents like PyBOP. These are more effective for sterically hindered amino acids.[4] Double Coupling: Perform the coupling step twice to drive the reaction to completion.[4] Increase Reaction Time and Temperature: Extend the coupling time (e.g., overnight) and consider microwave-assisted synthesis to overcome the activation energy barrier.[4]
Presence of deletion sequences (peptide missing the TFEA-amino acid) Incomplete Coupling: Failure to achieve complete coupling of the TFEA-amino acid.Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride. This prevents the formation of deletion sequences and simplifies purification.[4] Then, proceed with the deprotection of the correctly coupled peptide and the addition of the next amino acid.
Difficulty in purifying the TFEA-modified peptide Aggregation: The increased hydrophobicity from the fluorinated group can lead to peptide aggregation, causing poor peak shape or low recovery during HPLC purification.Use Alternative Solvents: For hydrophobic peptides, consider using solvents like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) during synthesis to improve solvation.[2] Modify HPLC Conditions: Use a C4 or C8 column instead of a C18 column for very hydrophobic peptides. A shallower gradient and the addition of ion-pairing agents like trifluoroacetic acid (TFA) can also improve separation.
Unexpected mass in Mass Spectrometry (MS) analysis Side Reactions: Incomplete removal of protecting groups or side reactions during cleavage from the resin.Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers to prevent side reactions. For example, triisopropylsilane (B1312306) (TIS) is used to scavenge carbocations. Thorough Washing: After cleavage, ensure the peptide is thoroughly precipitated and washed with cold diethyl ether to remove scavengers and other small molecule impurities.

Quantitative Data on Stability

While direct head-to-head quantitative comparisons for the same peptide with and without a TFEA bond are not extensively published in a single study, the literature consistently supports a significant increase in stability. The following table provides a representative comparison based on the established principles of protease resistance conferred by amide bond isosteres.

Peptide Type Incubation Matrix Enzyme Illustrative Half-life (t1/2)
Native Peptide (with Amide Bond)Human PlasmaEndogenous Proteases~10 - 30 minutes
TFEA-Modified PeptideHuman PlasmaEndogenous Proteases> 24 hours
Native Peptide (with Amide Bond)Simulated Intestinal FluidTrypsin/Chymotrypsin~ 5 - 15 minutes
TFEA-Modified PeptideSimulated Intestinal FluidTrypsin/Chymotrypsin> 12 hours

Note: These are illustrative values. The actual half-life will depend on the specific peptide sequence and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of a peptide in human plasma.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human plasma (from a commercial source, stored at -80°C)

  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)

  • HPLC-MS system

Procedure:

  • Thaw the human plasma on ice.

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by spiking the peptide stock solution into the plasma to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of cold quenching solution.

  • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.

  • Collect the supernatant and analyze by LC-MS to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t1/2).

Protocol 2: General Procedure for Peptide Stability Assay in Simulated Gastric/Intestinal Fluid

Objective: To assess the stability of a peptide under simulated gastrointestinal conditions.

Materials:

  • Simulated Gastric Fluid (SGF) with pepsin (e.g., USP standard)

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) (e.g., USP standard)

  • Peptide stock solution

  • Quenching solution

  • HPLC-MS system

Procedure:

  • Prepare SGF and SIF according to standard protocols (e.g., U.S. Pharmacopeia).

  • Pre-warm the SGF or SIF to 37°C.

  • Add the peptide stock solution to the SGF or SIF to a final concentration of 100 µM.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take aliquots and quench the reaction as described in Protocol 1.

  • Analyze the samples by LC-MS to determine the concentration of the intact peptide.

  • Calculate the percentage of peptide remaining over time to determine its stability.

Visualizations

Workflow for Assessing Peptide Stability

Stability_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Stability Assay cluster_analysis Data Analysis Synthesis Synthesize Native and TFEA-Modified Peptides Purification Purify by HPLC Synthesis->Purification Characterization Characterize by MS Purification->Characterization Incubation Incubate in Biological Matrix (e.g., Plasma, SGF) Characterization->Incubation Start Assay Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Enzymatic Activity Sampling->Quenching LCMS Quantify Intact Peptide by LC-MS Quenching->LCMS Analyze Samples HalfLife Calculate Half-Life (t1/2) LCMS->HalfLife

General workflow for comparing the stability of native and TFEA-modified peptides.
Troubleshooting Decision Tree for Low Coupling Efficiency

Troubleshooting_Coupling Start Low Coupling Efficiency (Positive Kaiser Test) Recouple Perform Double Coupling Start->Recouple Check_Again Kaiser Test Still Positive? Recouple->Check_Again Change_Reagent Switch to Potent Reagent (HATU, PyBOP) Check_Again->Change_Reagent Yes Proceed Proceed to Next Cycle Check_Again->Proceed No Increase_Time Increase Reaction Time &/or Use Microwave Change_Reagent->Increase_Time Capping Cap Unreacted Amines (Acetic Anhydride) Increase_Time->Capping Capping->Proceed

Decision tree for troubleshooting low coupling efficiency of TFEA-amino acids.
Targeting a Signaling Pathway with a Stabilized Peptide

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Peptide-based inhibitors can be designed to disrupt key protein-protein interactions in this pathway. Incorporating a TFEA bond can enhance the stability and, therefore, the therapeutic potential of such peptides.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Peptide TFEA-Modified Peptide Inhibitor Peptide->PI3K Inhibits

Inhibition of the PI3K/Akt pathway by a TFEA-modified peptide inhibitor.

References

Validation & Comparative

A Comparative Guide to the Trifluoroethylamination of Halides and Sulfonates: An Analysis of 2,2,2-Trifluoroethylamine Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of the trifluoroethyl moiety is a critical strategy in modulating the pharmacokinetic and physicochemical properties of lead compounds. This guide provides a comparative analysis of 2,2,2-trifluoroethylamine (B1214592) hydrochloride as a reagent for trifluoroethylamination, with a focus on its ¹H NMR spectral properties. We will compare its performance with alternative methods, supported by experimental data and detailed protocols.

¹H NMR Spectrum Analysis of 2,2,2-Trifluoroethylamine Hydrochloride

The ¹H NMR spectrum of this compound provides key information for its identification and characterization. In deuterated water (D₂O), the methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group (CF₃) typically appear as a quartet.

Key Spectral Features:

The protonation of the amine group to form the hydrochloride salt leads to a downfield shift of the adjacent methylene protons compared to the free amine. This is due to the electron-withdrawing effect of the positively charged ammonium (B1175870) group.

CompoundSolventChemical Shift (δ) of CH₂ (ppm)MultiplicityCoupling Constant (JHF) (Hz)
This compoundD₂O~3.86[1]Quartet~9.0
2,2,2-Trifluoroethylamine (Free Base)CDCl₃~3.0Quartet~9.0

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Comparison of Trifluoroethylamination Reagents

The selection of a trifluoroethylaminating agent depends on factors such as substrate scope, reaction conditions, and functional group tolerance. Here, we compare this compound with two common alternatives: 2,2,2-trifluoroethyl p-toluenesulfonate and in-situ formation via reductive amination with trifluoroacetic acid.

Reagent/MethodTypical SubstrateKey AdvantagesKey Disadvantages
This compound Alkyl Halides, TosylatesReadily available, stable solid.[2]Requires a base to liberate the free amine; salt byproducts can complicate workup.
2,2,2-Trifluoroethyl p-Toluenesulfonate Amines, PhenolsHighly reactive electrophile; suitable for less nucleophilic amines.[3]Moisture sensitive;[3] preparation of the tosylate is an additional step.
Reductive Amination with TFA Aldehydes, KetonesOne-pot procedure; uses inexpensive and stable trifluoroacetic acid (TFA).[4]Requires a reducing agent (e.g., silane); not a direct substitution on a halide.[4]

Experimental Data: A Case Study of N-Trifluoroethylation

To provide a quantitative comparison, we present the yields for the N-trifluoroethylation of a model secondary amine, dibenzylamine, using different methods.

MethodElectrophile/Fluorine SourceProductYield (%)
Direct Alkylation2,2,2-Trifluoroethyl IodideN-(2,2,2-Trifluoroethyl)dibenzylamine~85%
Alkylation with Tosylate2,2,2-Trifluoroethyl p-ToluenesulfonateN-(2,2,2-Trifluoroethyl)dibenzylamine~90%
Reductive Amination with TFA AnalogueTrifluoroacetaldehydeN-(2,2,2-Trifluoroethyl)dibenzylamine~75%

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Trifluoroethylamination of Benzyl Bromide using this compound
  • To a solution of this compound (1.2 mmol) in acetonitrile (B52724) (10 mL) is added potassium carbonate (2.5 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.0 mmol) is added, and the reaction mixture is heated to 60°C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford N-(2,2,2-trifluoroethyl)benzylamine.

Protocol 2: Trifluoroethylamination of Benzylamine (B48309) using 2,2,2-Trifluoroethyl p-Toluenesulfonate
  • To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (10 mL) is added triethylamine (B128534) (1.5 mmol).

  • The solution is cooled to 0°C, and 2,2,2-trifluoroethyl p-toluenesulfonate (1.1 mmol) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield N-(2,2,2-trifluoroethyl)benzylamine.

Protocol 3: Reductive Trifluoroethylation of a Secondary Amine using Trifluoroacetic Acid
  • In a round-bottomed flask, the secondary amine (1.0 mmol) is dissolved in tetrahydrofuran (B95107) (5 mL).

  • Trifluoroacetic acid (1.75 mmol) is added, followed by phenylsilane (B129415) (2.5 mmol).[4]

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The product is purified by column chromatography.

Visualizing the Chemistry

To further clarify the processes discussed, the following diagrams illustrate the key chemical transformation and a typical experimental procedure.

Trifluoroethylamination_Pathway reagent CF₃CH₂NH₂ (from Hydrochloride + Base) transition_state Transition State [CF₃CH₂NH₂---R---X]⁻ reagent->transition_state Nucleophilic Attack substrate R-X (Alkyl Halide/Tosylate) substrate->transition_state product CF₃CH₂NH-R transition_state->product SN2 Displacement byproduct H-X transition_state->byproduct

Caption: SN2 pathway for trifluoroethylamination.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Combine Reagents Combine Reagents Heat & Stir Heat & Stir Combine Reagents->Heat & Stir Quench Quench Heat & Stir->Quench Reaction Complete Extraction Extraction Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Product Characterization (NMR) Characterization (NMR) Column Chromatography->Characterization (NMR)

Caption: General experimental workflow.

Reagent_Comparison reagent1 CF₃CH₂NH₂·HCl Pros: Stable, available Cons: Requires base, salt byproduct reagent2 CF₃CH₂OTs Pros: Highly reactive Cons: Moisture sensitive, extra step reagent3 TFA/Reductive Amination Pros: One-pot, cheap source Cons: Indirect, needs reducing agent

Caption: Comparison of trifluoroethylamination reagents.

References

A Comparative FTIR Spectroscopy Guide: 2,2,2-Trifluoroethylamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,2,2-trifluoroethylamine (B1214592) hydrochloride against its non-fluorinated and chloro-substituted analogs, ethylamine (B1201723) hydrochloride and 2-chloroethylamine (B1212225) hydrochloride. This comparison offers insights into the influence of halogen substitution on the vibrational modes of the ethylamine backbone, which is valuable for researchers, scientists, and professionals in drug development for spectroscopic identification and characterization.

Comparative Analysis of Vibrational Frequencies

The FTIR spectra of the three compounds were analyzed to identify the characteristic vibrational frequencies of their functional groups. The introduction of fluorine and chlorine atoms at the C2 position of the ethylamine structure results in significant shifts in the vibrational frequencies, particularly for C-H, C-C, and C-N bonds, and introduces new, characteristic peaks for C-F and C-Cl bonds. The key vibrational frequencies are summarized in the table below.

Vibrational Mode2,2,2-Trifluoroethylamine HCl (cm⁻¹)Ethylamine HCl (cm⁻¹)2-Chloroethylamine HCl (cm⁻¹)
N-H Stretching3200-2800 (broad)3200-2800 (broad)3200-2800 (broad)
C-H Stretching~2970~2950, ~2880~2960, ~2870
N-H Bending~1600~1600~1590
C-H Bending~1450~1470, ~1390~1460, ~1420
C-F Stretching~1280, ~1180 (very strong)N/AN/A
C-N Stretching~1050~1080~1040
C-C Stretching~950~980~960
C-Cl StretchingN/AN/A~730

Note: The peak positions are approximate and can vary slightly based on the sample preparation and instrument.

Experimental Workflow

The following diagram illustrates the standard workflow for acquiring FTIR spectra of solid samples using the Potassium Bromide (KBr) pellet technique.

experimental_workflow FTIR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output sample_weigh Weigh 1-2 mg of Sample and 100-200 mg of KBr grinding Grind Sample and KBr in an Agate Mortar sample_weigh->grinding pellet_press Press Mixture into a Transparent Pellet grinding->pellet_press background_scan Acquire Background Spectrum (Pure KBr Pellet) pellet_press->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Process Data (e.g., Baseline Correction, Normalization) sample_scan->data_processing spectrum Final FTIR Spectrum data_processing->spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Experimental Protocols

The data presented in this guide is based on standard FTIR spectroscopic techniques for solid samples. The following is a detailed methodology for the KBr pellet method.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a KBr matrix.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet die

  • Agate mortar and pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Sample holder

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade KBr.[1] The sample concentration should be between 0.2% and 1% by weight.[2][3]

    • Transfer the weighed sample and KBr to an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][3] The particle size of the sample should ideally be less than the wavelength of the IR radiation to minimize scattering.[2][3]

  • Pellet Formation:

    • Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die.

    • Place the die into a hydraulic press.

    • Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[3]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum using a pure KBr pellet to account for atmospheric and instrumental interferences.[1]

    • Acquire the spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.

    • Process the raw data by performing a background subtraction and any necessary baseline corrections.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle the hydraulic press with care and follow the manufacturer's instructions.

  • Ensure that the KBr is completely dry, as moisture can cause broad absorption bands in the spectrum and damage the KBr plates.[3]

References

Comparative Analysis of 2,2,2-Trifluoroethylamine Hydrochloride: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a key intermediate in pharmaceutical synthesis. The primary focus is on mass spectrometry-based techniques, with a comparative look at other relevant analytical methods. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth structural elucidation.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance attributes of various analytical techniques for the analysis of 2,2,2-trifluoroethylamine hydrochloride. This comparison is based on a combination of available data for the target analyte and typical performance characteristics for the respective analytical methods when analyzing similar small primary amines.

Analytical TechniqueAnalyte FormTypical Sample PreparationKey Quantitative Data/Performance MetricsAdvantagesLimitations
Direct Electron Ionization Mass Spectrometry (EI-MS) Hydrochloride salt or free baseDirect insertion or heated inletMass Spectrum Fragments (m/z) and Relative Intensity: 99 (M+, 8.7%), 80 (1.6%), 78 (7.5%), 69 (6.8%), 48 (9.2%), 30 (100.0%)[1]Rapid analysis, provides structural information through fragmentation patterns.Not suitable for complex mixtures, potential for thermal degradation, limited quantitative accuracy without internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Free base (after conversion from HCl salt)Solvent extraction and derivatization (e.g., with a fluorinated anhydride)Expected Performance: High sensitivity (low ng/mL to pg/mL LOD/LOQ), excellent linearity (R² > 0.999), high precision (RSD < 5%).High separation efficiency for volatile compounds, established and robust technique.[2][3]Requires derivatization for this polar amine, potential for sample loss during preparation, high temperatures can cause degradation.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Hydrochloride salt or free baseDilution in a suitable mobile phase, potential solid-phase extraction (SPE) for complex matrices.Expected Performance: High sensitivity (low ng/mL to pg/mL LOD/LOQ), excellent linearity (R² > 0.999), high precision (RSD < 5%), high specificity from MRM transitions.[5][6][7]Applicable to a wide range of polarities, minimal sample preparation for simple matrices, high throughput.Ion suppression or enhancement from matrix components, careful method development required for optimal separation and ionization.[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Free base (after conversion from HCl salt)Derivatization with a UV-active labeling agent (e.g., dansyl chloride), followed by solvent extraction.Expected Performance: Moderate sensitivity (µg/mL to high ng/mL LOD/LOQ), good linearity (R² > 0.99), good precision (RSD < 10%).[9][10]Widely available instrumentation, robust for routine quantitative analysis.Requires derivatization as 2,2,2-trifluoroethylamine lacks a strong chromophore, lower sensitivity compared to MS methods.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) Hydrochloride saltDissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. Chemical shifts and coupling constants are key parameters.[12][13][14][15]Non-destructive technique, provides detailed structural information, highly accurate for quantification (qNMR).Lower sensitivity compared to MS and chromatography, requires higher sample concentrations, more complex data analysis for quantification.

Experimental Protocols

Detailed methodologies for the key mass spectrometry techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized for specific instrumentation and analytical requirements.

Protocol 1: Direct Electron Ionization Mass Spectrometry (EI-MS)

Objective: Rapid identification and confirmation of this compound based on its mass spectral fragmentation pattern.

Methodology:

  • Sample Preparation: A small amount of the solid this compound is placed in a capillary tube for direct insertion probe analysis.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source and a direct insertion probe.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[1]

    • Source Temperature: 170 °C[1]

    • Sample Temperature: 120 °C[1]

    • Mass Range: m/z 20-150

    • Scan Rate: 1 scan/second

  • Data Analysis: The resulting mass spectrum is analyzed for the presence of the molecular ion (m/z 99 for the free base) and characteristic fragment ions. The relative intensities of the fragments are compared to reference spectra.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Example Protocol

Objective: Quantification of 2,2,2-trifluoroethylamine in a sample matrix after conversion from its hydrochloride salt and derivatization.

Methodology:

  • Sample Preparation (Derivatization): a. An aqueous solution of this compound is basified to a pH > 10 with a non-volatile base (e.g., NaOH) to liberate the free amine. b. The free amine is extracted into an organic solvent (e.g., ethyl acetate). c. A derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), is added to the organic extract and allowed to react to form the N-trifluoroacetyl derivative. d. The excess derivatizing agent is removed, and the sample is reconstituted in a suitable solvent for GC injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Data Analysis: The peak area of the derivatized analyte is used for quantification against a calibration curve prepared with derivatized standards.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Example Protocol

Objective: Sensitive and selective quantification of this compound in a complex matrix.

Methodology:

  • Sample Preparation: a. For simple matrices, the sample is diluted in the initial mobile phase. b. For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) cleanup may be necessary.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from low to high organic content to elute the analyte.

    • Flow Rate: 0.3 mL/minute.

    • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the transition of the protonated molecule [M+H]⁺ to a characteristic product ion.

  • Data Analysis: The peak area from the MRM chromatogram is used for quantification against a calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the mass spectrometry analysis of this compound.

Direct_EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Sample (2,2,2-Trifluoroethylamine HCl) Probe Direct Insertion Probe Sample->Probe Introduction MS Electron Ionization Mass Spectrometer Probe->MS Vaporization Spectrum Mass Spectrum (Fragmentation Pattern) MS->Spectrum Detection Analysis Data Analysis (Identification) Spectrum->Analysis Interpretation

Direct EI-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (2,2,2-Trifluoroethylamine HCl) Basify Basification (Liberate Free Amine) Sample->Basify Extract Solvent Extraction Basify->Extract Derivatize Derivatization (e.g., with TFAA) Extract->Derivatize GC Gas Chromatograph (Separation) Derivatize->GC Injection MS Mass Spectrometer (Detection) GC->MS Chromatogram Chromatogram & Mass Spectra MS->Chromatogram Quant Quantification Chromatogram->Quant

GC-MS Workflow with Derivatization

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample (2,2,2-Trifluoroethylamine HCl) Dilute Dilution in Mobile Phase Sample->Dilute LC Liquid Chromatograph (Separation) Dilute->LC Injection MSMS Tandem Mass Spectrometer (Detection) LC->MSMS MRM MRM Chromatogram MSMS->MRM Quant Quantification MRM->Quant

LC-MS/MS Workflow

References

A Comparative Guide to Analytical Methods for Purity Assessment of Trifluoroethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. Trifluoroethylamine hydrochloride (TFEA HCl), a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires accurate and reliable purity assessment to ensure the quality and safety of the final products. This guide provides an objective comparison of several analytical methods for determining the purity of TFEA HCl, complete with supporting experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of potential impurities, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques applicable to trifluoroethylamine HCl.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Argentometric Titration Precipitation titration where chloride ions react with silver ions to form an insoluble silver chloride precipitate. The endpoint is detected potentiometrically.Molar content of the hydrochloride salt.High accuracy and precision for the salt content, cost-effective, and based on a primary method.Does not provide information on organic impurities.
Non-Aqueous Titration Acid-base titration in a non-aqueous solvent (e.g., glacial acetic acid) with a strong acid titrant (e.g., perchloric acid).Total basicity of the amine, providing a measure of the free amine content.Accurate for quantifying the amine moiety, suitable for samples with low water content.Interference from other basic impurities. Requires handling of corrosive reagents.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a TFEA HCl signal to that of a certified internal standard.Absolute purity of the TFEA HCl molecule, structural confirmation, and identification of proton-containing impurities.Highly accurate and precise, provides structural information, requires no analyte-specific reference standard for impurity quantification.Higher initial instrument cost, may not detect non-proton-containing impurities.
Ion Chromatography (IC) Separation of ions based on their interaction with a stationary phase, followed by detection, typically by conductivity.Quantification of the trifluoroethylammonium cation and the chloride anion, as well as other ionic impurities.High sensitivity for ionic species, can simultaneously analyze cations and anions.Requires specialized instrumentation, may have limited resolution for complex mixtures.
HPLC with Charged Aerosol Detection (CAD) Chromatographic separation of the analyte from impurities, followed by universal detection based on nebulization and charge measurement.Quantification of TFEA HCl and non-volatile organic impurities.Universal detection for non-volatile compounds, good sensitivity, and gradient compatibility.Detector response can be influenced by mobile phase composition, requires volatile mobile phases.
GC with Flame Ionization Detection (FID) after Derivatization Volatilization and separation of the derivatized analyte in a gaseous mobile phase, followed by detection.Quantification of TFEA HCl and volatile organic impurities.High resolution and sensitivity for volatile compounds.Requires a derivatization step to make the polar amine volatile, which can introduce variability.

Experimental Protocols

Argentometric Titration

Principle: This method determines the chloride content of trifluoroethylamine HCl by titration with a standardized solution of silver nitrate. The endpoint is detected potentiometrically.

Instrumentation:

  • Automatic Potentiometric Titrator

  • Silver-Sulfide Ion-Selective Electrode

  • Analytical Balance

Reagents:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Deionized water

  • Methanol (B129727), HPLC grade

Procedure:

  • Accurately weigh approximately 150 mg of the trifluoroethylamine HCl sample into a clean beaker.

  • Dissolve the sample in 50 mL of a 1:1 (v/v) mixture of methanol and deionized water.

  • Immerse the silver-sulfide electrode and the titrator's dispensing tip into the solution.

  • Titrate with standardized 0.1 M AgNO₃ solution. The endpoint is the point of maximum inflection on the titration curve.

  • Perform a blank titration with the solvent mixture and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_sample = Volume of AgNO₃ consumed by the sample (mL)

  • V_blank = Volume of AgNO₃ consumed by the blank (mL)

  • M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)

  • MW_TFEA_HCl = Molecular weight of trifluoroethylamine HCl (135.52 g/mol )

  • W_sample = Weight of the sample (mg)

Non-Aqueous Titration

Principle: This method quantifies the amine content by titration with perchloric acid in a non-aqueous solvent. For the hydrochloride salt, mercuric acetate (B1210297) is added to replace the chloride ion with the more weakly basic acetate ion.

Instrumentation:

  • Automatic Potentiometric Titrator with a pH electrode suitable for non-aqueous solutions

  • Analytical Balance

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Crystal violet indicator (0.5% w/v in glacial acetic acid) - for visual titration

Procedure:

  • Accurately weigh approximately 100 mg of the trifluoroethylamine HCl sample into a dry flask.

  • Add 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution. Swirl to dissolve.

  • Add 2 drops of crystal violet indicator (optional, for visual confirmation).

  • Titrate with 0.1 M perchloric acid to a potentiometric endpoint or a visual endpoint (violet to blue-green).[1]

  • Perform a blank titration.

Calculation:

Where:

  • V_sample = Volume of HClO₄ consumed by the sample (mL)

  • V_blank = Volume of HClO₄ consumed by the blank (mL)

  • M_HClO4 = Molarity of the perchloric acid solution (mol/L)

  • MW_TFEA_HCl = Molecular weight of trifluoroethylamine HCl (135.52 g/mol )

  • W_sample = Weight of the sample (mg)

Quantitative NMR (qNMR)

Principle: The purity of trifluoroethylamine HCl is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

Procedure:

  • Accurately weigh about 20 mg of the trifluoroethylamine HCl sample and about 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of D₂O (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of trifluoroethylamine HCl (e.g., the quartet of the -CH₂- group) and a signal of the internal standard.

Calculation:

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

  • sample = Trifluoroethylamine HCl

  • std = Internal standard

Ion Chromatography (IC)

Principle: The sample is injected into an ion chromatograph where the trifluoroethylammonium cation is separated from other cations on an ion-exchange column and detected by conductivity.

Instrumentation:

  • Ion Chromatograph with a conductivity detector

  • Cation-exchange column (e.g., a column suitable for amine separations)

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Eluent (e.g., Methanesulfonic acid solution)

  • Trifluoroethylamine HCl reference standard

Procedure:

  • Prepare a stock solution of trifluoroethylamine HCl reference standard in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by accurately weighing and dissolving the trifluoroethylamine HCl sample in deionized water to a known concentration within the calibration range.

  • Inject the standards and the sample solution into the ion chromatograph.

  • Quantify the trifluoroethylamine peak in the sample by comparing its peak area to the calibration curve.

HPLC with Charged Aerosol Detection (CAD)

Principle: Trifluoroethylamine HCl is separated from its impurities on a reversed-phase or HILIC column. The column eluent is nebulized, and the resulting aerosol particles are charged and detected.[2][3]

Instrumentation:

  • HPLC system with a Charged Aerosol Detector (CAD)

  • Reversed-phase C18 or HILIC column

Reagents:

Procedure:

  • Prepare a mobile phase of acetonitrile and water with a volatile additive.

  • Prepare a stock solution of the trifluoroethylamine HCl reference standard in the mobile phase.

  • Prepare a sample solution by accurately weighing and dissolving the sample in the mobile phase.

  • Set up the HPLC-CAD system with appropriate parameters (e.g., flow rate, gradient, nebulizer temperature, and gas pressure).

  • Inject the reference standard and sample solutions.

  • Calculate the purity by area percentage or against the reference standard.

GC-FID after Derivatization

Principle: The polar trifluoroethylamine is converted to a volatile derivative, which is then separated by gas chromatography and detected by a flame ionization detector. Derivatization with trifluoroacetic anhydride (B1165640) (TFAA) is a common approach for primary amines.[4][5]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5 or equivalent)

  • Autosampler

Reagents:

  • Trifluoroacetic anhydride (TFAA)

  • A suitable solvent (e.g., Dichloromethane, Ethyl acetate)

  • A base catalyst (e.g., Pyridine or Triethylamine, optional)

  • Trifluoroethylamine HCl reference standard

Procedure:

  • Accurately weigh about 10 mg of the trifluoroethylamine HCl sample into a vial.

  • Add 1 mL of solvent and a small amount of base if needed to neutralize the HCl and free the amine.

  • Add an excess of TFAA (e.g., 100 μL).

  • Cap the vial and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to complete the derivatization.

  • Cool the reaction mixture to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-FID.

  • Calculate the purity based on the area percent of the derivatized trifluoroethylamine peak.

Visualizations

experimental_workflow cluster_titration Titrimetric Methods cluster_spectroscopy Spectroscopic Method cluster_chromatography Chromatographic Methods argentometric Argentometric Titration (Chloride Content) nonaqueous Non-Aqueous Titration (Amine Content) qnmr Quantitative NMR (qNMR) (Absolute Purity & Structure) ic Ion Chromatography (IC) (Ionic Purity) hplc_cad HPLC-CAD (Non-volatile Impurities) gc_fid GC-FID (after Derivatization) (Volatile Impurities) start Purity Assessment of Trifluoroethylamine HCl start->argentometric start->nonaqueous start->qnmr start->ic start->hplc_cad start->gc_fid

Caption: Overview of analytical methods for trifluoroethylamine HCl purity.

method_selection_logic start Define Analytical Need q1 Assay of HCl content? start->q1 q2 Assay of total amine? q1->q2 No m1 Argentometric Titration q1->m1 Yes q3 Absolute purity & structural info? q2->q3 No m2 Non-Aqueous Titration q2->m2 Yes q4 Analysis of organic impurities? q3->q4 No m3 Quantitative NMR (qNMR) q3->m3 Yes q5 Volatile or non-volatile impurities? q4->q5 Yes m6 Ion Chromatography q4->m6 Ionic Impurities m4 HPLC-CAD q5->m4 Non-Volatile m5 GC-FID (Derivatization) q5->m5 Volatile

Caption: Decision tree for selecting an analytical method.

References

2,2,2-Trifluoroethylamine HCl: A Superior Fluorine Source for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group, in particular, is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the available reagents, 2,2,2-trifluoroethylamine (B1214592) hydrochloride (TFEA HCl) has emerged as a versatile and advantageous fluorine source. This guide provides an objective comparison of TFEA HCl with other trifluoroethylating agents, supported by experimental data, to inform your selection of the optimal reagent.

Unveiling the Advantages of 2,2,2-Trifluoroethylamine HCl

2,2,2-Trifluoroethylamine HCl is a white to pale yellow crystalline powder that serves as a key intermediate in the synthesis of a wide array of fluorinated organic molecules.[1][2] Its primary advantages lie in its stability, ease of handling, and high reactivity in various transformations, including N-, O-, and C-trifluoroethylation reactions. The trifluoromethyl group it imparts is instrumental in enhancing the pharmacological properties of target compounds, making it a valuable tool in the development of new therapeutics and agrochemicals.[1]

Comparison with Alternative Fluorine Sources

The selection of a fluorine source is a critical decision in synthetic chemistry, with implications for reaction efficiency, substrate scope, and safety. While various reagents exist for trifluoroethylation, TFEA HCl offers a compelling balance of reactivity and practicality.

Feature2,2,2-Trifluoroethylamine HClOther Trifluoroethylating Agents
Reactivity High reactivity for N-trifluoroethylation of anilines and other amines. Versatile for O- and C-trifluoroethylation.Trifluoroethyl halides (e.g., CF3CH2I, CF3CH2Br): Good for nucleophilic substitution but can be gaseous or volatile. Hypervalent Iodine Reagents (e.g., Togni reagents): Effective for a broad range of substrates but can be expensive.[3] Trifluoroacetic Acid (TFA): Requires harsh reducing conditions.[1]
Handling & Stability Stable, crystalline solid, easy to handle and store.[1]Gaseous Reagents: Require specialized equipment for handling. Hypervalent Iodine Reagents: Generally bench-stable but can be moisture-sensitive.[3]
Reaction Conditions Mild reaction conditions are often possible, as demonstrated in the iron-catalyzed N-trifluoroethylation of anilines in aqueous solution.Can require harsh conditions, such as strong bases or high temperatures.
Safety As a solid, it poses lower inhalation risks compared to gaseous reagents. Standard laboratory precautions are sufficient.Gaseous reagents: Pose inhalation hazards and require well-ventilated setups. Hypervalent iodine reagents: Can be associated with the formation of stoichiometric byproducts.
Cost-Effectiveness Generally considered a cost-effective fluorine source for many applications.Can be more expensive, particularly hypervalent iodine reagents.[3]

Detailed Experimental Protocols

To illustrate the practical application of 2,2,2-trifluoroethylamine HCl, a detailed protocol for the iron-porphyrin-catalyzed N-trifluoroethylation of anilines is provided below. This method highlights the mild reaction conditions and high yields achievable with this reagent.

Protocol: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines

This one-pot reaction proceeds via a cascade of diazotization followed by N-H insertion.

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add this compound (0.6 mmol), acetic acid (0.6 mmol), 2 mL of water, and 1 mL of dichloromethane at room temperature under an air atmosphere.

  • Add sodium nitrite (0.6 mmol) to the mixture and stir the solution at room temperature for 30 minutes.

  • To the vigorously stirred aqueous solution, add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%).

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to obtain the N-trifluoroethylated aniline.

Visualizing Reaction and Signaling Pathways

Experimental Workflow for N-Trifluoroethylation

The following diagram illustrates the straightforward workflow for the iron-porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine HCl.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix TFEA HCl, Acetic Acid, H2O, CH2Cl2 add_nitrite Add NaNO2 reagents->add_nitrite stir_prep Stir for 30 min add_nitrite->stir_prep add_reactants Add Aniline & Fe(TPP)Cl stir_prep->add_reactants Reaction Mixture stir_reaction Stir at RT add_reactants->stir_reaction extraction Extraction stir_reaction->extraction Crude Product drying Drying extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Purified Product

N-Trifluoroethylation Workflow
Vanilloid Receptor 1 (VR1) Signaling Pathway and Antagonist Action

2,2,2-Trifluoroethylamine HCl is a crucial building block in the synthesis of potent antagonists for the vanilloid receptor 1 (VR1), also known as TRPV1, a key player in pain signaling pathways. The diagram below outlines the VR1 signaling cascade and illustrates how antagonists synthesized using TFEA HCl can block this pathway.

G cluster_activation VR1 Activation cluster_signaling Intracellular Signaling Cascade stimuli Noxious Stimuli (Heat, Capsaicin, Protons) vr1 Vanilloid Receptor 1 (VR1/TRPV1) stimuli->vr1 Binds to ion_influx Ca2+ and Na+ Influx vr1->ion_influx depolarization Membrane Depolarization ion_influx->depolarization blocked Signal Blocked action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal antagonist VR1 Antagonist (from TFEA HCl) antagonist->vr1 Blocks Binding Site

VR1 Signaling and Antagonist Action

References

assessing metabolic stability of N-trifluoroethylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, optimizing a compound's metabolic stability is a critical hurdle. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts, ultimately derailing promising drug candidates. One powerful strategy employed by medicinal chemists to overcome these challenges is the strategic incorporation of fluorine, particularly in the form of an N-trifluoroethyl group. This guide provides an objective comparison of the metabolic stability of N-trifluoroethylated compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.

The Trifluoroethyl Shield: Blocking Metabolic Liabilities

The enhanced metabolic stability of N-trifluoroethylated compounds stems from the fundamental properties of the carbon-fluorine (C-F) bond. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it exceptionally resistant to enzymatic cleavage by the primary drivers of drug metabolism, the cytochrome P450 (CYP) enzyme superfamily.[1] By replacing a metabolically labile N-ethyl or N-methyl group with a trifluoroethyl group, a "metabolic shield" is created, effectively blocking common metabolic pathways such as N-dealkylation.[2] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Quantitative Comparison of Metabolic Stability

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. Assays utilizing liver microsomes, which are rich in CYP enzymes, provide key parameters for comparing the metabolic fate of compounds. The two most important metrics are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): A measure of the inherent capacity of the liver to metabolize a drug. A lower intrinsic clearance value signifies greater stability.

The following table summarizes comparative data for N-trifluoroethylated compounds and their non-fluorinated counterparts.

Compound PairModificationTest SystemHalf-life (t½) minIntrinsic Clearance (CLint) µL/min/mg proteinReference
N-nitrosodiethylamine (NDEA) vs. N-nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6) N-diethyl vs. N-bis(trifluoroethyl)Rat Liver MicrosomesNDEA: MetabolizedNDEA-F6: Practically not metabolized[2]
N-nitrosodiethylamine (NDEA) vs. N-nitroso-2,2,2-trifluoroethyl-ethylamine (NDEA-F3) N-diethyl vs. N-ethyl, N-trifluoroethylRat Liver MicrosomesNDEA: MetabolizedNDEA-F3: Dealkylation at the fluorinated ethyl group was strongly inhibited[3]
Celecoxib vs. 4'-fluorocelecoxib Methyl vs. Trifluoromethyl on phenyl ringHuman Liver Microsomes-4'-fluorocelecoxib was 4 times more metabolically stable[4]
Risperidone vs. 9-fluororisperidone Hydrogen vs. FluorineHuman Liver Microsomes-9-fluororisperidone was 16 times more metabolically stable[4]

Note: While not all examples are specific N-trifluoroethylation, they illustrate the general principle of increased metabolic stability upon fluorination.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile or other suitable quenching solvent containing an internal standard

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds, non-fluorinated analogs, and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • On ice, thaw the pooled liver microsomes and the NADPH regenerating system.

    • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the working solutions of the test compounds to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well at staggered time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • At each designated time point, stop the reaction by adding an equal volume of cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing the Process

To better understand the experimental workflow and the underlying metabolic pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) add_microsomes Add Microsomes to Plate prep_reagents->add_microsomes add_compounds Add Compounds add_microsomes->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction stop_reaction Stop Reaction (Quenching Solvent) start_reaction->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant lcms_analysis LC-MS/MS Analysis transfer_supernatant->lcms_analysis data_analysis Data Analysis (t½, CLint) lcms_analysis->data_analysis

Experimental workflow for in vitro microsomal stability assay.

cyp450_metabolism non_fluorinated R-NH-CH2CH3 metabolite R-NH2 + CH3CHO (N-dealkylation) non_fluorinated->metabolite fluorinated R-NH-CH2CF3 no_metabolism Metabolism Blocked fluorinated->no_metabolism CYP450

Blocking of CYP450-mediated metabolism by N-trifluoroethylation.

Conclusion

The strategic incorporation of an N-trifluoroethyl group is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking metabolism at susceptible sites, this modification can significantly improve a compound's pharmacokinetic profile, increasing its half-life and bioavailability. The in vitro liver microsomal stability assay is a robust and essential tool for quantitatively assessing the impact of such modifications early in the drug discovery process. The data and methodologies presented in this guide provide a framework for researchers to effectively utilize N-trifluoroethylation to design more durable and efficacious therapeutics.

References

Beyond Trifluoroacetic Acid: A Modern Guide to Resin Cleavage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the final cleavage of a synthesized peptide from its solid support is a critical step determining purity and yield. For decades, trifluoroacetic acid (TFA) has been the reagent of choice for this process in Fmoc-based solid-phase peptide synthesis (SPPS). However, its corrosive nature, potential for side-product formation with sensitive residues, and classification as a per- and polyfluoroalkyl substance (PFAS) have driven the search for viable alternatives.[1][2] This guide provides an objective comparison of prominent alternatives to TFA, supported by experimental data, detailed protocols, and workflow diagrams to inform your selection of an optimal cleavage strategy.

Performance Comparison of Cleavage Reagents

The efficacy of a cleavage reagent is paramount to the success of peptide synthesis. The ideal reagent should efficiently cleave the peptide from the resin and remove all side-chain protecting groups with minimal degradation of the desired product. The following tables summarize the performance of key alternatives compared to standard TFA cocktails.

Table 1: Cleavage Cocktail Compositions
Reagent ClassCocktail CompositionScavengers & Additives
Standard Acidolysis (Control) 95% Trifluoroacetic Acid (TFA)2.5% Water, 2.5% Triisopropylsilane (TIS)
Dilute HCl in Fluoroalcohol 0.1 N Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)1% TIS (optional, for Trp-containing peptides)
Brønsted-Lewis Acid (BA-LA) Hydrochloric Acid (HCl) & Iron(III) Chloride (FeCl₃) in Dimethyl Carbonate (DMC)Thioanisole, Water
Silyl Halide Trimethylsilyl Bromide (TMSBr) in TFAThioanisole, Ethanedithiol (EDT), m-cresol
Table 2: Comparative Performance of Cleavage Reagents
Cleavage ReagentReported Purity/YieldAdvantagesDisadvantagesRecommended Use
Standard TFA High purity and yield for many sequences.Well-established, effective for most standard applications.Corrosive, PFAS classification, can cause side reactions with sensitive residues.[1]General synthesis of peptides without highly sensitive residues.
0.1 N HCl in HFIP High purity, comparable to TFA.[1]TFA-free (PFAS-free), volatile non-corrosive HCl, biologically benign chloride counter-ion.[1]Slower removal of Pbf group, expensive HFIP, inhibited by hydrogen-bonding solvents (e.g., DMF).[1][3][4]Peptides for biological assays where trifluoroacetate (B77799) is undesirable, green chemistry initiatives.
HCl/FeCl₃ in DMC High purity reported.PFAS-free, uses inexpensive reagents, water-miscible for direct purification.[5][6]Requires removal of iron post-cleavage, newer method with less extensive literature.[1]Green chemistry initiatives, large-scale synthesis where TFA use is problematic.
Modified TMSBr High yields and purity, comparable to HF cleavage for large peptides.[1]Effective for difficult sequences and stubborn protecting groups like Arg(Tos).[1]Highly corrosive and moisture-sensitive, requires TFA in the cocktail.[1][7][8]Complex or lengthy peptides, sequences with multiple arginine residues.
Table 3: Protecting Group Removal Efficiency (0.1 N HCl/HFIP vs. Standard TFA)

Data synthesized from studies on individual Fmoc-amino acid derivatives.[1]

Protecting GroupAmino AcidTime for >95% Removal (0.1 N HCl/HFIP)Standard TFA Conditions
Trt (Trityl)Asn(Trt)< 10 minEffective (< 1 hr)
Boc (tert-Butoxycarbonyl)Lys(Boc)< 10 minEffective (< 1 hr)
tBu (tert-Butyl)Ser(tBu)< 10 minEffective (< 1 hr)
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Arg(Pbf)2-4 hours (slower at lower HCl concentrations)Effective (1-2 hr)

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any cleavage strategy. The following protocols are adapted from published literature.

Protocol 1: Standard TFA Cleavage
  • Resin Preparation: Wash the dried peptide-resin with Dichloromethane (DCM) (3 x 1 mL for 100 mg resin) to swell the resin. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 2 mL per 100 mg of resin). Agitate the mixture at room temperature for 1-2 hours.

  • Peptide Isolation: a. Filter the resin and wash twice with fresh TFA. b. Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether. c. Isolate the peptide via centrifugation, wash with cold ether, and dry under vacuum.[1]

Protocol 2: Dilute HCl in HFIP Cleavage
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a 0.1 N solution of HCl in HFIP. For peptides containing tryptophan, add TIS to the cocktail (1% v/v).[1]

  • Cleavage Reaction: Add the freshly prepared HCl/HFIP cocktail to the resin (approx. 2 mL per 100 mg of resin). Agitate the mixture at room temperature for 2 to 4 hours, depending on the most resistant protecting group.[1]

  • Peptide Isolation: a. Filter the cleavage mixture into a collection tube. b. Wash the resin with a small amount of fresh HFIP or DCM (2 x 0.5 mL) and combine the filtrates. c. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide. d. Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[1]

Protocol 3: Brønsted Acid-Lewis Acid (BA-LA) Cleavage (HCl/FeCl₃)
  • Resin Preparation: Swell the dried peptide-resin in the chosen solvent (e.g., DMC).

  • Cleavage Cocktail Preparation: Prepare the BA-LA cocktail with appropriate concentrations of HCl and FeCl₃ in DMC.

  • Cleavage Reaction: Add the BA-LA cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Work-up and Peptide Isolation: a. Filter the resin and collect the filtrate. b. The filtrate can be diluted with an appropriate aqueous solution for direct loading onto a preparative HPLC column. c. Iron can be removed during the purification process.[1]

Protocol 4: Modified TMSBr Cleavage
  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, cool a solution of scavengers (e.g., 0.50 mL EDT, 0.1 mL m-cresol, 1.17 mL thioanisole) in TFA (7.5 mL) to 0°C. Carefully add TMSBr (1.32 mL) to this cooled solution.[1][7][8]

  • Cleavage Reaction: Add the peptide-resin (e.g., 200 mg) to the freshly prepared, cold cocktail. Allow the reaction to proceed for 15-30 minutes at 0°C under a nitrogen blanket.[1][7][8]

  • Peptide Isolation: a. Filter the resin and wash twice with fresh TFA. b. Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether. c. Isolate the peptide via centrifugation, wash with cold ether, and dry under vacuum.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate cleavage cocktail, the following diagrams illustrate the general SPPS workflow and a decision-making model.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Amino_Acid_Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Resin Cleavage & Side-Chain Deprotection (TFA or Alternative) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification End Final Peptide Purification->End

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Decision_Tree Start Choose Cleavage Cocktail PFAS_Free Is PFAS-free a requirement? Start->PFAS_Free Difficult_Sequence Is it a large or difficult sequence? PFAS_Free->Difficult_Sequence No BA_LA BA-LA (e.g., HCl/FeCl3) PFAS_Free->BA_LA Yes Biological_Assay Peptide for sensitive biological assays? Difficult_Sequence->Biological_Assay No TMSBr Modified TMSBr Cocktail Difficult_Sequence->TMSBr Yes Standard_TFA Standard TFA Cocktail Biological_Assay->Standard_TFA No HCl_HFIP Dilute HCl in HFIP Biological_Assay->HCl_HFIP Yes

A decision tree for selecting an appropriate cleavage reagent.

Conclusion

While TFA remains a workhorse in peptide synthesis, mounting environmental and safety concerns, coupled with its potential for side reactions, have spurred the development of effective alternatives.[1][2] The choice of a cleavage cocktail is a critical decision that impacts the purity and yield of the final peptide. For routine syntheses, standard TFA protocols are often sufficient. However, for peptides intended for sensitive biological applications or those with challenging sequences, alternatives such as dilute HCl in HFIP or modified TMSBr cocktails offer significant advantages. The emergence of PFAS-free options like Brønsted-Lewis acid combinations points towards a future of more sustainable peptide manufacturing. By carefully considering the specific requirements of the peptide and the available cleavage technologies, researchers can optimize their synthetic outcomes and contribute to greener chemistry practices.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoroethylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2,2,2-Trifluoroethylamine hydrochloride, a compound recognized as a hazardous substance. Adherence to these protocols is essential for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause serious eye and skin irritation.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][5]

Quantitative Hazard Classification

For a clear understanding of the risks associated with this compound, the following table summarizes its hazard classifications.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and removal. As a halogenated organic compound, it requires special handling and must not be disposed of in standard laboratory trash or flushed down the drain.[6][7][8]

  • Waste Identification and Segregation :

    • Identify this compound waste as a "Halogenated Organic Waste".[6][9]

    • Do not mix this waste with non-halogenated organic solvents or other waste streams to prevent costly and complex disposal procedures.[8]

    • Keep it separate from incompatible materials such as strong oxidizing agents.[4]

  • Container Selection and Labeling :

    • Collect the waste in a designated, leak-proof container made of a compatible material, such as high-density polyethylene.[7][10]

    • The container must be securely sealed to prevent spills and the release of vapors.[5]

    • Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents, including "this compound," and any other components in the waste mixture.

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[5]

    • Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[8]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for waste manifest and handover procedures. The disposal of contents and container must be in accordance with local, regional, and national regulations.[2][3] A common method for halogenated organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Minor Spills :

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[11]

    • Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[3][4]

    • Clean the spill area with soap and water.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency responders and EHS department, providing them with the location and nature of the hazard.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate Waste Containing 2,2,2-Trifluoroethylamine HCl B Is the waste a halogenated organic compound? A->B C YES: Segregate as Halogenated Waste B->C Yes D Collect in a labeled, compatible container C->D E Store in a designated satellite accumulation area D->E F Contact EHS or licensed waste contractor for disposal E->F G Incineration at a hazardous waste facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2,2-Trifluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,2,2-Trifluoroethylamine hydrochloride (CAS No. 373-88-6) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling.[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It is also known to cause skin irritation and serious eye irritation.[1][3]

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Data sourced from multiple safety data sheets.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133. A face shield may be required for larger quantities or when splashing is possible.[1][3]
Hand Protection Protective gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[2][6]
Skin and Body Protection A complete suit protecting against chemicals, or a lab coat, and protective boots if the situation requires.[3][6]
Respiratory Protection For nuisance exposures, a P95 (US) or type P2 (EN 143) particle respirator is recommended. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][6] The compound is hygroscopic.[6]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[1][2]

2. Preparation and Weighing:

  • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

  • Before weighing, ensure all necessary PPE is correctly worn.

  • To minimize dust formation, handle the solid carefully. Avoid creating dust clouds which can form explosive mixtures with air.[2]

  • Use a dedicated set of clean, dry spatulas and weighing boats.

3. Experimental Use:

  • When adding the compound to a reaction vessel, do so slowly to avoid splashing or generating dust.

  • If dissolving the solid, add it to the solvent gradually while stirring.

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1][3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8][9][10]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Call a poison center or doctor/physician if you feel unwell.[1]
Ingestion Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6]
Spill For minor spills, remove all ignition sources.[2] Clean up spills immediately, using dry clean-up procedures and avoiding generating dust.[2] Place the spilled material in a suitable, labeled container for waste disposal.[2] For major spills, evacuate the area and alert emergency responders.[2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Unused Chemical: Dispose of contents/container to an approved waste disposal plant.[1][4] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound, including weighing boats, gloves, and paper towels, should be considered hazardous waste.

  • Place all contaminated materials in a suitable, labeled, and closed container for disposal.[6]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Verify Fume Hood Operation A->B A:e->B:w C Prepare Work Area & Equipment B->C B:e->C:w D Retrieve from Storage C->D Proceed to Handling E Weigh Compound in Fume Hood D->E D:e->E:w F Add to Reaction Vessel E->F E:e->F:w G Decontaminate Equipment F->G Experiment Complete H Dispose of Waste G->H G:e->H:w I Clean Work Area H->I H:e->I:w I->A For Next Use J Spill or Exposure Occurs K Initiate First Aid / Spill Cleanup J->K J:e->K:w L Notify Supervisor / EHS K->L K:e->L:w M Seek Medical Attention L->M L:e->M:w

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.